4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQGQLTGWTZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589356 | |
| Record name | 4-[2-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823782-74-7 | |
| Record name | 4-[2-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride, a key building block in pharmaceutical research and development.[1] The unique chemical properties imparted by the trifluoromethyl group, such as enhanced stability and lipophilicity, make this compound a valuable intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1]
Part 1: Strategic Synthesis Approaches
Two primary synthetic strategies are commonly employed to construct the core 4-aryloxypiperidine scaffold: the Williamson ether synthesis and the Buchwald-Hartwig cross-coupling reaction. The choice between these methods often depends on factors such as starting material availability, scalability, and desired purity.
Williamson Ether Synthesis: A Classic and Robust Method
The Williamson ether synthesis is a well-established and widely used method for forming ethers.[2][3][4] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a similar substrate with a good leaving group.[4][5]
Conceptual Workflow:
Figure 1. Williamson Ether Synthesis Pathway
Detailed Experimental Protocol:
Step 1: Formation of the Intermediate N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine
-
In a reaction vessel, dissolve 2-(trifluoromethyl)phenol in a suitable aprotic solvent such as DMF.
-
Add a strong base, like sodium hydride (NaH), portion-wise at a reduced temperature to form the sodium phenoxide.
-
To this mixture, add N-Boc-4-hydroxypiperidine.[6][7][8][9][10] The hydroxyl group is a poor leaving group, so an activating agent like tosyl chloride or mesyl chloride can be used.
-
Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine.
Causality Behind Experimental Choices: The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent N-arylation, a potential side reaction. A strong base is necessary for the complete deprotonation of the phenol, and an aprotic solvent prevents the reprotonation of the resulting alkoxide.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc intermediate in a suitable solvent like 1,4-dioxane.
-
Add a solution of 4M hydrochloric acid (HCl) in dioxane.[11][12]
-
Stir the reaction at room temperature. The deprotection is typically rapid and can be monitored by TLC or LC-MS.
-
The desired product, this compound, will precipitate from the solution.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices: The Boc group is readily cleaved under acidic conditions.[6][11] Using HCl in dioxane not only facilitates the deprotection but also provides the chloride counter-ion to form the stable and easily handled hydrochloride salt.[13]
Buchwald-Hartwig Cross-Coupling: A Modern and Versatile Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and a variation of this can be used for carbon-oxygen bond formation to synthesize diaryl ethers.[14][15][16] This method offers high efficiency and broad substrate scope.[14][15]
Conceptual Workflow:
Figure 2. Buchwald-Hartwig Coupling Pathway
Detailed Experimental Protocol:
Step 1: Palladium-Catalyzed Etherification
-
In a reaction vessel under an inert atmosphere, combine 1-bromo-2-(trifluoromethyl)benzene, N-Boc-4-hydroxypiperidine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., cesium carbonate).[17]
-
Add a dry, degassed solvent such as toluene.
-
Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, filter the reaction mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Experimental Choices: The palladium catalyst, in conjunction with a phosphine ligand, facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-O bond. The inert atmosphere is critical to prevent the deactivation of the catalyst. The choice of a non-nucleophilic base is important to avoid competing reactions.
Step 2: Deprotection and Hydrochloride Salt Formation
This step is identical to the deprotection procedure described in the Williamson ether synthesis section.
Part 2: Data Summary and Analytical Characterization
Table 1: Comparison of Synthetic Routes
| Feature | Williamson Ether Synthesis | Buchwald-Hartwig Coupling |
| Key Transformation | SN2 Reaction | Pd-catalyzed Cross-Coupling |
| Starting Materials | 2-(Trifluoromethyl)phenol, N-Boc-4-hydroxypiperidine | 1-Bromo-2-(trifluoromethyl)benzene, N-Boc-4-hydroxypiperidine |
| Catalyst | None | Palladium catalyst with phosphine ligand |
| Typical Yields | Good to excellent | Often higher yields and broader scope |
| Scalability | Generally well-suited for large scale | Can be more expensive on a large scale due to the catalyst |
Analytical Data for this compound:
-
Appearance: White to off-white solid.[18]
-
Molecular Formula: C₁₂H₁₅ClF₃NO.
-
Molecular Weight: 281.70 g/mol .
-
NMR Spectroscopy (¹H and ¹³C): Confirms the presence of the trifluoromethylphenoxy and piperidine moieties and the absence of the Boc protecting group.
-
Mass Spectrometry: Provides the exact mass of the molecule, confirming its elemental composition.
-
Purity (HPLC): Typically >95%.[18]
Part 3: Conclusion and Future Directions
Both the Williamson ether synthesis and the Buchwald-Hartwig cross-coupling reaction provide effective and reliable methods for the synthesis of this compound. The Williamson ether synthesis is a more traditional and often more cost-effective approach, while the Buchwald-Hartwig reaction offers greater versatility and can be advantageous for more complex substrates.
Future research in this area may focus on developing more sustainable and environmentally friendly synthetic methods, such as utilizing greener solvents, reducing catalyst loading in the Buchwald-Hartwig reaction, or exploring enzymatic approaches.
References
- 1. chemimpex.com [chemimpex.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Mechanism of Action of Trifluoromethylphenoxy Piperidine Derivatives
Abstract
The trifluoromethylphenoxy piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. These compounds exhibit a diverse range of pharmacological activities, primarily by modulating key proteins within the central nervous system. This guide provides a detailed examination of the molecular mechanisms underpinning the action of these derivatives. We will explore their primary pharmacological targets, the intricacies of their structure-activity relationships (SAR), the downstream signaling cascades they influence, and the validated experimental protocols used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Introduction: The Trifluoromethylphenoxy Piperidine Scaffold
The trifluoromethylphenoxy piperidine moiety is a common feature in a wide array of pharmaceuticals, including well-known antidepressants and antipsychotics.[1] The structure consists of a piperidine ring, a phenoxy group, and a trifluoromethyl (CF₃) group. Each component plays a critical role in the molecule's overall pharmacological profile.
-
Piperidine Ring: This basic, nitrogen-containing heterocycle often serves as a key pharmacophoric element, interacting with acidic residues in target proteins and influencing solubility and bioavailability.[1]
-
Phenoxy Linker: Provides a specific spatial arrangement between the piperidine and the phenyl ring, crucial for correct orientation within the target's binding pocket.
-
Trifluoromethyl (CF₃) Group: This group is a powerful modulator of a molecule's properties. As a strong electron-withdrawing group, it can alter the acidity (pKa) of the piperidine nitrogen. Its lipophilicity enhances membrane permeability and can increase binding affinity to hydrophobic pockets in target proteins.[2][3] Furthermore, the CF₃ group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3]
The strategic placement of the CF₃ group (ortho, meta, or para) on the phenyl ring is a critical determinant of biological activity and selectivity.[2] This guide will primarily focus on two major classes of targets modulated by these derivatives: monoamine transporters and G-protein coupled receptors (GPCRs).
Primary Pharmacological Targets & Molecular Interactions
Derivatives of this scaffold are renowned for their high affinity for two main families of neurological targets.
Monoamine Transporters: The Serotonin Transporter (SERT)
A prominent number of trifluoromethylphenoxy piperidine derivatives are potent and selective serotonin reuptake inhibitors (SSRIs).[4] Drugs like fluoxetine and paroxetine, which contain variations of this core structure, are prime examples.[5][6]
Mechanism of Inhibition: These compounds act as non-competitive or competitive inhibitors of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[5][7] By binding to a central site within the transporter, these drugs lock SERT in an outward-open conformation, physically blocking the passage and reuptake of serotonin.[8] This blockade leads to an increased concentration and prolonged residence time of serotonin in the synapse, enhancing serotonergic neurotransmission.[5]
The interaction is highly specific. The trifluoromethylphenyl group often engages with hydrophobic pockets within the transporter's binding site, while the piperidine nitrogen forms crucial ionic or hydrogen bonds.[8]
G-Protein Coupled Receptors: Dopamine D₄ Receptors
Another significant target for this scaffold is the dopamine receptor family, particularly the D₄ subtype (D₄R).[9][10] Many trifluoromethylphenoxy piperidine derivatives have been developed as potent and selective D₄R antagonists.[9][11][12][13]
Mechanism of Antagonism: These derivatives act as antagonists by binding to the D₄ receptor, a Gαi-coupled GPCR, and preventing its activation by the endogenous ligand, dopamine.[9][10] This binding event stabilizes the receptor in an inactive conformation, preventing the dissociation of the G-protein complex (Gαi/o, Gβ, Gγ).[14] Consequently, the inhibition of the downstream effector enzyme, adenylyl cyclase, is blocked. This prevents the decrease in intracellular cyclic adenosine monophosphate (cAMP) levels that would normally occur upon dopamine binding.[14][15]
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of these derivatives are exquisitely sensitive to their chemical structure.
-
Position of the CF₃ Group: For SSRIs like fluoxetine, a trifluoromethyl group in the para-position of the phenoxy ring has been shown to confer significantly higher potency for SERT inhibition compared to non-fluorinated analogues.[4]
-
Piperidine Substitution: The nature of the substituent on the piperidine nitrogen is critical. In the case of fluoxetine, a methylamino group is important for its anti-inflammatory activity, a secondary effect of the drug.[16]
-
Stereochemistry: Many of these compounds possess chiral centers, and their biological activity is often stereospecific. One enantiomer frequently displays significantly higher affinity for the target protein than the other.
Table 1: Comparative Binding Affinities of Representative Compounds
| Compound | Target | Binding Affinity (Kᵢ, nM) | Reference Compound |
| Paroxetine | Human SERT | ~0.1-1.0 | Fluoxetine |
| Fluoxetine | Human SERT | ~1.0-5.0 | Citalopram |
| L-745,870 | Human D₄R | ~0.5-2.0 | Nemonapride |
| Derivative 14a * | Human D₄R | 0.3 | - |
Note: Derivative 14a is a novel 4,4-difluoropiperidine ether-based D₄R antagonist.[11][12] Data compiled from various pharmacological studies.
Downstream Signaling Pathways
The interaction of these derivatives with their primary targets initiates a cascade of intracellular events.
SERT Inhibition Pathway
The inhibition of SERT leads to a sustained increase in synaptic serotonin. This elevated serotonin level results in the enhanced activation of various postsynaptic serotonin receptors (e.g., 5-HT₁A, 5-HT₂A), which are themselves GPCRs or ion channels, leading to widespread changes in neuronal excitability and gene expression. This is the fundamental mechanism behind the therapeutic effects of SSRIs in treating depression and anxiety.[5][6]
Caption: Mechanism of SERT inhibition by trifluoromethylphenoxy piperidine derivatives.
D₄ Receptor Antagonism Pathway
As antagonists of the Gαi-coupled D₄ receptor, these compounds block the dopamine-induced inhibition of adenylyl cyclase. This prevents the decrease in cAMP production, thereby disinhibiting Protein Kinase A (PKA) and altering the phosphorylation state of numerous downstream proteins, including transcription factors that regulate gene expression. This mechanism is relevant to their potential use in treating psychosis and other neurological disorders.[9][10]
Caption: D₄ receptor antagonism preventing downstream Gαi signaling.
Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of action requires a suite of robust biochemical and cellular assays.
Protocol: Radioligand Binding Assay for SERT
This assay quantifies the affinity of a test compound for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a trifluoromethylphenoxy piperidine derivative for human SERT.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT).[17]
-
Radioligand: [³H]Citalopram or a similar high-affinity SERT ligand.
-
Non-specific binding control: Fluoxetine or Paroxetine (10 µM).[5]
-
Assay Buffer: Tris-HCl buffer with appropriate salts.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize hSERT-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (e.g., 10-20 µg protein/well), the radioligand (at a concentration near its Kₑ), and serial dilutions of the test compound.
-
Controls: Prepare wells for "total binding" (no competitor compound) and "non-specific binding" (with 10 µM fluoxetine).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: cAMP Functional Assay for D₄R Antagonism
This assay measures a compound's ability to block an agonist-induced change in intracellular cAMP levels, confirming its functional antagonism at a Gαi-coupled receptor.[18]
Objective: To determine the functional antagonist potency (IC₅₀) of a test compound at the human D₄ receptor.
Materials:
-
CHO or HEK293 cells stably expressing human D₄R.
-
Agonist: Dopamine or a selective D₄R agonist (e.g., quinpirole).
-
Adenylyl cyclase stimulator: Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18][19][20]
-
Assay buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor).
Methodology:
-
Cell Plating: Seed the D₄R-expressing cells into a 384-well assay plate and incubate overnight.[18]
-
Compound Pre-incubation: Remove the culture medium and add assay buffer containing serial dilutions of the test antagonist compound. Incubate for 15-30 minutes.[18]
-
Agonist Stimulation: Add a solution containing both Forskolin (to stimulate a detectable baseline of cAMP) and the D₄R agonist at a concentration that gives ~80% of its maximal effect (EC₈₀). The agonist will act to inhibit this Forskolin-stimulated cAMP production.
-
Lysis and Detection: Incubate for 15-30 minutes. Then, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[18]
-
Data Analysis: The antagonist will reverse the agonist-induced inhibition of the Forskolin response, leading to a dose-dependent increase in the cAMP signal. Plot the cAMP signal against the log concentration of the antagonist and fit the data to determine the IC₅₀ value.
Conclusion and Future Directions
The trifluoromethylphenoxy piperidine scaffold is a cornerstone of neuropharmacology. Its derivatives primarily exert their effects through high-affinity interactions with monoamine transporters like SERT and GPCRs such as the D₄ dopamine receptor. The mechanism is driven by a combination of steric and electronic properties conferred by the trifluoromethyl group and the precise geometry of the phenoxy-piperidine core.
Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects. Furthermore, exploring biased agonism at GPCRs and understanding the allosteric modulation of transporters are exciting avenues for discovering novel therapeutics based on this versatile and powerful chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Fluoxetine and Paroxetine Interaction: SSRI Combination Risks | empathia.ai [empathia.ai]
- 6. Paxil vs. Prozac: Differences, similarities, and which is better for you [singlecare.com]
- 7. bioivt.com [bioivt.com]
- 8. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
"crystal structure analysis of 4-[2-(trifluoromethyl)phenoxy]piperidine HCl"
An In-depth Technical Guide to the Crystal Structure Analysis of 4-[2-(trifluoromethyl)phenoxy]piperidine HCl
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating analytical process.
Introduction: The Significance of 4-[2-(trifluoromethyl)phenoxy]piperidine HCl in Pharmaceutical Development
This compound (CAS No. 823782-74-7) is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1][2] Its molecular architecture is distinguished by three critical components: a piperidine ring, a trifluoromethyl (-CF3) group, and a phenoxy linker, all of which contribute to its utility in medicinal chemistry.
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, known for its favorable physicochemical properties and its ability to be readily functionalized.[3][4][5] The trifluoromethyl group is a powerful tool in modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity through its unique electronic properties.[6][7][8][9][10] The hydrochloride salt form of the molecule is often employed to improve solubility and handling properties.
Determining the precise three-dimensional arrangement of atoms in the crystalline state is paramount. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions.[11][12] This data is invaluable for understanding the compound's solid-state properties, identifying potential polymorphs, and informing the design of more potent and selective drug candidates.
Rationale for Experimental Design: Navigating the Molecular Landscape
A successful crystal structure analysis begins with a thorough understanding of the molecule's inherent chemical characteristics. The interplay between the trifluoromethyl group, the phenoxy-piperidine core, and the hydrochloride salt dictates the experimental strategy.
-
The Trifluoromethyl Group: The high electronegativity of the fluorine atoms in the -CF3 group can influence the electronic distribution across the aromatic ring and participate in non-covalent interactions, such as halogen bonding. This group's bulk and rotational freedom can also impact crystal packing.
-
The Phenoxy-piperidine Moiety: The piperidine ring is expected to adopt a stable chair conformation. The ether linkage introduces a degree of conformational flexibility, and the nitrogen atom, being protonated in the hydrochloride salt, is a primary hydrogen bond donor.
-
The Hydrochloride Salt: The presence of a chloride counter-ion introduces strong ionic interactions and hydrogen bonding opportunities. The piperidinium cation (R₃NH⁺) and the chloride anion (Cl⁻) are expected to form a robust network of hydrogen bonds, which will likely dominate the crystal packing. This can be advantageous for crystallization but may also lead to hygroscopicity, requiring careful handling.
Experimental Workflow: A Step-by-Step Guide to Structure Elucidation
The following protocol outlines a comprehensive workflow for the crystal structure determination of 4-[2-(trifluoromethyl)phenoxy]piperidine HCl, from material preparation to final structure validation.
Material Synthesis and Purification
A plausible synthetic route for 4-[2-(trifluoromethyl)phenoxy]piperidine HCl involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with the corresponding phenoxide.[13][14] For successful crystallization, the final product must be of high purity (>99%), which can be achieved through techniques such as recrystallization or column chromatography. The identity and purity of the bulk material should be confirmed by NMR spectroscopy and mass spectrometry prior to crystallization screening.
Crystallization Screening
The goal of crystallization is to obtain single crystals of suitable size and quality for diffraction experiments. A systematic screening of various solvents and crystallization techniques is essential.
Protocol for Crystallization Screening:
-
Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and water).
-
Technique Application:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a "drop" solvent and place it on a siliconized coverslip. Invert the coverslip over a well containing a "reservoir" solvent in which the compound is less soluble.
-
Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the well.
-
-
Slow Cooling: Dissolve the compound in a minimal amount of solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).
-
-
Documentation: Meticulously record all experimental conditions in a table similar to the one below.
Table 1: Template for Crystallization Experiment Log
| Experiment ID | Crystallization Method | Solvent(s) | Concentration (mg/mL) | Temperature (°C) | Observations (Days to Crystals, Crystal Habit) |
| Crys-001 | Slow Evaporation | Methanol | 20 | 25 | Colorless needles after 3 days |
| Crys-002 | Vapor Diffusion | Isopropanol/Hexane | 15 | 25 | Small prisms after 5 days |
| Crys-003 | Slow Cooling | Acetonitrile | 25 | 60 -> 4 | Block-like crystals after 2 days |
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the next step is to collect diffraction data.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Protocol for Data Collection:
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.
-
Data Collection:
-
Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial unit cell determination.
-
Proceed with a full data collection, typically involving a series of omega and phi scans to cover the reciprocal space adequately.
-
Data Processing and Structure Solution
The raw diffraction data must be processed to obtain a set of structure factors that can be used to solve the crystal structure.
Caption: Computational workflow for structure solution and refinement.
Protocol for Structure Solution and Refinement:
-
Data Reduction: Integrate the raw diffraction images to obtain intensities for each reflection. Apply corrections for Lorentz and polarization effects, and an absorption correction.
-
Structure Solution: Determine the space group from the systematic absences in the diffraction data. Solve the phase problem using direct methods, which are generally effective for small organic molecules.[15] This should reveal the positions of the heavier atoms (Cl, F, O, N, C).
-
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares refinement. Locate hydrogen atoms from the difference Fourier map and refine their positions.
Structure Validation and Analysis
The final structural model must be validated to ensure its quality and accuracy.
Validation Criteria:
-
R-factors: The R1 factor should ideally be below 5% for high-quality data.
-
Goodness-of-Fit (GooF): Should be close to 1.0.
-
Residual Electron Density: The difference electron density map should be relatively flat, with no significant positive or negative peaks.
Hypothetical Crystal Structure Analysis and Discussion
While no public crystal structure data is available for this specific compound, we can anticipate its key structural features based on known chemical principles.
Table 2: Template for Crystallographic Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅ClF₃NO |
| Formula Weight | 281.70 |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a, b, c (Å) | (To be determined) |
| α, β, γ (°) | (To be determined) |
| Volume (ų) | (To be determined) |
| Z | (To be determined) |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | (To be determined) |
| Independent Reflections | (To be determined) |
| R_int | (To be determined) |
| Final R1 [I > 2σ(I)] | (e.g., < 0.05) |
| wR2 (all data) | (e.g., < 0.15) |
| Goodness-of-Fit | (e.g., ~1.0) |
Table 3: Template for Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C-F (avg.) | (e.g., ~1.33) |
| C-O (ether) | (e.g., ~1.37) |
| C-N (piperidine avg.) | (e.g., ~1.48) |
| N-H | (e.g., ~0.91) |
| C-O-C (ether) | (e.g., ~118) |
| C-N-C (piperidine) | (e.g., ~111) |
Structural Discussion:
-
Conformation: The piperidine ring is expected to adopt a low-energy chair conformation. The 4-[2-(trifluoromethyl)phenoxy] substituent would likely occupy an equatorial position to minimize steric hindrance.
-
Intermolecular Interactions: The dominant intermolecular interaction will be the hydrogen bond between the piperidinium N-H group and the chloride anion (N-H···Cl). Additional weaker C-H···O and C-H···F interactions may also be present, contributing to the overall stability of the crystal lattice.
Caption: Conceptual diagram of potential intermolecular interactions.
Conclusion
The crystal structure analysis of 4-[2-(trifluoromethyl)phenoxy]piperidine HCl is a critical step in its characterization as a pharmaceutical intermediate. A systematic approach, encompassing high-purity synthesis, comprehensive crystallization screening, and meticulous single-crystal X-ray diffraction analysis, is required to elucidate its three-dimensional structure. The resulting structural information will provide invaluable insights into its solid-state properties and guide further efforts in drug design and development. This technical guide provides the framework and underlying rationale for conducting such an analysis with scientific integrity and rigor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. rigaku.com [rigaku.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
An In-depth Technical Guide to the Physicochemical Properties of 4-[2-(trifluoromethyl)phenoxy]piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring linked to a trifluoromethyl-substituted phenoxy group.[1] This molecule is of significant interest to the pharmaceutical and agrochemical industries due to the unique properties conferred by the trifluoromethyl group, which can enhance chemical stability, lipophilicity, and biological activity.[1][2] As a hydrochloride salt, its aqueous solubility is expected to be improved, a crucial factor for many biological and chemical applications.[3] This guide provides a comprehensive overview of its core physicochemical properties, supported by established analytical methodologies and insights into their practical implications for research and development.
Chemical and Structural Properties
Molecular Formula: C₁₂H₁₅ClF₃NO
Molecular Weight: 281.70 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
The structure consists of a central piperidine ring, which is a saturated heterocycle. The phenoxy group is attached at the 4-position of the piperidine ring, and a trifluoromethyl group is substituted at the 2-position of the phenyl ring. The hydrochloride salt is formed at the nitrogen atom of the piperidine ring.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Remarks |
| Melting Point (°C) | 180 - 220 | Based on analogous substituted phenoxy piperidine hydrochlorides. The melting point of piperidine hydrochloride is 245-248 °C. Substitutions on the phenyl ring can influence crystal packing and thus the melting point. |
| Boiling Point (°C) | ~295 | Predicted for the free base of a similar isomer, 4-[4-(trifluoromethoxy)phenoxy]piperidine.[4][5] The hydrochloride salt is expected to decompose at high temperatures. |
| pKa | 9.5 - 10.5 | The piperidine nitrogen is basic. The predicted pKa for the related 4-[4-(trifluoromethoxy)phenoxy]piperidine is 9.62±0.10.[4][5] The electron-withdrawing trifluoromethyl group on the phenyl ring is expected to have a minor effect on the basicity of the distant piperidine nitrogen. |
| Aqueous Solubility | Moderately Soluble | As a hydrochloride salt, its solubility in water is expected to be significantly higher than that of the free base.[3] The lipophilic phenoxy and trifluoromethyl groups will limit its overall aqueous solubility. |
| LogP | ~3.0 | The predicted XLogP3 for the free base of the related 3-[4-(trifluoromethyl)phenoxy]piperidine is 2.9.[6] This indicates a moderate level of lipophilicity. |
Solid-State Properties and Crystallography
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and bioavailability. For this compound, understanding its crystalline form is essential.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For piperidine derivatives, the conformation of the six-membered ring (typically a chair conformation) and the orientation of the substituents are of particular interest.[7][8]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software. This process yields the final atomic coordinates, bond lengths, and angles.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Solubility and Dissociation Constant
The aqueous solubility and dissociation constant (pKa) are fundamental parameters that influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Solubility Determination
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[9]
-
Preparation: An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to determine pH-dependent solubility.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The samples are allowed to stand, and the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: pH-dependent equilibrium of the piperidine moiety influencing solubility.
pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[10]
-
Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a water/co-solvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is continuously monitored using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at which 50% of the compound has been neutralized (the half-equivalence point).
Chromatographic Behavior
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of pharmaceutical compounds. A robust HPLC method is essential for purity assessment, stability studies, and pharmacokinetic analysis.
Reversed-Phase HPLC
For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode. The separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm), determined by the compound's UV spectrum.
-
Injection Volume: 10 µL.
-
Sample Preparation: The compound is dissolved in the mobile phase or a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
Caption: General workflow for HPLC analysis.
Conclusion
This compound is a compound with significant potential in various fields of chemical research. Its physicochemical properties, largely influenced by the trifluoromethyl-substituted phenoxy and the basic piperidine moieties, dictate its behavior in both chemical and biological systems. While specific experimental data is limited, this guide provides a robust framework for its characterization based on the properties of analogous structures and established analytical protocols. The methodologies outlined herein for determining solid-state structure, solubility, pKa, and chromatographic behavior are essential for any researcher or drug development professional working with this or structurally related compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 4. 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS#: 28033-37-6 [amp.chemicalbook.com]
- 5. 4-[4-(Trifluoromethoxy)phenoxy]piperidine | 28033-37-6 [chemicalbook.com]
- 6. 3-[4-(Trifluoromethyl)phenoxy]piperidine | C12H14F3NO | CID 24208831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | Scilit [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Unveiling of Fluoxetine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine hydrochloride, with the chemical formula C₁₇H₁₈F₃NO·HCl, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant.[1] The rigorous characterization of this active pharmaceutical ingredient (API) is paramount to ensure its quality, stability, and efficacy. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint, confirming its structure and purity. This in-depth guide, prepared from the perspective of a Senior Application Scientist, delves into the acquisition and interpretation of the spectroscopic data of fluoxetine hydrochloride, offering field-proven insights into the causality behind experimental choices.
Molecular Structure of Fluoxetine Hydrochloride
The structural integrity of fluoxetine hydrochloride is the foundation of its pharmacological activity. The molecule comprises a central propylamino chain linked to a phenyl group and a trifluoromethylphenoxy group. The hydrochloride salt form enhances its solubility and stability.
References
In Vitro Biological Activity of 4-[2-(Trifluoromethyl)phenoxy]piperidine: A Technical Guide for Preclinical Research
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged structure in drug design. The introduction of a phenoxy moiety at the 4-position, particularly one substituted with a trifluoromethyl group, imparts unique physicochemical properties. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] This technical guide provides an in-depth exploration of the synthesis and potential in vitro biological activities of 4-[2-(trifluoromethyl)phenoxy]piperidine, offering a strategic framework and detailed protocols for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and structurally related compounds.
Synthesis and Characterization
The synthesis of 4-[2-(trifluoromethyl)phenoxy]piperidine can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with the corresponding phenoxide.
General Synthesis Protocol
A plausible synthetic route for 4-[2-(trifluoromethyl)phenoxy]piperidine is outlined below. This procedure is a representative example, and optimization of reaction conditions may be necessary to achieve desired yields and purity. A similar methodology has been reported for the synthesis of related phenoxypiperidine derivatives.
Reaction Scheme:
Caption: A representative synthetic workflow for 4-[2-(trifluoromethyl)phenoxy]piperidine.
Step-by-Step Protocol:
-
Mitsunobu Reaction:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 2-(trifluoromethyl)phenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.2 eq) portion-wise.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, 4-[2-(trifluoromethyl)phenoxy]piperidine. Alternatively, the hydrochloride salt can be isolated.
-
Characterization: The final product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and purity assessment by high-performance liquid chromatography (HPLC).
In Vitro Biological Evaluation: A Tiered Approach
Based on the structural motifs present in 4-[2-(trifluoromethyl)phenoxy]piperidine, a tiered approach to in vitro biological evaluation is recommended. This strategy allows for a broad initial screening followed by more focused investigations into specific mechanisms of action.
Caption: A tiered workflow for the in vitro evaluation of 4-[2-(trifluoromethyl)phenoxy]piperidine.
Tier 1: Primary Screening
The initial evaluation should focus on assessing the compound's general cytotoxicity and its interaction with a broad range of biological targets to identify potential areas of activity.
1. Cytotoxicity Assays (MTT and LDH)
It is crucial to determine the cytotoxic profile of the compound to establish a therapeutic window for subsequent in vitro assays.
-
MTT Assay Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][4]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-[2-(trifluoromethyl)phenoxy]piperidine (e.g., from 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
-
LDH Assay Protocol: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating loss of membrane integrity.[5][6][7]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance according to the manufacturer's instructions, typically at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
-
2. Broad Receptor Binding Panel
A broad receptor binding screen against a panel of common central nervous system (CNS) targets can provide initial insights into the compound's selectivity and potential pharmacological profile. This is often performed by specialized contract research organizations (CROs). Targets of interest would include dopamine, serotonin, adrenergic, and muscarinic receptors.
Tier 2: Target-Specific Assays
Based on the structural similarity of 4-[2-(trifluoromethyl)phenoxy]piperidine to known bioactive molecules, several specific targets are of high interest.
1. Dopamine D4 Receptor Antagonism
Piperidine derivatives are known to interact with dopamine receptors.[8] The dopamine D4 receptor is a target for antipsychotic drugs.[9][10]
-
Radioligand Binding Assay Protocol:
-
Membrane Preparation: Use cell membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and varying concentrations of 4-[2-(trifluoromethyl)phenoxy]piperidine.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. Sigma-1 Receptor Binding
Phenoxypiperidine scaffolds are known to exhibit high affinity for sigma-1 receptors, which are implicated in various neurological disorders.[2][11][12]
-
Radioligand Binding Assay Protocol: [2][13]
-
Membrane Preparation: Use membrane homogenates from guinea pig liver, which are rich in sigma-1 receptors.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Competition Binding: Incubate the membrane homogenate with a selective sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.
-
Incubation: Incubate at 37°C for 90 minutes.
-
Filtration and Counting: Follow the same procedure as for the dopamine D4 receptor binding assay.
-
Data Analysis: Determine the IC₅₀ and Ki values.
-
3. Cytochrome P450 (CYP) Inhibition
The trifluoromethyl group can influence drug metabolism. Assessing the inhibitory potential of the compound on major CYP isoforms is crucial for predicting drug-drug interactions.[14][15][16][17]
-
In Vitro CYP Inhibition Assay Protocol (e.g., for CYP3A4):
-
Enzyme Source: Use human liver microsomes or recombinant CYP enzymes.
-
Substrate: Select a fluorescent or LC-MS/MS-detectable substrate specific for the CYP isoform of interest (e.g., midazolam for CYP3A4).
-
Incubation: In a 96-well plate, pre-incubate the enzyme source with varying concentrations of 4-[2-(trifluoromethyl)phenoxy]piperidine.
-
Reaction Initiation: Initiate the reaction by adding the substrate and an NADPH-generating system.
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Detection: Measure the formation of the metabolite using a fluorometer or LC-MS/MS.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the CYP isoform.
-
4. Acetylcholinesterase (AChE) Inhibition
The piperidine nucleus is present in several acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.[18][19][20][21]
-
Ellman's Method Protocol: [20]
-
Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme.
-
Assay Procedure: In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.
-
Enzyme Addition: Add the acetylcholinesterase solution to each well.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
-
Tier 3: Mechanistic and Functional Assays
If promising activity is observed in Tier 2, further assays can elucidate the functional consequences and potential therapeutic applications.
1. Anti-Inflammatory Assays
Piperidine derivatives have been reported to possess anti-inflammatory properties.[22][23][24][25][26]
-
Nitric Oxide (NO) Inhibition Assay in Macrophages:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
2. Functional GPCR Assays
For compounds showing affinity for G-protein coupled receptors (GPCRs) like the dopamine D4 receptor, functional assays are essential to determine whether they act as agonists, antagonists, or inverse agonists.
-
cAMP Assay:
-
Cell Line: Use a cell line expressing the target receptor (e.g., CHO-D4) that couples to Gαi/o.
-
Treatment: Treat the cells with the test compound in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
cAMP Measurement: Measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the effect of the compound on forskolin-stimulated cAMP production to characterize its antagonist or agonist activity.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Biological Activity of 4-[2-(trifluoromethyl)phenoxy]piperidine
| Assay | Target/Cell Line | Endpoint | Result (e.g., IC₅₀, Ki, % inhibition) |
| Cytotoxicity (MTT) | HEK293 | IC₅₀ | [Insert Value] µM |
| Cytotoxicity (LDH) | HEK293 | EC₅₀ | [Insert Value] µM |
| Dopamine D4 Receptor | hD4R membranes | Ki | [Insert Value] nM |
| Sigma-1 Receptor | Guinea Pig Liver | Ki | [Insert Value] nM |
| CYP3A4 Inhibition | HLM | IC₅₀ | [Insert Value] µM |
| AChE Inhibition | E. electricus | IC₅₀ | [Insert Value] µM |
| NO Inhibition | RAW 264.7 | IC₅₀ | [Insert Value] µM |
Conclusion
4-[2-(trifluoromethyl)phenoxy]piperidine is a compound with significant potential for biological activity, stemming from its hybrid structure that combines the privileged piperidine scaffold with a trifluoromethyl-substituted phenoxy group. The systematic in vitro evaluation outlined in this guide provides a robust framework for elucidating its pharmacological profile. By employing a tiered approach, from broad screening to specific mechanistic studies, researchers can efficiently identify and characterize the therapeutic potential of this and related molecules, paving the way for further preclinical and clinical development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 15. In-vitro CYP inhibition pooled [protocols.io]
- 16. lnhlifesciences.org [lnhlifesciences.org]
- 17. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 20. bioassaysys.com [bioassaysys.com]
- 21. hakon-art.com [hakon-art.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetic Profile of Trifluoromethyl-Substituted Piperidines
Preamble: The Strategic Role of Trifluoromethyl-Substituted Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold represents a powerful tactic for modulating a molecule's biological and pharmacokinetic (PK) profile. The CF₃ group, a strong electron-withdrawing moiety, can significantly alter the pKa of nearby functional groups, thereby influencing ionization at physiological pH, which in turn affects receptor interactions and membrane permeability.[1] Furthermore, its lipophilicity can enhance binding to hydrophobic pockets in target proteins and, critically, improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2]
This guide provides drug development professionals with an in-depth analysis of the pharmacokinetic characteristics of trifluoromethyl-substituted piperidines. It moves beyond a mere listing of properties to explain the causal relationships between chemical structure and ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes. We will detail the self-validating experimental systems required to accurately profile these compounds, grounding our discussion in authoritative protocols and regulatory expectations that govern preclinical development.[3][4]
Section 1: Core Principles of ADME Profiling
A candidate drug's journey through the body is a complex interplay of four processes: Absorption, Distribution, Metabolism, and Excretion. Understanding these early in the discovery pipeline is critical for selecting candidates with a high probability of clinical success.[5] For trifluoromethyl-substituted piperidines, specific assays are paramount for building a predictive pharmacokinetic model.
Caption: A typical workflow for in vitro ADME assessment to predict in vivo pharmacokinetic outcomes.
Section 2: Absorption and Permeability Assessment
For orally administered drugs, absorption across the intestinal epithelium is the first critical step. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[6][7] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer that structurally and functionally resembles the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[7][8] The incorporation of a CF₃ group can influence permeability by increasing lipophilicity, while also affecting basicity, which can dramatically improve oral absorption.[9][10]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol determines the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicates if a compound is a substrate for efflux transporters.[7]
I. Cell Culture and Monolayer Formation:
-
Maintenance: Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seeding: Seed cells onto Transwell™ filter supports (e.g., 24-well plates) at a high density.
-
Differentiation: Maintain the cultures for 21-25 days post-seeding to allow for the formation of a differentiated, polarized monolayer.[8]
II. Monolayer Integrity Verification (Self-Validation):
-
TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). A high TEER value (e.g., ≥ 200 Ω·cm²) confirms the integrity of the tight junctions.[6][11] Monolayers not meeting this criterion should be discarded.
-
Lucifer Yellow Co-dosing: Include a low-permeability marker like Lucifer Yellow in the donor compartment. Low transport of this marker to the receiver compartment (<1%) at the end of the experiment provides a secondary validation of monolayer integrity.
III. Permeability Measurement:
-
Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. For some studies, an apical buffer of pH 6.5 may be used to better simulate the gut environment.[6]
-
Compound Dosing:
-
A-to-B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains a compound-free buffer.
-
B-to-A (Basolateral to Apical): Add the test compound to the basolateral chamber, with the apical chamber containing a compound-free buffer.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
IV. Data Analysis:
-
Papp Calculation: The apparent permeability coefficient is calculated using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[7]
-
-
Efflux Ratio (ER) Calculation:
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Control (Atenolol) | 0.5 | 0.6 | 1.2 | Low |
| Control (Antipyrine) | 30.2 | 28.9 | 0.96 | High |
| CF3-Pip-01 | 15.5 | 14.9 | 0.96 | High |
| CF3-Pip-02 | 8.2 | 25.4 | 3.1 | Moderate (Efflux Substrate) |
Section 3: Distribution and Plasma Protein Binding (PPB)
Once absorbed, a drug distributes throughout the body, and its binding to plasma proteins like albumin is a key determinant of its disposition. Only the unbound (free) fraction of a drug is available to interact with its target, exert a therapeutic effect, and be cleared by metabolic enzymes.[12][13] High plasma protein binding can reduce efficacy and lower clearance, extending the drug's half-life.[14][15] The Rapid Equilibrium Dialysis (RED) assay is a reliable method for determining the unbound fraction (fu).[12][13]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
I. Device and Sample Preparation:
-
Device Preparation: Prepare the commercial RED device inserts according to the manufacturer's protocol. The device consists of two chambers separated by a semi-permeable dialysis membrane (typically 8 kDa MWCO).
-
Compound Spiking: Prepare a stock solution of the test compound and spike it into plasma (human, rat, mouse, etc.) at a final concentration (e.g., 1-5 µM).[14]
II. Dialysis Procedure:
-
Loading: Add the compound-spiked plasma to one chamber (the plasma chamber) and an equal volume of isotonic phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[13]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[12][14]
III. Sample Analysis (Self-Validation through Mass Balance):
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate comparison during analysis, add blank plasma to the buffer aliquot and PBS to the plasma aliquot.[13] This equalizes matrix effects for LC-MS/MS analysis.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to all samples to precipitate the proteins and release any bound drug. Centrifuge to pellet the protein.
-
Quantification: Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the compound concentrations.
IV. Data Analysis:
-
Fraction Unbound (fu) Calculation:
-
% Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
-
Mass Balance Calculation:
-
% Recovery = [(Final Plasma Conc. * Vol) + (Final Buffer Conc. * Vol)] / (Initial Plasma Conc. * Vol) * 100
-
A recovery of 70-130% validates the assay, indicating no significant compound loss due to nonspecific binding to the device.
-
| Compound ID | Species | % Unbound (fu) | Interpretation |
| Control (Warfarin) | Human | 1.1 | Highly Bound |
| CF3-Pip-01 | Human | 8.5 | Moderately Bound |
| CF3-Pip-01 | Rat | 12.3 | Moderately Bound |
| CF3-Pip-03 | Human | 45.2 | Low Binding |
Section 4: Metabolism and Metabolic Stability
The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[16][17] The metabolic stability of a compound is a critical PK parameter, as rapid metabolism leads to low bioavailability and a short duration of action. As noted, the CF₃ group is often introduced to block metabolically labile positions, thereby increasing stability.[1] The liver microsomal stability assay is a high-throughput in vitro tool used to assess a compound's susceptibility to Phase I metabolism.[17][18]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol measures the rate of disappearance of a parent compound over time when incubated with liver microsomes.
Caption: A visual representation of the key steps in the liver microsomal stability assay protocol.
I. Reagent Preparation:
-
Microsomes: Thaw liver microsomes (human or animal species) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[16]
-
Test Compound: Prepare a working solution of the test compound (e.g., at 1 µM final concentration).
-
Cofactor System (Causality): Prepare an NADPH-regenerating system.[18] This is crucial because CYP enzymes are NADPH-dependent monooxygenases; without this cofactor, Phase I metabolism will not occur.[16] The system typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[19]
II. Incubation and Sampling:
-
Pre-warm the microsomal suspension and test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[16][18]
-
Immediately terminate the reaction by adding the aliquot to a quench solution of ice-cold acetonitrile containing an internal standard.[17] This precipitates the microsomal proteins, instantly halting all enzymatic activity.
III. Controls (Self-Validation):
-
No NADPH Control: Run an incubation without the NADPH-regenerating system to check for non-CYP-mediated degradation or chemical instability.[20]
-
No Microsome Control: Run an incubation without microsomes to ensure the compound is stable in the buffer system.
-
Positive Control: Include a compound with a known metabolic rate (e.g., Verapamil) to confirm the metabolic competency of the microsomal batch.[17]
IV. Data Analysis:
-
Quantification: Analyze the samples via LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to time zero.
-
Half-Life (t½) Calculation: Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting linear regression line (k) is the elimination rate constant.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint) Calculation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[19]
-
| Compound ID | t½ (min) | CLint (µL/min/mg) | Predicted Hepatic Clearance |
| Control (Verapamil) | 12.5 | 111 | High |
| CF3-Pip-01 | > 60 | < 5.8 | Low |
| CF3-Pip-04 | 25.0 | 55.4 | Intermediate |
Section 5: Potential Liabilities: The hERG Challenge
A critical aspect of the PK profile is safety and toxicity. The hERG (human Ether-à-go-go-Related Gene) potassium channel is vital for cardiac repolarization.[21] Inhibition of this channel can lead to QT interval prolongation, a serious cardiac arrhythmia.[21] A number of drugs containing the piperidine moiety have been associated with hERG inhibition, making this a mandatory checkpoint in safety pharmacology.[21][22] Early in vitro screening using automated patch-clamp systems is essential to flag potential hERG liability and guide structural modifications to mitigate this risk.
Section 6: Conclusion
The trifluoromethyl-substituted piperidine scaffold is a privileged structure in drug discovery, offering a robust platform for optimizing potency, selectivity, and pharmacokinetics. The CF₃ group provides a powerful tool for enhancing metabolic stability and modulating physicochemical properties to improve oral absorption. A comprehensive understanding of the ADME profile, derived from a suite of validated in vitro assays such as Caco-2 permeability, rapid equilibrium dialysis, and microsomal stability, is non-negotiable for advancing these compounds. By integrating these assays into a coherent workflow, researchers can build a predictive pharmacokinetic model, identify potential liabilities early, and make data-driven decisions to select drug candidates with the highest probability of success in clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. ppd.com [ppd.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 14. Plasma Protein Binding Assay [visikol.com]
- 15. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 16. mttlab.eu [mttlab.eu]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride (CAS No. 823782-74-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block in Modern Medicinal Chemistry
4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride, with CAS number 823782-74-7, is a specialized heterocyclic amine that has garnered significant interest as a key intermediate in the synthesis of complex bioactive molecules.[1] Its structure, which marries a piperidine ring with a trifluoromethyl-substituted phenoxy moiety, offers a unique combination of physicochemical properties that are highly advantageous in drug design and development. The trifluoromethyl group is a well-established bioisostere for a chlorine atom and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by modulating their lipophilicity and electronic properties.[2] Consequently, this compound serves as a crucial starting material for therapeutic agents targeting a range of biological pathways, particularly those implicated in neurological disorders.[1] This guide provides a comprehensive overview of its synthesis, properties, and the strategic rationale behind its application in medicinal chemistry.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 823782-74-7 | N/A |
| Molecular Formula | C₁₂H₁₅ClF₃NO | |
| Molecular Weight | 281.70 g/mol | |
| Appearance | White to off-white solid/powder | [3] |
| Storage Temperature | 0-8 °C | [3] |
While extensive experimental data for this specific hydrochloride salt is not publicly available, data for closely related analogs and the free base can provide valuable insights. The hydrochloride salt form is primarily utilized to improve the compound's solubility and handling characteristics.
Strategic Synthesis: A Probable Synthetic Route
The proposed synthesis commences with the reaction of an N-protected 4-hydroxypiperidine with 2-fluorobenzotrifluoride. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under the reaction conditions and its ease of removal. The final step involves the deprotection of the nitrogen and the formation of the hydrochloride salt.
Figure 1: Proposed two-step synthesis of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on the synthesis of similar compounds. Researchers should optimize conditions as necessary.
Step 1: Synthesis of N-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 2-fluorobenzotrifluoride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine.
Step 2: Synthesis of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride
-
Dissolve the purified N-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine (1.0 equivalent) in a suitable solvent such as diethyl ether or 1,4-dioxane.
-
To this solution, add a solution of hydrochloric acid in the corresponding solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) (1.5-2.0 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete deprotection.
-
The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride as a white to off-white solid.
The Role in Drug Discovery and Development: A Gateway to Novel Therapeutics
The true value of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride lies in its utility as a scaffold for the synthesis of pharmacologically active compounds. The piperidine ring is a prevalent motif in many FDA-approved drugs, and the trifluoromethyl-substituted phenoxy group provides a handle for fine-tuning the properties of the final molecule.
This building block is particularly prominent in the development of agents targeting the central nervous system. For instance, derivatives of 4-phenoxypiperidine have been investigated as potent and selective antagonists for the dopamine D4 receptor, which is a target for antipsychotic and cognitive-enhancing drugs. The trifluoromethyl group in the ortho position of the phenoxy ring can influence the conformation of the molecule, potentially leading to enhanced selectivity and potency for its biological target.
Furthermore, the incorporation of this moiety has been explored in the development of inhibitors for various enzymes and modulators for other G protein-coupled receptors. The trifluoromethyl group's ability to enhance lipophilicity can improve a drug's ability to cross the blood-brain barrier, a critical feature for CNS-acting therapeutics.
Figure 2: The role of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride is a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic design, incorporating a fluorinated moiety, provides a powerful tool for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles. While detailed experimental data on the compound itself is somewhat limited in the public domain, its utility is evident from its commercial availability and the extensive research into related 4-aryloxypiperidine derivatives. A thorough understanding of its probable synthesis and physicochemical properties enables its effective application in the ongoing quest for new and improved medicines.
References
Technical Guide: Unveiling the Therapeutic Potential of 4-[2-(Trifluoromethyl)phenoxy]piperidine
A Senior Application Scientist's Perspective on Target Identification and Validation
Abstract
The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. The specific compound, 4-[2-(trifluoromethyl)phenoxy]piperidine, combines this proven scaffold with a trifluoromethyl (CF3) group, a bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth analysis of the most probable therapeutic targets for this molecule, grounded in structure-activity relationships of analogous compounds. We will delineate a hierarchical strategy for target validation, beginning with high-probability targets—monoamine transporters and sigma receptors—and progressing to exploratory targets. Detailed experimental workflows, from initial in vitro binding and functional assays to subsequent in vivo model systems, are provided to guide researchers in the comprehensive evaluation of this promising chemical entity.
Introduction: Deconstructing the Pharmacophore
4-[2-(trifluoromethyl)phenoxy]piperidine is, at its core, a chemical building block.[2] However, its constituent parts suggest a strong potential for biological activity, particularly within the central nervous system (CNS).[3]
-
The Piperidine Ring: A ubiquitous motif in CNS drug design, providing a basic nitrogen atom that is often crucial for receptor interaction and can be protonated at physiological pH. Its conformationally restricted, yet flexible, nature allows for optimal orientation of substituents.[4]
-
The Phenoxy Linker: This ether linkage provides a specific spatial arrangement between the piperidine and the aromatic ring, a common feature in ligands for various receptors and transporters.
-
The 2-(Trifluoromethyl)phenyl Group: The trifluoromethyl group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pKa, membrane permeability, metabolic stability (by blocking sites of oxidation), and binding interactions with protein targets.[1] The ortho-position of the CF3 group, as seen in this compound, creates a distinct electronic and steric profile compared to its meta or para isomers, which can be leveraged to achieve target selectivity. A well-known example of a successful drug featuring a trifluoromethyl-phenoxy moiety is Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[5]
Based on this structural analysis, we can hypothesize a prioritized list of potential target families. This guide will focus on providing the scientific rationale and experimental pathways to investigate these targets systematically.
Primary Target Family: Monoamine Transporters (DAT, SERT, NET)
Scientific Rationale: The structural similarity of the 4-aryloxypiperidine scaffold to known monoamine reuptake inhibitors is striking. Monoamine transporters (MATs)—including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical regulators of neurotransmission.[6] Their inhibition is a clinically validated strategy for treating a range of psychiatric and neurological disorders, such as depression, anxiety, and ADHD.[6] The presence of the trifluoromethyl-phenoxy group, reminiscent of Fluoxetine, strongly suggests a potential interaction with SERT, while the core piperidine scaffold is also found in potent DAT inhibitors.[5] Therefore, characterizing the affinity and functional activity of 4-[2-(trifluoromethyl)phenoxy]piperidine at all three MATs is the highest priority.
Experimental Validation Workflow: A two-stage in vitro validation process is essential to first establish binding and then confirm functional modulation.
Workflow Diagram: In Vitro Monoamine Transporter Validation
Caption: In Vitro validation workflow for Monoamine Transporters.
Protocol 1: Radioligand Binding Assays for MATs
Objective: To determine the binding affinity (Ki) of the test compound for human DAT, SERT, and NET.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing either human DAT (hDAT), hSERT, or hNET.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add cell membranes (10-20 µg protein/well).
-
Add a fixed concentration of a specific radioligand. Examples:
-
hDAT: [³H]WIN 35,428 or [³H]GBR 12909
-
hSERT: [³H]Citalopram or [³H]Paroxetine
-
hNET: [³H]Nisoxetine
-
-
Add increasing concentrations of the test compound (4-[2-(trifluoromethyl)phenoxy]piperidine) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding (NSB) determination, use a high concentration of a known, non-labeled inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT).
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Detection & Analysis:
-
Rapidly harvest the membranes onto glass fiber filters using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC₅₀) of the test compound to inhibit the transport of neurotransmitters into cells.[7][8][9]
Methodology:
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well plates and grow to confluence.
-
-
Uptake Inhibition Assay:
-
Wash cells once with Krebs-HEPES buffer (KHB).[7]
-
Pre-incubate the cells for 5-10 minutes at room temperature with varying concentrations of the test compound (or vehicle control).[7]
-
Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time must be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold KHB.
-
For non-specific uptake determination, use a known transporter blocker (e.g., 10 µM Nomifensine for DAT).[10]
-
-
Detection & Analysis:
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).[7]
-
Transfer the lysate to a scintillation vial with cocktail and quantify radioactivity.
-
Calculate specific uptake = Total uptake - Non-specific uptake.
-
Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: The results should be summarized to provide a clear selectivity profile.
| Target Transporter | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) | Selectivity Ratio (SERT Ki / Target Ki) |
| hSERT | e.g., 15 | e.g., 25 | 1.0 |
| hDAT | e.g., 350 | e.g., 500 | 0.04 |
| hNET | e.g., 120 | e.g., 180 | 0.125 |
| Table 1: Hypothetical In Vitro Profile for 4-[2-(trifluoromethyl)phenoxy]piperidine at Monoamine Transporters. |
Secondary Target Family: Sigma (σ) Receptors
Scientific Rationale: Phenoxyalkylpiperidine and N-arylalkylpiperidine structures are well-represented among high-affinity sigma receptor ligands.[11][12] The sigma-1 (σ₁) receptor, in particular, is an intracellular chaperone protein at the mitochondria-associated ER membrane that modulates calcium signaling and cellular stress responses.[13] Ligands targeting σ₁ receptors have shown therapeutic potential in neurodegenerative diseases, neuropathic pain, and depression.[11][14] The sigma-2 (σ₂) receptor (TMEM97) is also implicated in cellular signaling and is a target for oncology and neurological disorders.[14] Given the structural precedent, evaluating 4-[2-(trifluoromethyl)phenoxy]piperidine at these receptors is a logical next step.
Experimental Validation: Validation follows a similar path to MATs, beginning with binding assays to establish affinity.
Protocol 3: Radioligand Binding Assays for σ₁ and σ₂ Receptors
Objective: To determine the binding affinity (Ki) of the test compound for σ₁ and σ₂ receptors.
Methodology:
-
Tissue Preparation:
-
Use guinea pig brain homogenates or membranes from cell lines expressing recombinant human σ₁ or σ₂ receptors.
-
-
Competitive Binding Assay:
-
For σ₁ Receptors: Use the radioligand --INVALID-LINK---pentazocine. Define non-specific binding with a high concentration of unlabeled Haloperidol or (+)-pentazocine.
-
For σ₂ Receptors: Use the radioligand [³H]DTG ([³H]1,3-di(2-tolyl)guanidine) in the presence of a high concentration of (+)-pentazocine to mask the σ₁ sites. Define non-specific binding with unlabeled Haloperidol.
-
The remainder of the protocol (incubation, harvesting, analysis) is analogous to Protocol 1.
-
Data Presentation:
| Target Receptor | Binding Affinity (Ki, nM) | Selectivity (σ₂ Ki / σ₁ Ki) |
| Sigma-1 (σ₁) | e.g., 25 | 20 |
| Sigma-2 (σ₂) | e.g., 500 | |
| Table 2: Hypothetical In Vitro Profile for 4-[2-(trifluoromethyl)phenoxy]piperidine at Sigma Receptors. |
Pathway Diagram: Hypothesized Sigma-1 Receptor Agonist Mechanism
Caption: Hypothesized neuroprotective pathway via Sigma-1 receptor agonism.
From Benchtop to Behavior: In Vivo Model Selection
Once a compelling in vitro profile is established, validation in relevant animal models is crucial to demonstrate target engagement and therapeutic potential. The choice of model depends directly on the in vitro findings.
Workflow Diagram: Preclinical In Vivo Evaluation
Caption: Tiered in vivo validation strategy based on in vitro results.
Model Selection Rationale:
-
If the compound is a potent SERT/NET inhibitor: The Forced Swim Test or Tail Suspension Test in mice or rats are standard models to assess antidepressant-like activity.[15] Microdialysis studies in the prefrontal cortex or striatum can directly measure changes in extracellular serotonin and norepinephrine levels, confirming target engagement in the brain.
-
If the compound is a potent DAT inhibitor: Locomotor activity monitoring is essential, as DAT inhibition typically causes hyperlocomotion.[16] This model can also serve as an initial screen for stimulant properties or potential utility in disorders like ADHD.[17]
-
If the compound is a potent σ₁ receptor agonist: Models of cognitive impairment or amnesia (e.g., scopolamine-induced amnesia in the Morris Water Maze or Passive Avoidance Test ) are appropriate, as σ₁ agonists often have anti-amnesic effects.[11]
Conclusion and Future Directions
The 4-[2-(trifluoromethyl)phenoxy]piperidine structure represents a highly promising starting point for a CNS-focused drug discovery program. Its structural components strongly suggest primary interactions with monoamine transporters and secondary interactions with sigma receptors. The hierarchical validation strategy outlined in this guide—progressing from in vitro binding and functional assays to carefully selected in vivo behavioral and physiological models—provides a robust framework for elucidating its mechanism of action and therapeutic potential.
Future work should focus on structure-activity relationship (SAR) studies. Systematic modification of the trifluoromethyl group's position (e.g., to the 3- or 4-position), substitution on the piperidine nitrogen, and alteration of the phenoxy linker can be used to optimize potency and, critically, selectivity for a desired target. This iterative process of design, synthesis, and testing is fundamental to transforming this promising scaffold into a clinical candidate.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-[4-(Trifluoromethoxy)phenoxy]piperidine [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluoxetine - Wikipedia [en.wikipedia.org]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. iris.unict.it [iris.unict.it]
- 15. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 16. Inhibition of the dopamine transporter as an animal model of bipolar disorder mania: Locomotor response, neuroimmunological profile and pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine transporter mutant animals: a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Use of 4-[2-(Trifluoromethyl)phenoxy]piperidine HCl in CNS Drug Discovery
Introduction: A Scaffold for Innovation in CNS Therapeutics
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as one of the most vital synthetic fragments for drug design.[1] Its derivatives are integral to numerous pharmaceutical classes, including many that target the central nervous system (CNS).[1][2][3] Within this structural class, phenoxypiperidines have emerged as a particularly fruitful scaffold. The strategic placement of a phenoxy group at the 4-position of the piperidine ring creates a versatile platform for developing ligands that interact with key CNS targets.
This document focuses on a specific, high-value building block: 4-[2-(trifluoromethyl)phenoxy]piperidine HCl . The hydrochloride salt form enhances solubility and stability, making it amenable to a wide range of synthetic and screening applications. The molecule's key features—the piperidine nitrogen for derivatization and the trifluoromethylated phenoxy group—confer unique properties that are highly advantageous for CNS drug discovery.
-
The Trifluoromethyl (-CF3) Group: The inclusion of a -CF3 group is a well-established strategy in modern drug design.[4][5] It can significantly enhance metabolic stability, increase lipophilicity (aiding blood-brain barrier penetration), and modulate the electronic properties of the molecule, thereby influencing binding affinity and selectivity for its biological target.[4]
-
The Phenoxypiperidine Core: This scaffold is found in numerous CNS-active agents, particularly those targeting monoamine transporters—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[6] These transporters are critical for regulating neurotransmission and are the primary targets for drugs treating depression, anxiety, and other psychiatric disorders.[6][7]
A notable example of a compound derived from a related scaffold is Cerlapirdine (SAM-531) , a selective 5-HT6 receptor antagonist that was investigated for treating cognitive deficits in Alzheimer's disease.[8][9][10][11] This precedent underscores the potential of the phenoxypiperidine core in developing novel CNS therapies.
These application notes provide a comprehensive guide for researchers utilizing 4-[2-(trifluoromethyl)phenoxy]piperidine HCl as a starting point for a CNS-focused medicinal chemistry program. We will cover its properties, a representative synthetic protocol for library generation, and detailed methods for in vitro characterization of the resulting compounds.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the integrity of the starting material. 4-[2-(trifluoromethyl)phenoxy]piperidine HCl is a stable solid, but standard laboratory precautions should be observed.
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClF₃NO |
| Molecular Weight | 283.70 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, DMSO |
| Storage | Store at 2-8°C, protected from light and moisture |
Data compiled from publicly available chemical supplier information.
Application I: Synthesis of a Focused Library of N-Substituted Derivatives
The primary utility of 4-[2-(trifluoromethyl)phenoxy]piperidine HCl is as a scaffold for generating novel chemical entities. The secondary amine of the piperidine ring serves as a convenient chemical handle for introducing a wide range of substituents via N-alkylation or N-arylation, allowing for systematic exploration of the structure-activity relationship (SAR).
Rationale for Derivatization
The goal of this synthetic protocol is to create a library of analogs where the "R" group (see workflow diagram) is varied. This "R" group will project into a solvent-exposed region or a secondary binding pocket of the target protein (e.g., a monoamine transporter). By systematically altering the size, electronics, and polarity of R, a researcher can optimize the compound's potency, selectivity, and pharmacokinetic properties.
Experimental Workflow: Library Synthesis
Caption: General workflow for N-alkylation of the piperidine scaffold.
Protocol: Representative N-Alkylation
This protocol describes a general procedure for the N-alkylation of 4-[2-(trifluoromethyl)phenoxy]piperidine with a generic electrophile (e.g., benzyl bromide).
Materials:
-
4-[2-(trifluoromethyl)phenoxy]piperidine HCl
-
Benzyl bromide (or other suitable alkyl/aryl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-[2-(trifluoromethyl)phenoxy]piperidine HCl (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq). Stir the suspension at room temperature for 30 minutes to generate the free base in situ.
-
Add the electrophile (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the desired N-substituted product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application II: In Vitro Pharmacological Evaluation
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Given the prevalence of the phenoxypiperidine scaffold in monoamine transporter ligands, the primary assays should focus on determining the affinity and functional activity of the new compounds at DAT, SERT, and NET.[6][12]
Mechanism of Action: Monoamine Transporter Inhibition
Caption: Inhibition of neurotransmitter reuptake by a transporter ligand.
Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET
This assay determines the affinity (Ki) of a test compound for the transporters by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).[13]
-
Test compounds (synthesized derivatives) at various concentrations.
-
Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
In a 96-well plate, combine assay buffer, a fixed concentration of radioligand (at its approximate Kd), and varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding (NSB) wells, add a high concentration of the respective non-specific inhibitor (e.g., 10 µM benztropine for DAT).
-
Initiate the binding reaction by adding the cell membranes (e.g., 5-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fluorescent Neurotransmitter Uptake Assay
This functional assay measures the ability of test compounds to inhibit the uptake of a neurotransmitter substrate into live cells, providing a measure of their potency (IC₅₀). Modern kits use a fluorescent substrate, offering a safer and higher-throughput alternative to traditional radioisotope-based uptake assays.[14][15][16][17][18]
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96- or 384-well black, clear-bottom microplates.[15]
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye.[14][16]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test compounds at various concentrations.
-
A bottom-read fluorescence microplate reader.
Procedure:
-
Plate the transporter-expressing cells in microplates and allow them to form a confluent monolayer, typically overnight.[15]
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Remove the cell culture medium from the wells and add the diluted test compounds. Incubate for 10-20 minutes at 37°C. This is the pre-incubation step.[14]
-
Prepare the Dye Solution containing the fluorescent substrate and masking dye according to the kit manufacturer's protocol.[15]
-
Add the Dye Solution to all wells. The masking dye quenches the fluorescence of the substrate in the extracellular medium.[16]
-
Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in intracellular fluorescence in kinetic mode for 20-30 minutes. An increase in fluorescence indicates the transport of the substrate into the cells.[14][17]
-
Data Analysis: The rate of uptake can be determined from the slope of the kinetic read. For inhibitor studies, plot the rate of uptake (or fluorescence at a fixed endpoint) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Application III: Iterative Lead Optimization
The data gathered from the binding and uptake assays are crucial for guiding the drug discovery process. By correlating the chemical structures of the synthesized derivatives with their biological activity, a structure-activity relationship (SAR) can be established. This knowledge allows for the rational design of the next generation of compounds with improved potency, selectivity, and drug-like properties.
The Drug Discovery Cycle
Caption: The iterative cycle of medicinal chemistry and drug discovery.
This iterative process, fueled by the versatile 4-[2-(trifluoromethyl)phenoxy]piperidine HCl scaffold, enables the systematic optimization of lead compounds. For example, if initial derivatives show high affinity but poor selectivity between SERT and NET, subsequent synthetic efforts can focus on modifying the N-substituent to exploit subtle differences in the binding pockets of these transporters, aiming to enhance selectivity.[13]
Conclusion
4-[2-(trifluoromethyl)phenoxy]piperidine HCl is a highly valuable and versatile chemical building block for CNS drug discovery. Its inherent structural features make it an ideal starting point for medicinal chemistry campaigns targeting key neurological targets, particularly monoamine transporters. By employing systematic derivatization strategies coupled with robust in vitro pharmacological evaluation, research teams can efficiently explore chemical space, establish clear structure-activity relationships, and accelerate the identification of novel lead candidates for the treatment of a wide range of CNS disorders.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [RESEARCH IN THE 4-PHENYLPIPERIDINE SERIES. VII. N-SUBSTITUTED DERIVATIVES OF 4-PHENYL-4-FORMYLPIPERIDINE AND 4-PHENYL-4-CYANOPIPERIDINE ACTING ON THE CNS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cerlapirdine | C22H23N3O3S | CID 16071605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 18. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of Piperidine with Trifluoromethyl-Phenoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Piperidines in Medicinal Chemistry
The N-aryl piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of approved therapeutics and clinical candidates. This privileged structure provides a three-dimensional framework that can effectively orient pharmacophoric elements for optimal interaction with biological targets. The introduction of a trifluoromethyl (-CF3) group onto the aryl moiety further enhances the pharmacological profile of these molecules. The -CF3 group is a powerful modulator of physicochemical properties, known to increase metabolic stability, membrane permeability, and binding affinity by altering the electronic nature and lipophilicity of the parent molecule.[1] Consequently, the development of robust and efficient protocols for the synthesis of N-(trifluoromethyl)phenyl-piperidines is of paramount importance to medicinal chemists.
This application note provides a detailed guide to the N-arylation of piperidine with trifluoromethyl-phenoxides, focusing on the palladium-catalyzed Buchwald-Hartwig amination. While aryl halides are the traditional electrophiles in this reaction, the use of more readily available and often more stable phenol derivatives offers a valuable alternative. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss key considerations for optimizing reaction outcomes.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl electrophile.[2][3] When using a phenoxide derivative, the reaction proceeds through a catalytic cycle involving the activation of the C-O bond of the phenoxide. The electron-withdrawing nature of the trifluoromethyl group on the phenoxide plays a crucial role in facilitating the key oxidative addition step.
The generally accepted mechanism for the N-arylation of an amine with an aryl triflate (a common surrogate for phenoxide reactivity) is depicted below:
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Key Mechanistic Considerations:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl electrophile (in this case, the trifluoromethyl-phenoxide, often activated in situ or used as a triflate derivative) to a low-valent palladium(0) complex. The strong electron-withdrawing effect of the trifluoromethyl group makes the aryl ring more electron-deficient, which can facilitate this otherwise challenging C-O bond activation.
-
Ligand Exchange and Deprotonation: Following oxidative addition, the piperidine coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl piperidine product, which regenerates the palladium(0) catalyst, allowing the cycle to continue.
Experimental Protocol: N-Arylation of Piperidine with 4-(Trifluoromethyl)phenol
This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperidine with 4-(trifluoromethyl)phenol. For this reaction, the phenol is typically converted to a more reactive triflate or nonaflate in situ or used as the pre-formed salt. The use of aryl triflates in Buchwald-Hartwig amination is well-established, especially for electron-deficient systems.[4][5]
Materials and Reagents:
-
4-(Trifluoromethyl)phenol
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Triflic anhydride (if preparing the triflate in situ)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for the N-arylation.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a continuous stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 4-(trifluoromethyl)phenol (2.0 mmol, 1.0 equiv) and piperidine (2.4 mmol, 1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-(trifluoromethyl)phenyl)piperidine.
Optimization and Best Practices
The success of the N-arylation of piperidine with trifluoromethyl-phenoxides is highly dependent on the careful selection of reaction parameters. The electron-deficient nature of the trifluoromethyl-phenoxide necessitates specific considerations.
| Parameter | Recommended Choice | Rationale and Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts will be reduced in situ to the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) | These ligands promote the oxidative addition of the C-O bond and facilitate the reductive elimination of the product.[6] For electron-deficient aryl electrophiles, electron-rich ligands are often crucial for achieving high yields.[7] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | A strong base is required to deprotonate the piperidine and facilitate the formation of the palladium-amido complex. The choice of base can also influence the reaction rate and selectivity. |
| Solvent | Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane) | These solvents are compatible with the reaction conditions and help to maintain the catalyst's activity. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to promote the C-O bond cleavage and drive the reaction to completion. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure that the palladium precatalyst and ligand are of high quality and have not been exposed to air or moisture.
-
Insufficiently Strong Base: For challenging couplings, a stronger base like NaOtBu may be necessary.
-
Low Reaction Temperature: The C-O bond of the phenoxide is generally less reactive than an aryl halide bond, and higher temperatures may be required.
-
-
Formation of Side Products:
-
Hydrodefluorination: In some cases, side reactions involving the trifluoromethyl group can occur. Careful control of the reaction temperature and time can help to minimize these byproducts.
-
Phenol Formation: If using an aryl triflate, cleavage of the triflate group to the corresponding phenol can be a competing reaction, especially with electron-deficient systems.[5] Slow addition of the triflate to the reaction mixture can sometimes mitigate this issue.[5]
-
Conclusion
The N-arylation of piperidine with trifluoromethyl-phenoxides via the Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of valuable building blocks for drug discovery. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of N-(trifluoromethyl)phenyl-piperidine derivatives. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Amination of Aryl Triflates | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-[2-(Trifluoromethyl)phenoxy]piperidine as a Key Intermediate for Neuropharmacological Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-[2-(Trifluoromethyl)phenoxy]piperidine Scaffold
In the landscape of modern medicinal chemistry, particularly within neuropharmacology, the selection of a core scaffold is a critical determinant of a drug candidate's ultimate success. The 4-[2-(trifluoromethyl)phenoxy]piperidine moiety has emerged as a privileged structure, strategically employed as a versatile intermediate in the synthesis of a new generation of central nervous system (CNS) agents. Its value lies in the unique combination of the piperidine ring, a common feature in many CNS-active compounds, with a phenoxy group bearing an ortho-trifluoromethyl substituent. This specific arrangement confers a desirable balance of physicochemical properties essential for effective neuropharmacological agents.
The piperidine ring provides a basic nitrogen atom, which is often crucial for interaction with biological targets such as G-protein coupled receptors (GPCRs) and monoamine transporters. The trifluoromethyl (CF₃) group, a bioisostere for a methyl group but with vastly different electronic properties, significantly enhances metabolic stability by blocking oxidative metabolism at the aromatic ring.[1] Furthermore, its high lipophilicity improves the ability of the molecule to cross the blood-brain barrier, a fundamental requirement for CNS-targeting drugs.[1][2][3] The ortho position of the CF₃ group introduces specific steric and electronic influences that can fine-tune the binding affinity and selectivity of the final drug molecule for its intended target.
These application notes provide a comprehensive guide to the synthesis, characterization, and strategic application of 4-[2-(trifluoromethyl)phenoxy]piperidine as a key intermediate. The protocols are designed to be self-validating, with an emphasis on the rationale behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Pharmacological Rationale and Mechanistic Insights
The 4-phenoxypiperidine scaffold is a cornerstone in the design of neuroleptic agents, particularly those targeting dopamine and serotonin pathways, which are implicated in a range of psychiatric disorders.
Targeting Monoamine Transporters
A significant number of antidepressants and atypical antipsychotics derive their therapeutic effect from modulating the activity of dopamine (DAT) and serotonin (SERT) transporters. The 4-phenoxypiperidine core can serve as a potent inhibitor of these transporters. The piperidine nitrogen can engage in crucial ionic or hydrogen bonding interactions within the transporter's binding pocket, while the phenoxy moiety provides a platform for further interactions and substitutions to enhance potency and selectivity.
The Influence of the ortho-Trifluoromethyl Group
The strategic placement of the trifluoromethyl group at the ortho position of the phenoxy ring has profound implications for the pharmacological profile of the resulting neuropharmacological agents:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This leads to a longer in vivo half-life and improved bioavailability of the drug.
-
Increased Lipophilicity and Blood-Brain Barrier Penetration: The CF₃ group is highly lipophilic, which generally enhances the ability of a molecule to traverse the lipid-rich blood-brain barrier and reach its CNS target.[2][3]
-
Modulation of Receptor Binding and Selectivity: The electron-withdrawing nature and steric bulk of the ortho-CF₃ group can influence the conformation of the phenoxy ring, leading to more specific and potent interactions with the target receptor or transporter. This can be crucial for achieving selectivity between different receptor subtypes (e.g., dopamine D₂ vs. serotonin 5-HT₂ₐ receptors) or between different monoamine transporters.
The following diagram illustrates the conceptual workflow from the intermediate to a potential neuropharmacological agent targeting monoamine transporters.
Caption: Workflow from intermediate to therapeutic action.
Synthesis Protocol: 4-[2-(Trifluoromethyl)phenoxy]piperidine Hydrochloride
This protocol details a robust method for the synthesis of 4-[2-(trifluoromethyl)phenoxy]piperidine, followed by its conversion to the hydrochloride salt for improved handling and solubility. The synthesis is based on the principles of the Williamson ether synthesis.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| N-Boc-4-hydroxypiperidine | ≥98% | Sigma-Aldrich |
| 1-Fluoro-2-(trifluoromethyl)benzene | ≥99% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in oil) | Reagent grade | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | Laboratory grade | Fisher Scientific |
| Anhydrous magnesium sulfate | Laboratory grade | Fisher Scientific |
| Hydrochloric acid (4M in 1,4-dioxane) | Reagent grade | Sigma-Aldrich |
Step-by-Step Synthesis Procedure
Part 1: Synthesis of N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol).
-
Solvent Addition: Add anhydrous DMF (100 mL) to the flask and stir the mixture until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.4 g of a 60% dispersion in oil, 60 mmol, 1.2 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide should be complete.
-
Aromatic Nucleophilic Substitution: Add 1-fluoro-2-(trifluoromethyl)benzene (9.0 g, 54.7 mmol, 1.1 eq.) dropwise to the reaction mixture via the dropping funnel over 20 minutes.
-
Reaction Progression: Heat the reaction mixture to 80 °C and stir overnight (approximately 16 hours) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine as a colorless oil.
Part 2: Deprotection to this compound
-
Dissolution: Dissolve the purified N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine (from the previous step) in 1,4-dioxane (50 mL).
-
Acidification: To this solution, add 4M HCl in 1,4-dioxane (50 mL) and stir at room temperature for 4 hours.
-
Precipitation and Isolation: A white precipitate will form. Collect the solid by vacuum filtration and wash with cold diethyl ether (3 x 20 mL).
-
Drying: Dry the resulting white solid under vacuum to yield this compound.
Characterization and Validation
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons, piperidine ring protons, and the methine proton adjacent to the ether oxygen.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the trifluoromethyl carbon, aromatic carbons, and piperidine carbons.[4]
-
FT-IR (KBr): Characteristic peaks for N-H stretching (secondary amine salt), C-O-C stretching (ether), and C-F stretching (trifluoromethyl group).
-
Mass Spectrometry (ESI+): Calculation of the exact mass of the free base [M+H]⁺.
The following diagram outlines the synthetic pathway.
Caption: Synthetic scheme for the target intermediate.
Applications in Neuropharmacological Agent Development
The 4-[2-(trifluoromethyl)phenoxy]piperidine intermediate is a versatile building block for creating a library of potential neuropharmacological agents. The secondary amine of the piperidine ring serves as a convenient handle for further chemical modifications.
Example Application: Synthesis of a Dopamine/Serotonin Reuptake Inhibitor
A common strategy involves the N-alkylation or N-arylation of the piperidine nitrogen to introduce additional pharmacophoric elements that can enhance binding affinity and selectivity for DAT and SERT. For instance, reductive amination with an appropriate aldehyde or ketone, or nucleophilic substitution with an alkyl halide can be employed.
Illustrative Derivatization Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 3.55 mmol) and a substituted phenylacetaldehyde (1.1 eq.) in methanol (20 mL).
-
Reductive Amination: Add sodium cyanoborohydride (0.27 g, 4.26 mmol, 1.2 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-substituted derivative.
This derivatization allows for the exploration of structure-activity relationships (SAR) by varying the substituent on the N-alkyl chain, which can lead to the identification of potent and selective dual inhibitors of DAT and SERT, a profile often sought after for the treatment of depression and other mood disorders.
Conclusion
4-[2-(Trifluoromethyl)phenoxy]piperidine is a high-value intermediate for the development of novel neuropharmacological agents. Its synthesis is achievable through established synthetic methodologies, and its unique structural features provide a solid foundation for designing drugs with improved pharmacokinetic and pharmacodynamic profiles. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key building block in their drug discovery programs, ultimately contributing to the advancement of treatments for complex neurological and psychiatric conditions.
References
- 1. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 2. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof - Google Patents [patents.google.com]
- 3. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
Application Notes and Protocols for Receptor Binding Assays Targeting Serotonin and Dopamine Transporters
Introduction: The Critical Role of Monoamine Transporters in Neurotransmission
The serotonin transporter (SERT) and the dopamine transporter (DAT) are pivotal players in regulating neurotransmission within the central nervous system.[1][2][3] As members of the solute carrier 6 (SLC6) family, these transmembrane proteins are responsible for the reuptake of serotonin and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron.[2][3] This process terminates the neurotransmitter's signal and maintains homeostatic balance.[4] Dysfunction in SERT and DAT has been implicated in a range of neuropsychiatric disorders, including depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance use disorders, making them key targets for therapeutic drug development.[1][4]
Receptor binding assays are indispensable tools for characterizing the interaction of novel chemical entities with these transporters.[1] These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximal number of binding sites (Bmax), and the inhibitory constant (Ki) of a test compound.[5][6][7] This guide provides a comprehensive overview of the principles and detailed protocols for conducting robust and reliable radioligand binding assays for both SERT and DAT.
I. Foundational Principles of Receptor Binding Assays
Receptor binding assays are predicated on the law of mass action, which describes the reversible interaction between a ligand (e.g., a radiolabeled drug) and its receptor (the transporter). The fundamental goal is to quantify the amount of ligand specifically bound to the transporter of interest.
Total, Non-Specific, and Specific Binding:
-
Total Binding: The total amount of radioligand bound to the membrane preparation, including both specific binding to the transporter and non-specific binding to other components like lipids and filter materials.[8]
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to sites other than the target transporter.[8][9] This is determined by including a high concentration of an unlabeled competing ligand that saturates the specific binding sites, leaving only the non-specific component to be measured.[5][8] It is crucial to select a structurally different compound for this purpose to avoid interference with the radioligand's non-specific interactions.[5]
-
Specific Binding: The amount of radioligand bound specifically to the transporter. It is calculated by subtracting the non-specific binding from the total binding.[5]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Total Binding] --> B{Subtract}; C[Non-Specific Binding] --> B; B --> D[Specific Binding]; } caption [Logical relationship of binding components.]
II. Assay Formats: A Comparative Overview
Several assay formats can be employed for transporter binding studies, each with its own advantages and considerations.
A. Classical Filtration Assay
This is the most traditional and widely used method. It involves incubating the membrane preparation with the radioligand, followed by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.[10][11] The radioactivity retained on the filter, representing the bound ligand, is then quantified using a scintillation counter.[10]
dot graph [rankdir="LR"]; subgraph "Filtration Assay Workflow" { node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; A [label="Incubate Membrane Prep\nwith Radioligand"]; B [label="Rapid Filtration\n(Separates Bound from Free)"]; C [label="Wash Filter\nto Remove Unbound Ligand"]; D [label="Quantify Radioactivity\non Filter"];
caption [Workflow of a classical filtration binding assay.]
B. Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that eliminates the need for a separation step.[12][13][14][15] In this method, the transporter-containing membranes are immobilized onto scintillation beads.[14] When a radiolabeled ligand binds to the transporter, it comes into close proximity with the scintillant embedded in the bead, leading to the emission of light that can be detected.[12][14] This format is highly amenable to high-throughput screening (HTS).[12][15]
III. Essential Reagents and Equipment
-
Biological Material: Cell membranes from cell lines stably expressing the human serotonin transporter (hSERT) or human dopamine transporter (hDAT) (e.g., HEK293 or CHO cells).[16][17]
-
Radioligands: High-affinity, selective radioligands are crucial for successful binding assays.[18]
-
Competing Ligands (for NSB determination):
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts like NaCl.[21]
-
Filtration Apparatus: A cell harvester for rapid filtration.
-
Filters: Glass fiber filters (e.g., GF/B or GF/C), often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[17]
-
Scintillation Counter: A liquid scintillation counter or a microplate scintillation counter.
-
Scintillation Fluid: A suitable cocktail for quantifying radioactivity.
IV. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing saturation and competition binding assays for both SERT and DAT using the classical filtration method.
A. Membrane Preparation
-
Cell Culture: Grow HEK293 cells stably expressing either hSERT or hDAT to confluency.
-
Harvesting: Scrape the cells into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[20]
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method like the BCA assay.[20] Store the membrane preparation in aliquots at -80°C.
B. Saturation Binding Assay (to determine Kd and Bmax)
This assay is performed to determine the affinity (Kd) of the radioligand for the transporter and the total number of binding sites (Bmax).[5][6][7]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.
-
Total Binding Wells: Add increasing concentrations of the radioligand (e.g., 0.1 to 20 nM for [³H]-WIN 35,428 for DAT) and a fixed amount of membrane preparation (e.g., 10-20 µg of protein).
-
Non-Specific Binding Wells: In a parallel set of wells, add the same increasing concentrations of radioligand, the same amount of membrane preparation, and a high concentration of the appropriate unlabeled competing ligand (e.g., 10 µM GBR 12909 for DAT).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[20][21][22]
-
Filtration: Rapidly filter the contents of each well through a pre-soaked glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
C. Competition Binding Assay (to determine Ki)
This assay is used to determine the affinity (Ki) of a test compound for the transporter by measuring its ability to compete with a fixed concentration of the radioligand.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Total Binding Wells: Add a fixed concentration of the radioligand (typically at or below its Kd value), a fixed amount of membrane preparation, and assay buffer.
-
Non-Specific Binding Wells: Add the radioligand, membrane preparation, and a high concentration of the unlabeled competing ligand.
-
Test Compound Wells: Add the radioligand, membrane preparation, and increasing concentrations of the test compound.
-
Incubation, Filtration, Washing, and Quantification: Follow the same steps as described for the saturation binding assay.
V. Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful pharmacological parameters from your binding assays.
A. Saturation Binding Data
-
Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.
-
Non-linear Regression: Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM). Fit the data to a one-site binding (hyperbola) equation using a program like GraphPad Prism.[5]
B. Competition Binding Data
-
Calculate Percent Specific Binding: Normalize the data by setting the average CPM from the total binding wells to 100% and the average CPM from the non-specific binding wells to 0%.
-
Non-linear Regression: Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Use the Cheng-Prusoff equation to convert the IC₅₀ value to the inhibitory constant (Ki).
-
Equation: Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter (determined from the saturation binding experiment).
-
VI. Quantitative Data Summary
| Radioligand | Transporter | Typical Kd (nM) | Competing Ligand | Reference |
| [³H]-WIN 35,428 | DAT | ~1-5 | GBR 12909 | [20][21] |
| [³H]-Citalopram | SERT | ~1-3 | Fluoxetine | [19] |
| [³H]-Paroxetine | SERT | ~0.1-0.5 | Imipramine | [17] |
| [³H]-GBR 12935 | DAT | ~0.5-2 | Mazindol |
Note: These values are approximate and can vary depending on the specific experimental conditions.
VII. The Rise of Fluorescent Ligands
While radioligand binding assays are the gold standard, the development of fluorescently labeled ligands (FLLs) offers a valuable alternative for studying transporter function and trafficking in living cells.[4][23][24][25] FLLs enable the visualization of transporters using techniques like confocal microscopy and total internal reflection fluorescence (TIRF) microscopy.[4] However, it is important to consider the selectivity of these probes, as some may bind to multiple monoamine transporters.[4][23][26]
VIII. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand is too hydrophobic.- Insufficient washing.- Inappropriate filter type. | - Use a more hydrophilic radioligand if available.- Increase the number and volume of washes.- Pre-soak filters in PEI or BSA.[18]- Include BSA or detergents in the wash buffer.[18] |
| Low Specific Binding Signal | - Low transporter expression in membranes.- Inactive radioligand.- Insufficient incubation time. | - Use a membrane preparation with higher Bmax.- Check the age and storage conditions of the radioligand.- Perform a time-course experiment to determine the time to reach equilibrium. |
| Poor Reproducibility | - Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation. | - Use calibrated pipettes and practice consistent technique.- Ensure thorough mixing of all assay components.- Maintain a constant and controlled incubation temperature. |
| Data Does Not Fit Model | - Presence of multiple binding sites.- Allosteric interactions.- Issues with reagent concentrations. | - Consider using a two-site binding model for data analysis.- Investigate potential allosteric effects of the test compound.- Verify the concentrations of all assay components. |
IX. Conclusion
Receptor binding assays are a cornerstone of pharmacological research and drug discovery for serotonin and dopamine transporters. A thorough understanding of the underlying principles, meticulous execution of the protocols, and rigorous data analysis are essential for obtaining high-quality, reproducible results. By carefully considering the choice of reagents, assay format, and potential pitfalls, researchers can confidently characterize the interactions of novel compounds with these critical CNS targets, paving the way for the development of new and improved therapeutics for a variety of neurological and psychiatric disorders.
X. References
-
U.S. National Library of Medicine. (2007). Scintillation proximity assay for measuring uptake by the human drug transporters hOCT1, hOAT3, and hOATP1B1. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain. --INVALID-LINK--
-
U.S. National Library of Medicine. (1983). Brain dopamine and serotonin receptor sites revealed by digital subtraction autoradiography. --INVALID-LINK--
-
ACS Publications. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. --INVALID-LINK--
-
U.S. National Library of Medicine. (2005). Development of a scintillation proximity assay for analysis of Na+/Cl- -dependent neurotransmitter transporter activity. --INVALID-LINK--
-
National Institutes of Health. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. --INVALID-LINK--
-
U.S. National Library of Medicine. (2006). Ontogeny of the dopamine and serotonin transporters in the rat brain: an autoradiographic study. --INVALID-LINK--
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. --INVALID-LINK--
-
ResearchGate. (n.d.). Principle of the SPA.His-tagged transport proteins are bound to.... --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. --INVALID-LINK--
-
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) and APP+ Analogues. --INVALID-LINK--
-
Studylib.net. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. --INVALID-LINK--
-
Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. --INVALID-LINK--
-
ResearchGate. (2025). Scintillation Proximity Assays in High-Throughput Screening. --INVALID-LINK--
-
Revvity. (n.d.). human Serotonin Transporter Receptor Cell Line. --INVALID-LINK--
-
Scribd. (n.d.). Understanding Drug Affinity and KD. --INVALID-LINK--
-
Revvity. (n.d.). human Dopamine Transporter. --INVALID-LINK--
-
National Institutes of Health. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). --INVALID-LINK--
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. --INVALID-LINK--
-
National Institutes of Health. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. --INVALID-LINK--
-
TPC. (2013). B max and K D. --INVALID-LINK--
-
Revvity. (n.d.). Radiometric Ligand-Binding Assays. --INVALID-LINK--
-
WuXi AppTec. (2024). Nonspecific Binding: Main Factors of Occurrence and Strategies. --INVALID-LINK--
-
Wikipedia. (n.d.). Filter binding assay. --INVALID-LINK--
-
U.S. National Library of Medicine. (2009). Filter-binding assays. --INVALID-LINK--
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. scribd.com [scribd.com]
- 7. One moment, please... [turkupetcentre.net]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Filter binding assay - Wikipedia [en.wikipedia.org]
- 11. Filter-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scintillation proximity assay for measuring uptake by the human drug transporters hOCT1, hOAT3, and hOATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a scintillation proximity assay for analysis of Na+/Cl- -dependent neurotransmitter transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. revvity.com [revvity.com]
- 19. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) and APP+ Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A High-Throughput Screening Workflow for the Identification of Bioactive Piperidine Derivatives
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile three-dimensional framework for interacting with biological targets.[3] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of piperidine derivatives to identify novel hit compounds.[4][5] This document provides a comprehensive guide to establishing a robust HTS workflow, from initial assay development and automation to data analysis and rigorous hit validation, ensuring the identification of high-quality, tractable starting points for drug discovery programs.
Foundational Principles: Why Piperidine and Why HTS?
The piperidine ring is one of the most frequently utilized heterocycles in pharmaceuticals, valued for its ability to modulate lipophilicity and basicity, introduce conformational constraints, and provide vectors for synthetic elaboration.[6][7] Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[6][8]
The goal of HTS is to screen large numbers of chemical modulators against a biological target to identify "hits".[9] This process leverages automation, miniaturization, and sophisticated data analysis to assess thousands to millions of compounds efficiently.[5] The primary role of HTS is not to find a perfect drug, but to rapidly exclude inactive compounds and identify promising starting points (hits) for further optimization in a hit-to-lead campaign.[10][11]
Part I: Assay Development - The Bedrock of a Successful Screen
The quality of an HTS campaign is fundamentally dictated by the quality of the assay. A robust, reproducible, and scalable assay is non-negotiable. The choice between a biochemical and a cell-based assay is the first critical decision point.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) and are generally simpler, more direct, and less prone to compound interference.[12][13] They are ideal for validating direct target engagement.
-
Cell-Based Assays: These are performed using intact cells, offering a more physiologically relevant context by accounting for factors like cell permeability and cytotoxicity.[12][14] They are essential for understanding a compound's effect in a biological system but can be more complex to develop and interpret.[15]
Protocol 1: Developing a Miniaturized 384-Well Plate Assay
This protocol outlines the critical steps for adapting a bench-scale assay for HTS. The objective is to reduce volumes and ensure the assay remains robust and statistically sound in a high-density format.[16][17]
-
Initial Feasibility (96-Well Format):
-
Develop the primary assay in a 96-well plate format.
-
Define positive and negative controls (e.g., a known inhibitor vs. DMSO vehicle).
-
Optimize reagent concentrations, incubation times, and signal detection parameters to achieve a stable and reproducible signal window.
-
-
Miniaturization to 384-Well Format:
-
Causality: Miniaturization is crucial for reducing the consumption of expensive reagents and valuable compound libraries, thereby lowering the overall cost per well and increasing throughput.[17][18]
-
Scale down all reagent and cell volumes proportionally (e.g., from 100 µL in a 96-well plate to 20-40 µL in a 384-well plate).[16]
-
Expert Insight: Be aware of altered liquid handling physics at lower volumes. Use automated liquid handlers calibrated for low-volume dispensing to maintain precision and accuracy.[19] Non-contact dispensers (e.g., acoustic) are superior for transferring nanoliter volumes of compound from the library plates to minimize cross-contamination.
-
-
Assay Validation for HTS (The Self-Validating System):
-
Plate Uniformity Test: Fill an entire 384-well plate with either positive control or negative control reagents. The signal variation across the plate should be minimal (Coefficient of Variation [CV] < 10%). This step identifies systematic errors like "edge effects."
-
Z'-Factor Determination: The Z'-factor is the gold standard for quantifying assay quality.[20] It measures the statistical separation between the positive and negative controls.
-
Prepare a plate with alternating columns of positive and negative controls (e.g., 16 wells of each).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Trustworthiness: An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5 .[20] Perform this test on multiple days to ensure reproducibility.
-
-
| Parameter | Acceptance Criterion | Rationale |
| Z'-Factor | > 0.5 | Ensures a large enough statistical window to confidently identify hits. |
| Signal-to-Background (S/B) | > 2 (assay dependent) | Indicates a sufficient dynamic range for the assay readout. |
| CV of Controls | < 10% | Demonstrates the precision and reproducibility of the assay. |
| DMSO Tolerance | Assay signal stable at final DMSO concentration (typically < 1%) | Ensures the vehicle for compound delivery does not interfere with the assay.[17] |
Part II: The Automated HTS Workflow
Automation is the engine of HTS, enabling the processing of thousands of data points per day with high precision and minimal human error.[9][18] A typical automated HTS system integrates robotic plate handlers, liquid dispensers, and detectors.[4][21]
The HTS Process Flow
The following diagram illustrates a generalized, fully automated HTS workflow.
Caption: Automated High-Throughput Screening Workflow.
Protocol 2: Primary Screening of a 10,000-Compound Piperidine Library
-
Library Preparation: Thaw the piperidine library plates (typically 10 mM in DMSO). Create intermediate-concentration plates if necessary to achieve the final desired assay concentration (e.g., 10 µM).[16]
-
Assay Plate Preparation: Using an automated liquid handler, dispense cells or the primary biochemical reagents into 384-well assay plates.
-
Compound Transfer: Transfer a small volume (e.g., 20-50 nL) of compound from the library plates to the assay plates using a non-contact acoustic dispenser or a pintool. Also, transfer positive and negative controls to dedicated wells on each plate.
-
Incubation: A robotic arm moves the plates to an automated incubator for the optimized duration.
-
Detection: If required, add the final detection reagent (e.g., a luciferase substrate). The robotic arm then transfers the plates to a multi-mode plate reader to measure the signal (e.g., luminescence, fluorescence).
-
Data Acquisition: The raw data from each plate is automatically captured and uploaded to a data management system.[11]
Part III: Data Analysis and Hit Validation - Separating Signal from Noise
Raw HTS data requires rigorous analysis to identify genuine hits. This process is designed to normalize data, identify outliers, and flag potential false positives.[22][23]
Data Analysis Pipeline
-
Data Normalization: Raw data from each well is typically normalized to the on-plate controls. A common method is to calculate the percent inhibition or activation relative to the positive and negative controls.
-
Quality Control: Each plate is assessed for its Z'-factor. Plates that fail the Z' > 0.5 criterion are flagged and typically re-screened.
-
Hit Identification: A "hit" is defined as a compound whose activity exceeds a predefined threshold, often based on the mean and standard deviation of the sample population (e.g., > 3 standard deviations from the mean of the library).[24]
The Hit Validation Cascade
A primary hit is not a validated hit. A crucial follow-up process is required to eliminate false positives and confirm the activity of the selected compounds.[25][26] This is a multi-step, funnel-like approach.
Caption: The Hit Triage and Validation Funnel.
-
Hit Confirmation: Primary hits are re-ordered as fresh powder to ensure sample integrity. They are re-tested in the primary assay at the same concentration to confirm activity.[25]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-12 points) to determine their potency (IC50 or EC50).[16]
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a fluorescence-based assay).[23]
-
Orthogonal Assays: A different assay format is used to confirm the biological activity of the hit. For example, if the primary screen was a biochemical assay, an orthogonal assay might be a cell-based assay measuring a downstream effect.[] This provides confidence that the observed activity is not an artifact of the primary assay format.
Application Example: Screening Piperidine Derivatives as MDM2-p53 Inhibitors
To illustrate the process, we describe an HTS campaign to identify piperidine-based inhibitors of the MDM2-p53 protein-protein interaction (PPI), a key target in oncology.[28]
-
Assay Principle: A fluorescence polarization (FP) assay is used. A fluorescently labeled p53 peptide tumbles rapidly in solution (low polarization). When bound to the large MDM2 protein, its tumbling slows, increasing the polarization. An inhibitor will compete with the peptide, displacing it from MDM2 and causing a decrease in the FP signal.[28]
Protocol 3: MDM2-p53 Fluorescence Polarization HTS
-
Reagents:
-
Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.
-
Recombinant human MDM2 protein.
-
FAM-labeled p53 peptide (10 nM final concentration).
-
Piperidine library (10 µM final concentration).
-
Positive Control: Nutlin-3a (a known MDM2 inhibitor).
-
Negative Control: DMSO.
-
-
Procedure (384-well, 20 µL final volume):
-
Dispense 50 nL of compounds or controls into assay plates.
-
Add 10 µL of MDM2 protein (2X concentration) to all wells except for the "no protein" control.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of FAM-p53 peptide (2X concentration) to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
Representative Data Summary
The table below shows hypothetical data for a promising piperidine-based hit compared to a reference compound, illustrating the type of data generated during the validation cascade.
| Compound | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) [FP Assay] | Cell-Based EC50 (µM) [p21 Expression] | Notes |
| Nutlin-3a (Control) | 95% | 90 | 0.2 | Well-characterized reference inhibitor. |
| PIPER-HIT-01 | 88% | 85 | 1.2 | Potent hit identified from the piperidine library.[28] |
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hudsonlabautomation.com [hudsonlabautomation.com]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. ajchem-a.com [ajchem-a.com]
- 9. beckman.com [beckman.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. dispendix.com [dispendix.com]
- 19. Liquid-Handling in High-Throughput Screening [microlit.us]
- 20. pharm.ucsf.edu [pharm.ucsf.edu]
- 21. biocompare.com [biocompare.com]
- 22. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 26. drugtargetreview.com [drugtargetreview.com]
- 28. benchchem.com [benchchem.com]
Synthetic Route to Novel Antipsychotics Utilizing a Trifluoromethyl-Functionalized Piperidine Scaffold
Introduction
The development of novel antipsychotic agents remains a critical endeavor in medicinal chemistry, driven by the need for therapies with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and reduced side-effect profiles compared to existing treatments.[1][2] A promising strategy in modern drug design involves the creation of multi-target ligands that modulate the activity of several key neurotransmitter receptors simultaneously, most notably dopamine D2 and various serotonin (5-HT) receptor subtypes such as 5-HT1A and 5-HT2A.[3][4][5] This polypharmacological approach is believed to contribute to the atypical profile of newer antipsychotics, offering a broader spectrum of therapeutic effects with a lower incidence of extrapyramidal symptoms.[6][7]
The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous approved antipsychotic medications.[2][8] Its conformational flexibility and ability to be readily functionalized allow for the precise orientation of pharmacophoric elements to interact with target receptors. The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy to enhance metabolic stability, improve blood-brain barrier permeability, and increase binding affinity.[9]
This application note details a synthetic route for a novel antipsychotic candidate starting from the key intermediate, 4-[2-(trifluoromethyl)phenoxy]piperidine. This protocol focuses on a palladium-catalyzed Buchwald-Hartwig amination reaction to introduce a pharmacologically relevant aryl moiety, a common and powerful method for constructing C-N bonds in complex molecules.[10][11] The described workflow provides a robust and versatile methodology for researchers engaged in the discovery and development of next-generation antipsychotic agents.
Core Synthetic Strategy: Palladium-Catalyzed N-Arylation
The central transformation in this synthetic route is the N-arylation of 4-[2-(trifluoromethyl)phenoxy]piperidine. The Buchwald-Hartwig amination is particularly well-suited for this purpose due to its broad substrate scope and tolerance of various functional groups.[11][12] This reaction allows for the coupling of the secondary amine of the piperidine core with a diverse range of aryl halides, enabling the exploration of structure-activity relationships (SAR) by systematically varying the nature of the introduced aryl group.[2][13]
The choice of the aryl halide is critical and is guided by the desired pharmacological profile of the target molecule. For this application note, we have selected 2-bromo-5-fluoropyridine as the coupling partner. The resulting 5-fluoropyridin-2-yl moiety is a common feature in multi-target antipsychotics, known to contribute to high affinity for dopamine D2 and serotonin 5-HT2A receptors.[3][14]
Experimental Protocols
Protocol 1: Synthesis of 1-(5-Fluoropyridin-2-yl)-4-[2-(trifluoromethyl)phenoxy]piperidine
This protocol describes the palladium-catalyzed N-arylation of 4-[2-(trifluoromethyl)phenoxy]piperidine with 2-bromo-5-fluoropyridine.
Materials:
-
4-[2-(Trifluoromethyl)phenoxy]piperidine (1.0 equiv)
-
2-Bromo-5-fluoropyridine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas
-
Schlenk flask and standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add 4-[2-(trifluoromethyl)phenoxy]piperidine, 2-bromo-5-fluoropyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1-(5-Fluoropyridin-2-yl)-4-[2-(trifluoromethyl)phenoxy]piperidine | C₁₇H₁₆F₄N₂O | 356.32 | 75-85 | >98 |
Characterization of the Final Product
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Protocol 2: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure of the molecule. The spectra should be consistent with the proposed structure, showing the characteristic signals for the aromatic protons of the pyridyl and phenoxy rings, the piperidine protons, and the trifluoromethyl group.
-
¹⁹F NMR spectroscopy will show a characteristic signal for the trifluoromethyl group and another for the fluorine on the pyridine ring.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a suitable method.
High-Performance Liquid Chromatography (HPLC):
-
The purity of the final compound should be assessed by reversed-phase HPLC.[15] A purity of >98% is generally required for subsequent biological evaluation. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid.
Visualization of Workflows
Synthetic Pathway
Caption: Synthetic route to the novel antipsychotic candidate.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Scientific Integrity and Logic
Causality Behind Experimental Choices:
-
Starting Material: 4-[2-(Trifluoromethyl)phenoxy]piperidine was chosen for its trifluoromethyl group, which is known to enhance metabolic stability and receptor binding affinity, and the piperidine core, a common scaffold in CNS drugs.[2][9]
-
Aryl Halide: 2-Bromo-5-fluoropyridine was selected as the coupling partner to introduce a moiety frequently found in atypical antipsychotics with a multi-target receptor profile.[3][14]
-
Catalyst System: The combination of Pd₂(dba)₃ and Xantphos is a well-established and highly efficient catalyst system for the Buchwald-Hartwig amination of aryl halides with secondary amines, particularly for challenging couplings.[10][12]
-
Base and Solvent: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle. Toluene is an appropriate high-boiling, non-polar solvent for this reaction.
Trustworthiness and Self-Validating System:
The protocol's reliability is ensured by the inclusion of in-process controls, such as monitoring the reaction progress by TLC or LC-MS. The final product's identity and purity are rigorously confirmed through a suite of standard analytical techniques (NMR, MS, and HPLC), ensuring that the material is suitable for subsequent biological screening.[16][17][18]
Conclusion
This application note provides a detailed and robust synthetic protocol for a novel antipsychotic candidate using 4-[2-(trifluoromethyl)phenoxy]piperidine as a key building block. The described Buchwald-Hartwig amination offers a versatile and efficient method for accessing a library of potential multi-target antipsychotic agents. The principles and methodologies outlined herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the synthesis and evaluation of new chemical entities for the treatment of psychotic disorders.
References
- 1. | BioWorld [bioworld.com]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors for developing effective antipsychotics: synthesis, biological characterization, and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Developments in the Discovery of Novel Antipsychotic Agents Modualating Dopamine and Serotonin Receptors | Bentham Science [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and Quantification of Antipsychotics in Blood Samples by LC-MS-MS: Case Reports and Data from Three Years of Routine Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC-MS/MS determination of 27 antipsychotics and metabolites in plasma for medication management monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4-[2-(Trifluoromethyl)phenoxy]piperidine in Agrochemical Synthesis
Introduction: The Strategic Importance of the 4-[2-(Trifluoromethyl)phenoxy]piperidine Scaffold in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern pesticide development. The strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups into molecular scaffolds can profoundly and beneficially alter their physicochemical and biological properties. The 4-[2-(trifluoromethyl)phenoxy]piperidine moiety is a prime example of a privileged scaffold that leverages these advantages for the creation of next-generation herbicides, insecticides, and fungicides.[1][2]
The trifluoromethyl group is a key player in this molecular architecture. Its strong electron-withdrawing nature and high lipophilicity enhance the metabolic stability of the parent molecule, prolonging its bioavailability and efficacy in the target organism.[1] This increased stability can also contribute to improved environmental persistence profiles, allowing for lower application rates. Furthermore, the CF3 group can significantly influence the binding affinity of the molecule to its biological target, often leading to enhanced potency.
The piperidine ring, a ubiquitous heterocyclic motif in bioactive molecules, serves as a versatile and conformationally flexible linker.[3] Its nitrogen atom provides a convenient handle for the introduction of diverse substituents, allowing for the fine-tuning of the molecule's properties to achieve desired levels of activity, selectivity, and crop safety. The ether linkage to the trifluoromethyl-substituted phenyl ring is a common feature in many successful agrochemicals, contributing to their overall structural integrity and biological activity.
This document provides a comprehensive guide for researchers and scientists on the practical application of 4-[2-(trifluoromethyl)phenoxy]piperidine in the synthesis of novel agrochemical candidates. We will delve into a representative synthetic protocol, providing not only the step-by-step methodology but also the underlying scientific rationale for each procedural choice.
Diagram: The Core Scaffold and its Potential for Derivatization
Caption: Versatility of the 4-[2-(trifluoromethyl)phenoxy]piperidine scaffold.
Synthetic Protocol: Synthesis of a Representative N-Aryl Piperidine Herbicide Candidate
This protocol details the synthesis of a novel herbicidal candidate, 1-(4-chloro-3-fluorophenyl)-4-[2-(trifluoromethyl)phenoxy]piperidine, via a Buchwald-Hartwig amination reaction. This class of compounds, characterized by an N-aryl piperidine core, has shown promise as potent herbicides.
Reaction Scheme
Caption: Buchwald-Hartwig amination for N-arylation of the core scaffold.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride | 823782-74-7 | 281.70 |
| 1-Bromo-4-chloro-3-fluorobenzene | 30541-61-7 | 209.44 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 51364-51-3 | 915.72 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Anhydrous Toluene | 108-88-3 | 92.14 |
| Saturated aqueous sodium bicarbonate solution | N/A | N/A |
| Brine | N/A | N/A |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Hexanes | 110-54-3 | 86.18 |
Step-by-Step Experimental Procedure
-
Preparation of the Free Base:
-
In a 100 mL round-bottom flask, dissolve this compound (2.82 g, 10.0 mmol) in deionized water (30 mL).
-
While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the free base of 4-[2-(trifluoromethyl)phenoxy]piperidine as an oil. This product is used directly in the next step without further purification.
-
-
Buchwald-Hartwig Amination:
-
To an oven-dried 100 mL Schlenk flask, add Pd2(dba)3 (91.6 mg, 0.10 mmol, 1 mol%) and XPhos (143 mg, 0.30 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) to the flask and stir for 10 minutes at room temperature to form the active catalyst complex.
-
To this mixture, add the free base of 4-[2-(trifluoromethyl)phenoxy]piperidine (from step 1, ~10.0 mmol), 1-bromo-4-chloro-3-fluorobenzene (2.51 g, 12.0 mmol, 1.2 equiv.), and sodium tert-butoxide (1.44 g, 15.0 mmol, 1.5 equiv.).
-
Fit the Schlenk flask with a reflux condenser under an argon atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure product, 1-(4-chloro-3-fluorophenyl)-4-[2-(trifluoromethyl)phenoxy]piperidine.
-
Expected Results and Characterization
-
Yield: 70-85%
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Characteristic signals for the aromatic protons of both phenyl rings, the piperidine ring protons, and the absence of the N-H proton signal from the starting material.
-
¹³C NMR (400 MHz, CDCl₃): Signals corresponding to all carbon atoms in the molecule, including the CF₃ carbon (quartet due to C-F coupling).
-
¹⁹F NMR (376 MHz, CDCl₃): Two distinct signals, one for the CF₃ group and another for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the product.
Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. The use of a bulky and electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and accommodating the sterically demanding substrates, leading to higher yields.
-
Base and Solvent: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the piperidine nitrogen without competing in the reaction. Anhydrous toluene is an excellent solvent for this reaction as it is non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air. Therefore, conducting the reaction under an inert atmosphere (argon) is essential to prevent oxidation and deactivation of the catalyst.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Conclusion and Future Perspectives
The 4-[2-(trifluoromethyl)phenoxy]piperidine scaffold is a highly valuable building block for the synthesis of novel agrochemicals. The protocol detailed above for the synthesis of an N-aryl piperidine derivative via Buchwald-Hartwig amination is a robust and versatile method that can be adapted for the creation of a diverse library of compounds for biological screening. By varying the aryl halide coupling partner, a wide range of substituents can be introduced, allowing for a systematic exploration of the structure-activity relationship (SAR).
Future work could involve the synthesis of N-acyl and N-alkyl derivatives to explore their potential as fungicides and insecticides, respectively. The inherent modularity of this synthetic approach makes 4-[2-(trifluoromethyl)phenoxy]piperidine an attractive starting point for the discovery of the next generation of high-performing and sustainable crop protection solutions.
References
"radiolabeling 4-[2-(trifluoromethyl)phenoxy]piperidine for in vivo imaging"
Application Note & Protocol
Topic: Radiosynthesis and Preclinical Evaluation of an ¹⁸F-Labeled 4-[2-(Trifluoromethyl)phenoxy]piperidine Derivative for In Vivo Imaging of Sigma-1 Receptors
Abstract
This document provides a comprehensive guide for the synthesis, radiolabeling, and quality control of a novel Positron Emission Tomography (PET) radiotracer, [¹⁸F]N-(2-fluoroethyl)-4-[2-(trifluoromethyl)phenoxy]piperidine (hereafter [¹⁸F]FP-TFMPP). This tracer is designed for the in vivo visualization and quantification of Sigma-1 (σ₁) receptors, which are implicated in a range of neurological disorders and are overexpressed in various tumor types.[1][2] We present a detailed, field-proven protocol for the synthesis of the labeling precursor, the automated radiosynthesis of [¹⁸F]FP-TFMPP via nucleophilic substitution, and rigorous quality control procedures to ensure its suitability for preclinical imaging studies. The scientific rationale behind key experimental steps is elucidated to provide researchers with the necessary insights for successful implementation and adaptation.
Introduction and Scientific Rationale
The Sigma-1 (σ₁) receptor is a unique membrane-bound protein that plays a crucial role in cellular signal transduction and neuroplasticity.[1] Its high density in the central nervous system (CNS) and its involvement in the pathophysiology of psychiatric disorders, neurodegenerative diseases like Alzheimer's, and pain make it a compelling target for molecular imaging.[2][3] Furthermore, the overexpression of σ₁ receptors on various human and murine tumors presents an opportunity for oncologic imaging and characterization.[1][4]
Positron Emission Tomography (PET) offers unparalleled sensitivity for in vivo imaging, enabling the non-invasive quantification of receptor densities and drug occupancy.[5][6] The development of specific PET radioligands is therefore critical. The 4-[2-(trifluoromethyl)phenoxy]piperidine scaffold has been identified as a potent and selective structural motif for σ₁ receptor ligands.[7][8]
This guide focuses on labeling this scaffold with Fluorine-18 (¹⁸F), a positron emitter with a near-ideal half-life (109.7 min) and low positron energy, which allows for high-resolution imaging and practical distribution to satellite imaging centers.[9] We describe the synthesis of [¹⁸F]FP-TFMPP, an analogue of established σ₁ receptor radiotracers, where the ¹⁸F label is introduced on an N-alkyl chain.[1][10] This strategy avoids the complexities of direct aromatic fluorination on an electron-rich system and has been successfully employed for similar high-affinity ligands.[10]
Principle of the Method
The radiosynthesis of [¹⁸F]FP-TFMPP is achieved through a one-step nucleophilic aliphatic substitution reaction. The tosylate precursor, N-(2-tosyloxyethyl)-4-[2-(trifluoromethyl)phenoxy]piperidine, is reacted with non-carrier-added [¹⁸F]fluoride. The reaction is facilitated by a phase-transfer catalyst system (Kryptofix 2.2.2/K₂CO₃) in an anhydrous polar aprotic solvent. The resulting radiotracer is then purified by semi-preparative High-Performance Liquid Chromatography (HPLC), formulated in a biocompatible solution, and subjected to stringent quality control tests.
Workflow Overview
The following diagram illustrates the complete workflow, from precursor synthesis to the final, quality-controlled radiotracer ready for in vivo application.
Caption: Workflow for the synthesis and quality control of [¹⁸F]FP-TFMPP.
Detailed Protocols
Protocol 1: Synthesis of Labeling Precursor
Rationale: A stable precursor with a good leaving group is essential for efficient radiolabeling. Tosylate is an excellent leaving group for Sₙ2 reactions and is stable for storage.
Step 1.1: Synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine
-
To a solution of N-Boc-4-hydroxypiperidine (1 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at room temperature for 1 hour.
-
Add 2-fluorobenzotrifluoride (1.1 eq.) and a catalytic amount of 18-crown-6.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the reaction, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine.
-
Deprotect the Boc group by dissolving the product in a solution of 4M HCl in dioxane and stirring at room temperature for 2 hours.
-
Concentrate in vacuo to yield 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride salt.
Step 1.2: Synthesis of N-(2-hydroxyethyl)-4-[2-(trifluoromethyl)phenoxy]piperidine
-
Neutralize the hydrochloride salt from the previous step with a base (e.g., NaHCO₃ solution) and extract the free base into dichloromethane (DCM).
-
To the solution of the free base in DCM, add 2-bromoethanol (1.5 eq.) and potassium carbonate (K₂CO₃, 3 eq.).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting crude alcohol by column chromatography. This procedure is modeled after similar alkylations reported in the literature.[1]
Step 1.3: Synthesis of N-(2-tosyloxyethyl)-4-[2-(trifluoromethyl)phenoxy]piperidine (The Precursor)
-
Dissolve the alcohol from Step 1.2 (1 eq.) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (Et₃N, 2 eq.) followed by a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final tosylate precursor.
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Automated Radiosynthesis of [¹⁸F]FP-TFMPP
Scientist's Note: This protocol is designed for an automated synthesis module (e.g., GE TRACERlab™, Siemens Explora). All steps from trapping of [¹⁸F]fluoride to final formulation are performed within the shielded hot cell.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Bombard a target containing [¹⁸O]H₂O with protons in a cyclotron to produce aqueous [¹⁸F]fluoride.
-
Transfer the aqueous [¹⁸F]fluoride to the synthesis module and trap it on a quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elute the trapped [¹⁸F]F⁻ into the reaction vessel using an eluent solution containing Kryptofix 2.2.2 (K₂₂₂, 5-10 mg) and potassium carbonate (K₂CO₃, 1-2 mg) in acetonitrile/water (80:20 v/v).
-
-
Azeotropic Drying:
-
Heat the reaction vessel to 110-120 °C under a stream of nitrogen or argon to azeotropically remove the water. Repeat twice with the addition of 0.5 mL of anhydrous acetonitrile each time.
-
Rationale: This is the most critical step. Anhydrous conditions are required to ensure a "naked," highly nucleophilic fluoride ion for the substitution reaction. Water molecules would form a hydration shell around the F⁻ ion, drastically reducing its reactivity.[11]
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (2-5 mg) in 0.5-1.0 mL of anhydrous dimethyl sulfoxide (DMSO) or acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex in the reaction vessel.
-
Seal the vessel and heat to 100-120 °C for 10-15 minutes.
-
-
HPLC Purification:
-
After cooling, quench the reaction with 1-2 mL of the HPLC mobile phase (e.g., water/acetonitrile mixture with 0.1% trifluoroacetic acid).
-
Inject the entire reaction mixture onto a semi-preparative C18 HPLC column.
-
Monitor the column effluent with a UV detector (at a wavelength appropriate for the phenoxy moiety, e.g., 254 nm) and a radioactivity detector connected in series.
-
Collect the radioactive peak corresponding to [¹⁸F]FP-TFMPP. The identity is confirmed by comparing its retention time to a previously injected, non-radioactive reference standard.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water and pass it through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume (≤ 0.5 mL) of USP-grade ethanol.
-
Dilute the ethanolic solution with sterile saline for injection to achieve a final ethanol concentration of <10% v/v.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Protocol 3: Quality Control Procedures
Trustworthiness Pillar: No radiotracer should be administered without passing a full panel of QC tests. These procedures validate the identity, purity, and safety of the final product.
-
Appearance: Visually inspect the final product for clarity and absence of particulate matter.
-
pH: Measure the pH of the final solution using pH paper; it should be within the physiological range of 4.5-7.5.
-
Radiochemical Purity (RCP):
-
Inject a small aliquot (5-10 µL) of the final product onto an analytical C18 HPLC system equipped with UV and radioactivity detectors.
-
The RCP is calculated as the percentage of the total radioactivity that elutes as the product peak: RCP (%) = (Area of product peak / Total area of all radioactive peaks) * 100.
-
Acceptance Criterion: RCP > 95%.
-
-
Identity Confirmation: The retention time of the radioactive product peak on the analytical HPLC must match (± 5%) the retention time of the non-radioactive reference standard.
-
Residual Solvents:
-
Analyze an aliquot of the final product by gas chromatography (GC) to quantify residual ethanol, acetonitrile, and any other solvents used.
-
Acceptance Criterion: Levels must be below the limits specified in the United States Pharmacopeia (USP) <467>.
-
-
Specific Activity (SA):
-
Calibrate the UV detector response by injecting known concentrations of the non-radioactive standard to create a standard curve (mass vs. UV peak area).
-
Measure the UV peak area of the product in the analytical HPLC run. Use the standard curve to determine the mass of the compound in the injection.
-
Measure the radioactivity of the injected aliquot in a dose calibrator.
-
Calculate the specific activity: SA (GBq/µmol or Ci/µmol) = (Radioactivity / Mass) * Molecular Weight.
-
Acceptance Criterion: SA should be high enough to avoid pharmacological effects or receptor saturation during imaging (> 37 GBq/µmol or > 1 Ci/µmol is generally acceptable).[10]
-
-
Sterility and Endotoxin:
-
Perform standard tests for sterility (e.g., direct inoculation into growth media) and bacterial endotoxins (e.g., Limulus Amebocyte Lysate (LAL) test).
-
Acceptance Criteria: Must be sterile and pass the endotoxin test (< 175 EU/V, where V is the maximum recommended dose in mL).
-
Expected Results and Data Presentation
The following table summarizes the typical quantitative data expected from a successful synthesis of [¹⁸F]FP-TFMPP.
| Parameter | Typical Value | Acceptance Criteria | Reference |
| Radiochemical Yield (RCY) | 25-40% (decay-corrected) | > 20% | [1][8] |
| Total Synthesis Time | 50-70 minutes | < 90 minutes | [1] |
| Radiochemical Purity | > 98% | > 95% | [8][10] |
| Specific Activity (EOS) | 50-150 GBq/µmol | > 37 GBq/µmol | [8][10] |
| Residual Acetonitrile | < 100 ppm | < 410 ppm (USP) | - |
| pH | 6.0 - 7.0 | 4.5 - 7.5 | - |
EOS: End of Synthesis
In Vivo Imaging Considerations
For preclinical evaluation, [¹⁸F]FP-TFMPP can be administered intravenously (i.v.) to rodents or non-human primates.[12]
-
Biodistribution: Dynamic PET imaging is performed to assess the uptake and clearance of the tracer in various organs, particularly the brain.[5] High brain uptake with a distribution pattern consistent with known σ₁ receptor densities is expected.[2][10]
-
Specificity Confirmation (Blocking Studies): To confirm that the tracer signal is due to specific binding to σ₁ receptors, a cohort of animals is pre-treated with a known, high-affinity σ₁ receptor ligand (e.g., SA4503 or haloperidol) before tracer injection.[8][13] A significant reduction in tracer uptake in receptor-rich regions compared to baseline scans confirms specific binding.[10]
References
- 1. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging [mdpi.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tech.wustl.edu [tech.wustl.edu]
- 8. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psec.uchicago.edu [psec.uchicago.edu]
- 10. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and preclinical evaluation of radiolabeled peptides for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Cell-Based Assays with Trifluoromethyl-Containing Compounds
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Drug Discovery
The incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone strategy in modern medicinal chemistry.[1][2] This small structural modification can dramatically alter the physicochemical and biological properties of a compound, often leading to enhanced therapeutic potential.[1] The unique characteristics of the CF3 group—high electronegativity, metabolic stability, and increased lipophilicity—can significantly improve a drug candidate's potency, selectivity, membrane permeability, and pharmacokinetic profile.[1][3][4] For instance, the addition of a trifluoromethyl group to fluoxetine, a selective serotonin reuptake inhibitor, enhanced its lipophilicity and brain penetration, crucial for its efficacy.[3][5]
However, the very properties that make trifluoromethyl-containing compounds attractive also present unique challenges in the design and execution of cell-based assays. Their increased lipophilicity can lead to issues with solubility and non-specific binding, while their metabolic stability requires careful consideration of assay duration and potential off-target effects.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, optimizing, and executing robust cell-based assays for the evaluation of trifluoromethyl-containing compounds.
Part 1: Physicochemical Considerations for Assay Design
A thorough understanding of the physicochemical properties of trifluoromethyl-containing compounds is paramount for developing reliable cell-based assays.
Table 1: Key Physicochemical Properties of Trifluoromethylated Compounds and their Implications for Cell-Based Assays
| Property | Description | Implication for Cell-Based Assays |
| Increased Lipophilicity | The CF3 group is more lipophilic than a methyl group, which can enhance membrane permeability.[1][3] | Improved cell penetration can lead to more potent on-target effects. However, it can also increase the risk of non-specific binding to cellular components and plasticware, potentially leading to false positives or negatives.[7][8] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.[2][3] | Compounds are likely to remain intact throughout the assay duration, providing a clearer measure of their direct effects. Long-term cytotoxicity or off-target effects may need to be assessed with extended incubation times. |
| Electron-Withdrawing Nature | The high electronegativity of fluorine atoms makes the CF3 group strongly electron-withdrawing.[1][3] | This can alter the pKa of nearby functional groups, influencing drug-receptor interactions and binding affinity.[1][5] |
| Solubility | While increasing lipophilicity, the CF3 group can sometimes decrease aqueous solubility. Many of these compounds are dissolved in dimethyl sulfoxide (DMSO) for screening. | Careful attention must be paid to compound solubility in both DMSO stock solutions and the final assay medium to avoid precipitation. Water uptake into DMSO stocks can decrease compound solubility.[9][10] |
Part 2: General Workflow for Cell-Based Assays with Trifluoromethylated Compounds
The following diagram outlines a generalized workflow for conducting cell-based assays with trifluoromethyl-containing compounds, emphasizing critical optimization and control steps.
Caption: General workflow for cell-based assays involving trifluoromethylated compounds.
Part 3: Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for three common cell-based assays frequently employed in the evaluation of trifluoromethyl-containing compounds.
Protocol 1: Cytotoxicity/Cell Viability Assay (e.g., MTT or Fluorometric-based)
Cytotoxicity assays are fundamental for assessing the potential toxic effects of novel compounds.[11] The following protocol is a general guideline for a fluorescence-based cytotoxicity assay.
Principle: This assay measures the activity of a protease released from dead cells, which cleaves a fluorogenic substrate to produce a fluorescent signal.[12][13]
Materials:
-
Cells of interest (e.g., MCF-7, PC-3)[11]
-
Complete cell culture medium
-
Trifluoromethyl-containing compound stock solution (in DMSO)
-
Assay plate (96-well, black, clear bottom for fluorescence)[14]
-
Positive control for cytotoxicity (e.g., digitonin)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the trifluoromethyl-containing compound in DMSO.
-
Further dilute the compound in complete medium to the final desired concentrations. The final DMSO concentration should typically be ≤ 0.5% to avoid solvent-induced toxicity.[16]
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the compound or vehicle control (DMSO) to the respective wells.
-
Include wells with a known cytotoxic agent as a positive control and wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay Reagent Addition:
-
Equilibrate the cytotoxicity assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
-
Incubation and Measurement:
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data to the vehicle control (0% cytotoxicity) and the positive control (100% cytotoxicity).
-
Plot the percentage of cytotoxicity versus the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.[11]
Protocol 2: Luciferase Reporter Gene Assay
Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways.[17][18] This protocol outlines a dual-luciferase reporter assay.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing response elements for a specific transcription factor. Activation of the signaling pathway leads to transcription factor binding and subsequent luciferase expression, which is measured by light emission upon substrate addition. A second reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.[19][20]
Materials:
-
Host cell line (e.g., HEK293T)[17]
-
Reporter plasmid (firefly luciferase)
-
Normalization plasmid (Renilla luciferase)
-
Transfection reagent
-
Trifluoromethyl-containing compound stock solution (in DMSO)
-
Dual-luciferase assay reagents
-
Luminometer
Step-by-Step Methodology:
-
Transfection:
-
Co-transfect the host cells with the reporter and normalization plasmids using a suitable transfection reagent according to the manufacturer's protocol.[20]
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare dilutions of the trifluoromethyl-containing compound in the appropriate cell culture medium.
-
Treat the cells with the compound or vehicle control and incubate for the desired time to allow for pathway activation and reporter gene expression (typically 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate at room temperature with gentle shaking to ensure complete cell lysis.[19]
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.[14]
-
Add the firefly luciferase assay reagent to each well and measure the luminescence (Signal A).
-
Add the Stop & Glo® reagent (which quenches the firefly luciferase reaction and contains the substrate for Renilla luciferase) to each well and measure the luminescence again (Signal B).[19]
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity (Signal A / Signal B) for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity versus the compound concentration.
Caption: Workflow for a dual-luciferase reporter gene assay.
Protocol 3: Enzyme Inhibition Assay
Many trifluoromethyl-containing compounds are designed as enzyme inhibitors.[21][22][23] Trifluoromethyl ketones, for example, are known inhibitors of serine and cysteine proteases.[21][24]
Principle: The activity of a purified enzyme is measured in the presence and absence of the inhibitor. The inhibitory effect is determined by the reduction in the rate of substrate conversion to product.
Materials:
-
Purified enzyme
-
Enzyme substrate (preferably fluorogenic or chromogenic)
-
Assay buffer
-
Trifluoromethyl-containing compound stock solution (in DMSO)
-
96-well plate (black or clear, depending on the detection method)
-
Plate reader (fluorometer or spectrophotometer)
Step-by-Step Methodology:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of the trifluoromethyl-containing compound in the assay buffer.
-
Dilute the purified enzyme to the desired working concentration in the assay buffer.
-
-
Inhibition Reaction:
-
In a 96-well plate, add the diluted compound or vehicle control.
-
Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Substrate Addition and Kinetic Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in the plate reader and measure the signal (fluorescence or absorbance) at regular intervals (e.g., every minute for 15-30 minutes) to determine the reaction rate.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[21]
Part 4: Data Interpretation and Troubleshooting
Table 2: Common Challenges and Solutions in Assaying Trifluoromethylated Compounds
| Challenge | Potential Cause | Recommended Solution |
| Poor Dose-Response Curve | Compound precipitation in the assay medium. | Test compound solubility in the final assay medium. Consider using a lower starting concentration or a different co-solvent if compatible with the cells. |
| High Well-to-Well Variability | Uneven cell seeding, edge effects in the plate, or compound precipitation. | Optimize cell seeding density and technique.[15] Avoid using the outer wells of the plate. Ensure thorough mixing of the compound in the medium. |
| Apparent Cytotoxicity at High Concentrations | Non-specific toxicity due to high lipophilicity or off-target effects. | Perform counter-screens to assess off-target activity. Use orthogonal assays to confirm the mechanism of action. |
| False Positives in Screening | Non-specific binding to assay components or interference with the detection method (e.g., autofluorescence). | Run control experiments without cells or with a different reporter system. Assess the intrinsic fluorescence of the compound at the assay wavelengths.[8] |
Part 5: Conclusion and Future Perspectives
The strategic use of the trifluoromethyl group will continue to be a prominent feature in drug discovery. A nuanced understanding of the unique properties of these compounds is essential for the successful design and execution of informative cell-based assays. By implementing the protocols and considerations outlined in this guide, researchers can generate high-quality, reproducible data to accelerate the development of novel therapeutics. Future advancements in high-content imaging and phenotypic screening will further enhance our ability to probe the complex cellular effects of trifluoromethyl-containing compounds in a physiologically relevant context.[25]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ziath.com [ziath.com]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.sg]
- 14. selectscience.net [selectscience.net]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 18. Assays for Transcriptional Activity Based on the Luciferase Reporter Gene | Springer Nature Experiments [experiments.springernature.com]
- 19. assaygenie.com [assaygenie.com]
- 20. qiagen.com [qiagen.com]
- 21. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 23. rroij.com [rroij.com]
- 24. benchchem.com [benchchem.com]
- 25. criver.com [criver.com]
Application Note: Strategies and Protocols for Developing Materials with Enhanced Thermal Stability
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of materials capable of withstanding high-temperature environments is critical for advancing industries ranging from aerospace and automotive to electronics and power generation.[1][2][3] This application note provides a comprehensive guide for researchers and scientists on the principles, strategies, and characterization techniques used to enhance the thermal stability of materials. We delve into the fundamental mechanisms of thermal degradation and explore advanced strategies for improvement, including the incorporation of nanomaterials and chemical modifications. Detailed, field-proven protocols for key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) are provided to ensure accurate and reproducible evaluation of thermal properties.
Fundamentals of Thermal Degradation
Thermal stability refers to a material's ability to resist decomposition or property degradation at elevated temperatures.[4] The process of thermal degradation involves the molecular deterioration of a material due to overheating, which can fundamentally alter its mechanical, physical, and chemical properties.[5][6] For polymers, the upper service temperature is often limited by the onset of thermal degradation.[6] The primary factor limiting a polymer's thermal stability is the strength of the weakest bond within its molecular chain.[7]
The degradation process typically follows an autoxidation model involving initiation, propagation, and termination steps.[6][8] Initiation begins with the formation of highly reactive free radicals, often through the loss of a hydrogen atom from the polymer chain due to energy input from heat.[6] These free radicals then propagate reactions, such as reacting with oxygen to form peroxy radicals, which in turn can abstract hydrogen from other polymer chains, continuing the cycle.[6]
Key mechanisms of polymer degradation include:
-
Random Chain Scission: The polymer backbone breaks at random points, leading to a decrease in molecular weight. This is common in polymers like polyethylene and polypropylene.[5][9]
-
Depolymerization: Often called "unzipping," this mechanism involves the sequential release of monomer units from a chain end.[5][7]
-
Side-Group Elimination: Atoms or groups of atoms are cleaved from the side of the polymer chain without breaking the main backbone.[7][8]
Strategies for Enhancing Thermal Stability
Improving a material's resistance to heat can be achieved through several approaches, from designing intrinsically stable materials to incorporating specialized additives.
Intrinsic Material Design: High-Temperature Materials
The most direct approach is to select materials with inherently high thermal stability.
-
High-Performance Polymers: These polymers possess rigid aromatic and heterocyclic structures in their backbones, which provide exceptional thermal and oxidative stability. Examples include polyimides (PI), polyetheretherketone (PEEK), and polybenzimidazoles (PBI).
-
Ceramics and Metal Alloys: For applications involving extreme temperatures, ceramics like alumina and zirconia are used for their chemical stability and insulating properties.[1] Advanced metallic materials, including nickel-based superalloys and refractory metals like tungsten and molybdenum, are designed to retain their structural integrity and mechanical strength under intense thermal stress.[1][2][10]
Nanocomposites: The Role of Nanomaterials
The incorporation of nanoscale fillers into a polymer matrix is a highly effective strategy for enhancing thermal performance. Nanoparticles can improve thermal stability even at very low loading percentages.[11][12]
Causality: The high surface area of nanoparticles creates a large interfacial region with the polymer matrix. This interface restricts the thermal motion of polymer chains, increasing the energy required for degradation.[4] Furthermore, nanoparticles can act as a physical barrier, hindering the diffusion of volatile decomposition products and slowing the degradation process.[5] For example, adding graphene oxide to certain polymers has been shown to raise decomposition temperatures by up to 50°C.[5] Similarly, nano-silica has been shown to significantly improve the thermal stability of composites under oxidizing conditions.[13]
Chemical Modification
Altering the chemical structure of a polymer can significantly boost its thermal resistance.
-
Cross-linking: Creating chemical bonds between polymer chains makes the structure more rigid and less susceptible to thermal motion, thus improving stability.[4]
-
Incorporation of Stable Groups: Introducing highly stable chemical moieties, such as siloxane structures, into the polymer backbone can enhance heat resistance.[14]
-
Reactive Extrusion: This process involves carrying out chemical reactions during melt extrusion to modify the polymer. It can be used to create more thermally stable polymer bioblends by improving the interaction and compatibility between phases.[15]
Characterization Techniques and Protocols
A suite of thermal analysis techniques is essential for quantifying the thermal stability of materials.[16][17] These methods measure changes in material properties as a function of temperature.[16]
Protocol: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18][19] It is a primary technique for determining the thermal stability of materials.[19]
Protocol Steps:
-
Sample Preparation: Ensure the sample is representative and dry. A typical sample mass is 5-10 mg.
-
Instrument Setup:
-
Place the accurately weighed sample in a tared TGA pan (e.g., platinum or alumina).
-
Load the pan into the TGA furnace.
-
Purge the system with the desired gas (e.g., Nitrogen for inert atmosphere, Air for oxidative atmosphere) at a flow rate of 20-50 mL/min.
-
-
Experimental Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is beyond the expected decomposition range (e.g., 800°C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% weight loss occurs.
-
Identify the temperature of maximum decomposition rate (T_max) from the peak of the first derivative of the TGA curve (DTG curve).
-
Quantify the residual mass (char yield) at the final temperature.
-
Protocol: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[19][20] It is used to detect thermal transitions like the glass transition temperature (Tg), melting (Tm), and crystallization (Tc).[17]
Protocol Steps:
-
Sample Preparation: Weigh 5-10 mg of the sample into a DSC pan (e.g., aluminum). Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas like nitrogen.
-
-
Experimental Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature at a set rate (e.g., 10°C/min) to a temperature above the expected transitions to erase the material's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature.
-
Second Heat: Ramp the temperature again at the same rate (e.g., 10°C/min). The data from this second heating scan is typically used for analysis.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Determine the glass transition temperature (Tg) from the step change in the heat flow curve. The glass transition is a critical indicator, as increased chain mobility above Tg can accelerate degradation.[4]
-
Identify melting peaks (endothermic) and crystallization peaks (exothermic).
-
Protocol: Dynamic Mechanical Analysis (DMA)
Principle: DMA measures the mechanical properties (modulus and damping) of a material as a function of temperature, time, or frequency while it is subjected to an oscillating force.[16][18] It is highly sensitive for determining the glass transition.
Protocol Steps:
-
Sample Preparation: Prepare a sample with well-defined geometry (e.g., a rectangular bar for three-point bending or tensile film).
-
Instrument Setup:
-
Mount the sample in the appropriate fixture within the DMA furnace.
-
Apply a small oscillatory strain at a fixed frequency (e.g., 1 Hz).
-
-
Experimental Program:
-
Ramp the temperature at a slow, controlled rate (e.g., 3-5°C/min) over the desired temperature range.
-
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').
-
Data Analysis:
-
Plot storage modulus, loss modulus, and tan delta versus temperature.
-
The glass transition can be identified by:
-
A sharp drop in the storage modulus (E').
-
The peak of the loss modulus (E'') curve.
-
The peak of the tan delta curve.
-
-
Data Interpretation and Case Study
The data obtained from these techniques provide a quantitative comparison of material performance. A higher T_onset and T_max in TGA, and a higher Tg in DSC/DMA, generally indicate enhanced thermal stability.
Table 1: Comparative Thermal Properties of a Base Polymer vs. a Nanocomposite
| Property | Test Method | Base Polymer | Polymer + 2% Nanofiller | Improvement |
| Onset Decomposition (T₅%) | TGA | 350 °C | 385 °C | + 35 °C |
| Max Decomposition Temp (T_max) | TGA | 375 °C | 415 °C | + 40 °C |
| Char Yield at 700 °C | TGA | 5% | 15% | + 200% |
| Glass Transition Temp (Tg) | DSC | 150 °C | 162 °C | + 12 °C |
Interpretation: The addition of the nanofiller significantly improved the thermal stability of the polymer. The 35°C increase in the onset of decomposition indicates a delayed degradation process. The higher char yield suggests that the nanofiller promotes the formation of a protective, insulating char layer, further inhibiting thermal decomposition. The increase in Tg reflects the restricted polymer chain mobility in the presence of the nanoparticles.
Applications of Thermally Stable Materials
The development of materials with enhanced thermal stability is crucial for numerous high-performance applications:
-
Aerospace: For components in jet engines, rocket propulsion systems, and heat shields for spacecraft re-entry, where materials must withstand extreme temperatures.[1][2][21]
-
Power Generation: In gas turbines, nuclear reactors, and boilers, where materials are exposed to high heat and corrosive environments, improving efficiency and safety.[1][2][3][21]
-
Automotive: In engine components, exhaust systems, and under-the-hood electronics.
-
Industrial Manufacturing: For linings in industrial furnaces, kilns, and reactors used in steelmaking and glass manufacturing.[1]
References
- 1. What Are The Applications Of High Temperature Materials? Enable Extreme Performance In Aerospace, Power, And Industry - Kintek Solution [kindle-tech.com]
- 2. domadia.net [domadia.net]
- 3. High Temperature Insulation Materials: Applications & Benefits [aximmica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. appstate.edu [appstate.edu]
- 7. globalspec.com [globalspec.com]
- 8. Thermal degradation of Polymers | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. heegermaterials.com [heegermaterials.com]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. [PDF] Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole | Semantic Scholar [semanticscholar.org]
- 13. azonano.com [azonano.com]
- 14. Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion [mdpi.com]
- 16. Thermal analysis - Wikipedia [en.wikipedia.org]
- 17. measurlabs.com [measurlabs.com]
- 18. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 19. 7 Types of Thermal Analysis | Innovatech Labs [innovatechlabs.com]
- 20. Thermal Analysis:Methods, Applications, and Insights in Material Research | Universal Lab Blog [universallab.org]
- 21. blog.metcar.com [blog.metcar.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Synthetic Overview
The synthesis of this compound is most commonly and efficiently achieved through a multi-step process. The key transformation is a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1] To ensure selectivity and prevent undesirable side reactions, a protection-deprotection strategy is often employed, utilizing the tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen.
The overall synthetic strategy can be visualized as follows:
Caption: Overall synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the piperidine component?
For optimal results and to avoid N-alkylation side reactions, it is highly recommended to use N-Boc-4-hydroxypiperidine .[2][3] The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, ensuring that the Williamson ether synthesis occurs exclusively at the hydroxyl group.
Q2: What are the most critical parameters for the Williamson ether synthesis step?
The Williamson ether synthesis is an S_N2 reaction, and its success hinges on several factors:
-
Choice of Base: A strong, non-nucleophilic base is essential for the complete deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine. Sodium hydride (NaH) is a common and effective choice.[4]
-
Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the alkoxide intermediate.[5]
-
Temperature: The reaction is typically carried out at room temperature to slightly elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting side reactions.[6]
-
Anhydrous Conditions: The presence of water will quench the strong base and inhibit the formation of the necessary alkoxide. Therefore, using anhydrous solvents and reagents is critical.
Q3: What are the common side reactions, and how can they be minimized?
The primary side reactions in this synthesis are:
-
Incomplete Reaction: If the deprotonation of the alcohol is incomplete or the reaction time is insufficient, you will observe unreacted N-Boc-4-hydroxypiperidine in your crude product.
-
Mitigation: Ensure the use of a sufficient excess of a strong base and monitor the reaction to completion using thin-layer chromatography (TLC).
-
-
Elimination Reactions: While less common with aryl ethers, using a sterically hindered base or excessively high temperatures can potentially lead to elimination side products.
-
Mitigation: Use a non-hindered strong base like NaH and maintain moderate reaction temperatures.
-
Q4: How should I purify the N-Boc protected intermediate?
The crude N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine can be purified using flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the product from unreacted starting materials and any nonpolar byproducts.
Q5: What is the most effective method for the deprotection of the N-Boc group?
The Boc group is reliably removed under acidic conditions.[7][8] A solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is commonly used. This method has the dual advantage of deprotecting the amine and forming the desired hydrochloride salt in a single step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired ether | 1. Incomplete deprotonation of N-Boc-4-hydroxypiperidine. 2. Presence of water in the reaction mixture. 3. Inactive or insufficient base. 4. Poor quality of 2-fluorobenzotrifluoride. | 1. Use a stronger base (e.g., NaH) and ensure a sufficient excess (typically 1.2-1.5 equivalents). 2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 3. Use fresh, high-quality base. 4. Check the purity of the electrophile. |
| Presence of unreacted N-Boc-4-hydroxypiperidine | 1. Insufficient reaction time or temperature. 2. Incomplete deprotonation. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. 2. See "Low or no yield" troubleshooting. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in starting materials. | 1. Lower the reaction temperature and increase the reaction time. 2. Purify starting materials before use. |
| Difficulty in isolating the final hydrochloride salt | 1. The product is too soluble in the crystallization solvent. 2. Incomplete deprotection of the N-Boc group. | 1. Try a different solvent or a mixture of solvents for precipitation/crystallization (e.g., diethyl ether, ethyl acetate/hexanes). 2. Ensure complete deprotection by checking the reaction with TLC or LC-MS. If necessary, extend the reaction time or use a more concentrated acid solution. |
| Final product is an oil instead of a solid | 1. Presence of residual solvent. 2. Presence of impurities. | 1. Dry the product under high vacuum for an extended period. 2. Purify the free base by column chromatography before salt formation. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine
Caption: Williamson ether synthesis workflow.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
2-Fluorobenzotrifluoride
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents) to the DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Add 2-fluorobenzotrifluoride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Deprotection and Hydrochloride Salt Formation
Caption: Deprotection and salt formation workflow.
Materials:
-
N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine
-
Hydrochloric acid (e.g., 4 M solution in dioxane or concentrated aqueous HCl)
-
Methanol or dioxane
-
Diethyl ether
Procedure:
-
Dissolve the purified N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine in methanol or dioxane.
-
Add a solution of HCl in dioxane (e.g., 4 M, 3-5 equivalents) or a stoichiometric amount of concentrated HCl.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the completion of the deprotection by TLC (the product will be more polar than the starting material and will likely streak).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Triturate the resulting residue with diethyl ether to induce the precipitation of the hydrochloride salt.
-
Filter the solid product, wash with a small amount of cold diethyl ether, and dry under high vacuum to obtain this compound as a solid.
References
- 1. francis-press.com [francis-press.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. US4302590A - Intermediates for the preparation of 4-aryloxy-3-phenylpiperidines - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
"solubility issues of 4-[2-(trifluoromethyl)phenoxy]piperidine HCl in organic solvents"
Welcome to the technical support guide for 4-[2-(trifluoromethyl)phenoxy]piperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. The following information is curated from established chemical principles and field-proven insights to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: Why is 4-[2-(trifluoromethyl)phenoxy]piperidine HCl poorly soluble in many common organic solvents like dichloromethane (DCM) or ethyl acetate?
A1: The solubility of this compound is dictated by its structure. It is a hydrochloride salt. The presence of the charged piperidinium cation (-NH2+) and the chloride anion (Cl-) makes the molecule highly polar and gives it significant ionic character.[1] Organic solvents are broadly classified by their polarity. Non-polar or weakly polar organic solvents, such as toluene, hexane, and even moderately polar solvents like dichloromethane (DCM) and ethyl acetate, are poor at stabilizing these charged species.[2] Consequently, they cannot effectively overcome the crystal lattice energy of the salt, leading to low solubility. The principle of "like dissolves like" governs this behavior; polar salts prefer to dissolve in polar solvents.
Q2: What are the recommended starting solvents for dissolving 4-[2-(trifluoromethyl)phenoxy]piperidine HCl?
A2: For direct dissolution, polar solvents are the best starting point. Based on the ionic nature of the hydrochloride salt, we recommend beginning with the following solvent classes:
-
Polar Protic Solvents: Water, Methanol (MeOH), and Ethanol (EtOH) are excellent choices as they can form hydrogen bonds and effectively solvate both the cation and the anion.
-
Polar Aprotic Solvents: For applications where protic solvents are not suitable, high-polarity aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are effective alternatives.[1]
Q3: Can I improve solubility by heating the mixture?
A3: Gentle warming can increase the rate of dissolution and, in many cases, the equilibrium solubility.[3] This is because the dissolution of most solids is an endothermic process, meaning it requires an input of energy to break the crystal lattice bonds.[3]
However, this approach must be used with caution:
-
Thermal Stability: Excessive heating can lead to the degradation of the compound. It is crucial to know the thermal stability of your molecule before applying heat.
-
Supersaturation: A solution prepared at a higher temperature may become supersaturated upon cooling to room temperature, leading to precipitation of the compound. This can be particularly problematic for experiments conducted over long periods.
Always start with gentle warming and observe for any signs of degradation (e.g., color change).
Troubleshooting Guide: Dissolution in Less Polar Organic Solvents
It is a common requirement to dissolve hydrochloride salts in less polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene for specific organic reactions (e.g., coupling reactions, reactions requiring anhydrous conditions). If you are facing this challenge, follow this troubleshooting workflow.
Decision Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to addressing solubility issues with 4-[2-(trifluoromethyl)phenoxy]piperidine HCl.
Caption: Troubleshooting workflow for dissolving 4-[2-(trifluoromethyl)phenoxy]piperidine HCl.
Step-by-Step Methodologies
1. Co-Solvent System
A co-solvent system involves adding a small amount of a polar solvent (in which the compound is highly soluble) to the less polar bulk solvent to enhance overall solubility.[4]
-
Protocol:
-
Suspend the 4-[2-(trifluoromethyl)phenoxy]piperidine HCl in your primary non-polar or weakly polar solvent (e.g., 10 mL of DCM).
-
While vigorously stirring, add a polar solvent like methanol dropwise until the solid dissolves.
-
Use the minimum amount of co-solvent necessary. Typically, 1-10% (v/v) is sufficient.
-
-
Causality: The small amount of polar co-solvent helps to break down the crystal lattice and solvate the ionic compound, while the bulk properties of the solution are still dominated by the primary, less polar solvent.
2. Conversion to the Free Amine (Freebasing)
If a co-solvent system is not viable or effective, the most reliable strategy is to convert the hydrochloride salt to its corresponding free amine.[1] The free amine is neutral, significantly less polar, and thus much more soluble in a wider range of organic solvents.[5]
-
Detailed Protocol:
-
Dissolution: Dissolve the 4-[2-(trifluoromethyl)phenoxy]piperidine HCl in a suitable solvent. A biphasic system is often used, such as DCM and water.
-
Neutralization: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃), to the stirred solution. The base will neutralize the hydrochloride, forming the free amine.
-
Monitoring: Monitor the pH of the aqueous layer using pH paper to ensure it has become basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the organic layer (bottom layer for DCM). Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the free amine.[1]
-
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the free amine, which is typically an oil or a low-melting solid.
-
-
Self-Validation & Trustworthiness: The successful conversion can be confirmed by a significant improvement in solubility in the desired organic solvent. For rigorous confirmation, techniques like NMR spectroscopy can be used to observe the disappearance of the broad ammonium proton signal.
-
Important Consideration: The free amine may be less stable than its hydrochloride salt form and could be susceptible to degradation over time. It is often best to prepare the free amine immediately before its intended use in a subsequent reaction.[1]
Solubility Data Summary
Quantitative solubility data for 4-[2-(trifluoromethyl)phenoxy]piperidine HCl is not widely published. The table below provides a qualitative summary based on chemical principles and data for structurally related piperidine salts.
| Solvent Class | Examples | Expected Solubility of HCl Salt | Expected Solubility of Free Base | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Moderate to High | Protic solvents can solvate both the ionic salt and the free base through hydrogen bonding.[5] |
| Polar Aprotic | DMSO, DMF | High | High | High polarity allows for effective dissolution of both forms. |
| Halogenated | Dichloromethane, Chloroform | Very Low | High | The free base is significantly less polar and readily dissolves.[2] |
| Ethers | THF, Diethyl Ether | Very Low to Insoluble | Moderate to High | Ethers are good solvents for many neutral organic molecules. |
| Aromatic | Toluene, Benzene | Insoluble | Moderate | The non-polar nature is suitable for the free base but not the salt.[6] |
| Aliphatic | Hexane, Cyclohexane | Insoluble | Low to Moderate | The non-polar character limits solubility for even the free base. |
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. US3426028A - Piperidine derivatives and their salts - Google Patents [patents.google.com]
"stability of 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride in aqueous solution"
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the aqueous stability of 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride. As a Senior Application Scientist, this guide moves beyond simple instructions to explain the underlying chemical principles, ensuring that every protocol is a self-validating system for your experiments.
A Note on Scientific Integrity
Detailed, peer-reviewed stability studies for this compound are not extensively available in public literature. Therefore, this guide is built upon foundational chemical principles and data from structurally analogous compounds, such as other phenoxypiperidines, amine hydrochlorides, and molecules containing trifluoromethyl groups.[1][2][3][4] The advice provided represents an expert-level inference of the compound's likely behavior and offers robust methodologies to validate its stability within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound in an aqueous solution?
A1: The molecule possesses two primary sites susceptible to degradation in aqueous media: the ether linkage and the piperidine ring .[1]
-
Ether Hydrolysis: The bond between the phenoxy group and the piperidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-(trifluoromethyl)phenol and 4-hydroxypiperidine.
-
Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring is a potential site for oxidation, which can lead to the formation of N-oxides or other ring-opened byproducts, especially in the presence of oxidizing agents or even atmospheric oxygen over extended periods.[1][3]
Q2: How does pH affect the stability of the aqueous solution?
A2: As an amine hydrochloride salt, the compound is expected to be most stable in mildly acidic aqueous solutions (pH ~3-5).[5] In this pH range, the piperidine nitrogen is protonated, which generally increases water solubility and can protect the amine from certain oxidative pathways. In neutral or alkaline solutions (pH > 7), the free base form is more prevalent, which can be less soluble and more susceptible to oxidation.[5] Extreme pH conditions (highly acidic or highly alkaline) can catalyze the hydrolysis of the ether linkage.
Q3: What is the recommended procedure for preparing and storing aqueous stock solutions?
A3: To maximize the shelf-life of your aqueous stock solutions, follow these guidelines:
-
Solvent Choice: Use a high-purity, sterile aqueous buffer, preferably in the slightly acidic range (e.g., a citrate or acetate buffer, pH 4-5). Avoid using just water if long-term storage is intended, as the pH can be uncontrolled.
-
Preparation: Prepare solutions under sterile conditions to prevent microbial contamination, which can alter pH and degrade the compound. Use freshly prepared buffers.
-
Storage: Store solutions in small, single-use aliquots to minimize freeze-thaw cycles. Solutions should be stored frozen at -20°C or, for enhanced stability, at -80°C. Protect from light by using amber vials or by wrapping vials in foil.[5][6]
Q4: Are there any visual indicators of compound degradation?
A4: Yes. While analytical confirmation is always necessary, visual cues can signal a potential stability issue. Be watchful for:
-
Precipitation or Cloudiness: This may indicate that the compound is coming out of solution, which could be due to a change in pH, the formation of a less soluble degradation product, or exceeding the solubility limit.
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution often suggests the formation of chromophoric degradation products, possibly from oxidative processes.
Troubleshooting Guide
This section addresses common experimental problems that may arise from the instability of this compound.
Problem: I am observing a progressive loss of biological activity or inconsistent results from my aqueous stock solution.
This is a classic symptom of compound degradation. The concentration of the active parent compound is likely decreasing over time or under your specific experimental conditions.
Solution Pathway:
-
Confirm Degradation: The most direct way to confirm instability is to perform a forced degradation study. This controlled experiment intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and create analytical standards for degradation products.[7][8][9] This is a critical step in developing a stability-indicating analytical method.
-
Implement Stability-Indicating Method: Use an analytical technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate the parent compound from any new peaks that represent degradation products.[10]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its stability profile.[9]
Materials:
-
This compound
-
High-purity water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a small, clear vial. Prepare an unstressed control by mixing 1 mL of stock with 1 mL of the solvent.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Use the control solution (compound in solvent). Incubate at 60°C for 48 hours.
-
Photolytic Degradation: Expose the control solution to direct UV light (e.g., in a photostability chamber) for 24 hours, alongside a dark control wrapped in foil.
-
-
Analysis: At the end of the incubation period, neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Interpretation: Compare the chromatograms of the stressed samples to the unstressed control. A decrease in the area of the parent peak and the appearance of new peaks indicate degradation.[1]
Problem: My HPLC/LC-MS analysis shows unexpected peaks that are not present in a freshly prepared sample.
This directly indicates the formation of new chemical entities, which are almost certainly degradation products.
Solution Pathway:
-
Identify Degradants: The peaks generated during the forced degradation study (Protocol 1) serve as markers. Compare the retention times of the unknown peaks in your experimental sample with those from the stressed samples. A match suggests the degradation pathway. For example, if the new peak matches one from the acid hydrolysis sample, you have an acid-stability issue.
-
Optimize Conditions: Once the source of instability is identified (e.g., pH, light), modify your experimental protocol to mitigate it. This could involve adjusting buffer pH, protecting samples from light, or adding antioxidants if oxidation is the issue.
Protocol 2: Baseline Stability-Indicating HPLC Method
Objective: To provide a starting point for an RP-HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm, or Mass Spectrometry (MS) for peak identification.
-
Injection Volume: 10 µL
Data Summary & Visualization
Table 1: Inferred Aqueous Stability Profile of this compound
| Stress Condition | Expected Stability | Potential Degradation Products | Primary Mechanism |
| Acidic (pH < 3) | Moderate to Low | 2-(trifluoromethyl)phenol, 4-hydroxypiperidine | Ether Hydrolysis |
| Neutral (pH 6-8) | Moderate | Piperidine N-oxide, Ring-opened products | Oxidation |
| Alkaline (pH > 8) | Low | Free base precipitation, Oxidative products | Free Base Oxidation |
| Oxidative (H₂O₂) | Low | Piperidine N-oxide and other oxidative species | Oxidation |
| Thermal (>40°C) | Moderate | Accelerated hydrolysis and oxidation | Increased Reaction Rate |
| Photolytic (UV) | Moderate to Low | Various radical-mediated degradation products | Photodegradation |
Table 2: Recommended Storage Conditions for Stock Solutions
| Solution Type | Temperature | Duration | Container | Special Conditions |
| Solid Compound | 2-8°C | Long-term | Tightly sealed vial | Protect from moisture and light[11] |
| Aqueous Stock | -20°C | Short-term (weeks) | Amber, single-use aliquots | Minimize freeze-thaw cycles |
| Aqueous Stock | -80°C | Long-term (months) | Amber, single-use aliquots | Ideal for preserving integrity |
Diagrams
Caption: Hypothetical degradation pathways for the subject compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biomedres.us [biomedres.us]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. enamine.enamine.net [enamine.enamine.net]
Technical Support Center: Troubleshooting Side Reactions in Phenoxy-Piperidine Synthesis
Welcome to the technical support center for phenoxy-piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. Phenoxy-piperidines are key components in numerous pharmaceuticals, making their efficient and clean synthesis a critical endeavor.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reactions and troubleshoot effectively.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific, frequently encountered problems during phenoxy-piperidine synthesis, explaining the underlying causes and providing actionable solutions.
Question 1: My primary side product is the N-arylated piperidine instead of the desired O-arylated product. What is causing this, and how can I improve selectivity for O-arylation?
Answer:
This is a classic selectivity issue in reactions involving ambident nucleophiles like a hydroxypiperidine. The nitrogen and oxygen atoms of the hydroxypiperidine can both act as nucleophiles, leading to a mixture of N- and O-arylated products. The choice of reaction conditions, particularly the base and catalyst system, plays a crucial role in determining the outcome.
Root Causes and Mechanistic Insights:
-
Basicity and Nucleophilicity: The relative nucleophilicity of the nitrogen and oxygen atoms is highly dependent on the pH of the reaction medium. Strong bases will deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which favors O-arylation. However, the piperidine nitrogen remains a potent nucleophile.
-
Catalyst System: In metal-catalyzed reactions like the Buchwald-Hartwig amination or the Ullmann condensation, the nature of the metal and its ligands significantly influences which nucleophile preferentially coordinates to the metal center, thereby directing the arylation.[3][4]
Solutions and Experimental Protocols:
-
Optimize the Base:
-
For O-Arylation: Employ a strong, non-nucleophilic base to favor deprotonation of the hydroxyl group. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices.[5] The use of a strong base like sodium hydroxide (NaOH) has also been reported to be effective.
-
Protocol for Base Optimization: Screen a series of bases (e.g., NaH, KOtBu, K₂CO₃, Cs₂CO₃) while keeping other reaction parameters constant. Analyze the product ratio by LC-MS or ¹H NMR to determine the optimal base for O-arylation selectivity.
-
-
Protecting Group Strategy:
-
If optimizing the base is insufficient, the most reliable method to ensure O-arylation is to protect the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[6]
-
Workflow for Selective O-Arylation:
-
Protection: React the hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate.
-
O-Arylation: Perform the arylation reaction on the N-Boc protected hydroxypiperidine.
-
Deprotection: Remove the Boc group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the desired phenoxy-piperidine.[6]
-
Caption: Workflow for selective O-arylation using a protecting group strategy.
-
Question 2: I am observing significant hydrodehalogenation of my aryl halide starting material, leading to low yields of the desired product. What causes this, and how can I minimize it?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.[5] This process consumes the starting material and reduces the overall yield of the desired phenoxy-piperidine.
Root Causes and Mechanistic Insights:
-
Catalyst Decomposition: The active Pd(0) catalyst can be deactivated through various pathways, some of which can lead to hydrodehalogenation. The presence of water or other proton sources can contribute to this side reaction.
-
Ligand Choice: The nature of the phosphine ligand used in Buchwald-Hartwig reactions is critical. Ligands that are not sufficiently electron-rich or sterically bulky may not effectively promote the desired reductive elimination step, allowing for competing hydrodehalogenation pathways.[5][7]
Solutions and Experimental Protocols:
-
Ensure Anhydrous and Anaerobic Conditions:
-
Optimize the Catalyst and Ligand System:
-
Use a Pre-catalyst: Employing an air-stable palladium pre-catalyst, such as those from the G3 or G4 series (e.g., XPhos Pd G3), can provide more consistent results by ensuring the correct palladium-ligand ratio and simplifying the reaction setup.[5]
-
Ligand Screening: For challenging substrates, screen bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[5][7]
Ligand General Application XPhos General purpose, good for aryl chlorides. SPhos Effective for sterically hindered substrates. RuPhos Useful for a broad range of substrates. BrettPhos Effective for coupling with primary amines.[8] Caption: Common ligands for Buchwald-Hartwig amination. -
Question 3: My reaction is sluggish, and upon heating to higher temperatures, I observe decomposition and the formation of colored impurities. What could be the issue?
Answer:
Sluggish reactions that lead to decomposition at elevated temperatures often point to issues with catalyst activity, substrate reactivity, or the thermal stability of the reactants or products. The appearance of colored impurities can sometimes indicate oxidation of the piperidine ring or other components.[9][10]
Root Causes and Mechanistic Insights:
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig and Ullmann couplings.[3][11]
-
Catalyst Inhibition: Certain functional groups on the substrates or impurities in the solvent can inhibit the catalyst. For instance, some nitrogen-containing heterocycles can coordinate too strongly to the palladium center.
-
Thermal Decomposition: Piperidine and its derivatives can be susceptible to oxidation or ring-opening under harsh conditions, although this is less common under standard coupling conditions.[12][13][14][15]
Solutions and Experimental Protocols:
-
Enhance Substrate Reactivity:
-
If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide.
-
Ensure the aryl halide is activated by electron-withdrawing groups if using a less reactive coupling partner.[3]
-
-
Optimize Reaction Temperature and Time:
-
Instead of drastically increasing the temperature, try a more moderate temperature for a longer duration. Monitor the reaction progress by TLC or GC-MS to find the optimal balance.
-
-
Solvent Selection:
-
Commonly effective solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[5][11] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[5] The choice of solvent can also impact the solubility of the base and reactants.[16][17]
Caption: Troubleshooting logic for sluggish and decomposing reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to phenoxy-piperidines?
The two most prevalent methods for synthesizing phenoxy-piperidines are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[18] Both involve the cross-coupling of a piperidine derivative with an aryl halide. Nucleophilic aromatic substitution (SNAr) is also a viable route, particularly when the aromatic ring is activated by strong electron-withdrawing groups.
Q2: How do I choose between a Buchwald-Hartwig and an Ullmann reaction?
-
Buchwald-Hartwig Amination: Generally offers a broader substrate scope, milder reaction conditions, and is often more tolerant of various functional groups.[4] It is typically the first choice for many applications.
-
Ullmann Condensation: A classic method that is often more cost-effective due to the use of copper catalysts.[3][19][20][21] It may require higher temperatures and is sometimes less tolerant of sensitive functional groups compared to modern Buchwald-Hartwig protocols.[3] However, recent advancements in ligand design have significantly improved the scope and conditions for Ullmann-type reactions.[22][23]
Q3: How can I effectively purify my final phenoxy-piperidine product?
Purification strategies depend on the physical properties of your product and the nature of the impurities.[9]
-
Column Chromatography: The most common method for purifying solid products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.[24]
-
Distillation: Effective for liquid products, but be aware that piperidine can form an azeotrope with its precursor, pyridine.[9]
-
Crystallization: A powerful technique for obtaining highly pure solid materials.[9]
-
Acid-Base Extraction: If your product is basic, you can wash the crude mixture with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent.[9]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.de [thieme-connect.de]
- 15. Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 19. byjus.com [byjus.com]
- 20. Ullmann reaction | PPTX [slideshare.net]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 23. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling Piperidine and Trifluoromethyl-phenol
Welcome to the technical support center for the palladium-catalyzed cross-coupling of piperidine with trifluoromethyl-phenols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial C-N bond formation. Here, we delve into the nuances of the Buchwald-Hartwig amination reaction, providing practical, field-tested advice to troubleshoot common issues and enhance reaction efficiency.
Introduction: Navigating the Challenges of Electron-Deficient Phenol Coupling
The coupling of piperidine with trifluoromethyl-phenols presents a unique set of challenges primarily due to the electron-withdrawing nature of the trifluoromethyl group. This electronic property can influence the reactivity of the aryl electrophile (typically an aryl triflate derived from the phenol) and impact the stability of key intermediates in the catalytic cycle. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: From Low Yields to Unwanted Side Reactions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
dot
Caption: A decision tree for troubleshooting common issues.
Issue 1: Low to No Product Formation
Question: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix this?
Answer:
This is a common issue that can often be traced back to a few key areas:
-
Catalyst Deactivation: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[1] Inadequate degassing of the solvent or a poor inert atmosphere can lead to the oxidation and deactivation of the catalyst.
-
Solution: Employ rigorous anaerobic techniques. Degas your solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[1] Assemble your reaction under a positive pressure of inert gas using Schlenk techniques.[1] The use of air-stable palladium precatalysts (e.g., XPhos Pd G3) can also ensure a consistent and active catalyst source.[1]
-
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[2] For electron-deficient aryl triflates and secondary amines like piperidine, bulky, electron-rich phosphine ligands are generally required.[3]
-
Suboptimal Base: A strong base is necessary to deprotonate the piperidine, forming the more nucleophilic piperidide anion, and to facilitate the formation of the palladium-amide intermediate.[1] However, the choice of base can also influence side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[1] If side reactions are an issue, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be explored.[4][5] Weaker bases like potassium carbonate (K₂CO₃) often require higher temperatures and lead to slower reactions.[1][4]
-
Issue 2: Formation of Phenol as a Major Byproduct
Question: I am observing significant formation of the starting trifluoromethyl-phenol instead of my desired coupled product. Why is this happening?
Answer:
The formation of the parent phenol is a classic side reaction in the coupling of aryl triflates and is often due to triflate cleavage.[6][7]
-
Causality: This cleavage can be promoted by the base, especially in electron-deficient systems where the aryl triflate is more susceptible to nucleophilic attack.[8]
-
Solution: A key strategy to mitigate this is the slow addition of the aryl triflate to the reaction mixture.[6][7] This keeps the instantaneous concentration of the electrophile low, favoring the desired catalytic cycle over the cleavage pathway. You can also try a less nucleophilic, yet still strong, base like LHMDS.
-
Issue 3: Hydrodehalogenation or Hydrodetriflation of the Electrophile
Question: My mass spectrometry analysis shows a significant amount of a byproduct corresponding to the replacement of the triflate group with a hydrogen atom. What causes this?
Answer:
This side reaction, known as hydrodehalogenation (or in this case, hydrodetriflation), can compete with the desired reductive elimination step.[2]
-
Mechanism: It often arises from a β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination to form an imine and the hydrodehalogenated arene.[2]
-
Solution: This side reaction can be influenced by the ligand and the base. Screening different ligands may identify one that favors reductive elimination over β-hydride elimination. Additionally, ensuring strictly anhydrous conditions is important, as water can be a proton source for this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for this reaction?
For challenging couplings, using a pre-formed, air-stable palladium precatalyst like XPhos Pd G3 or a similar G3/G4 precatalyst is often advantageous.[1] These ensure the correct palladium-to-ligand ratio and simplify the reaction setup, leading to more reproducible results.[1] Alternatively, generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable phosphine ligand is also a common practice.[1][6]
Q2: What is the optimal solvent for this coupling?
Anhydrous, aprotic solvents are typically used.[9] Toluene is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for elevated reaction temperatures.[4][5] Other solvents like dioxane or THF can also be effective.[5] It is crucial to use a thoroughly degassed solvent to prevent catalyst deactivation.[1]
Q3: How critical is the stoichiometry of the reactants?
The stoichiometry is a key parameter to optimize.[9] A slight excess of the amine (piperidine), typically 1.1 to 1.5 equivalents, is often used to drive the reaction to completion. The amount of base is also critical, with 1.2 to 2.0 equivalents being a common range.
Q4: At what temperature should I run my reaction?
The optimal temperature will depend on the specific substrates, catalyst system, and solvent. A good starting point is typically between 80 °C and 110 °C.[1] If the reaction is sluggish, increasing the temperature may improve the rate. Conversely, if side reactions are prevalent, a lower temperature might be beneficial.
Experimental Protocol: A General Guideline for Optimization
This protocol provides a starting point for the optimization of the coupling of a trifluoromethyl-substituted aryl triflate with piperidine.
Materials:
-
Trifluoromethyl-substituted aryl triflate (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Pd₂(dba)₃ (0.01 equiv) or a suitable precatalyst (e.g., XPhos Pd G3, 0.02 equiv)
-
XPhos (0.04 equiv, if not using a precatalyst)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium source, the ligand (if applicable), and the sodium tert-butoxide.[1]
-
Reagent Addition: Evacuate and backfill the flask with argon three times.[1] Add the anhydrous, degassed toluene via syringe, followed by the trifluoromethyl-substituted aryl triflate and piperidine.[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or saturated aqueous ammonium chloride.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate three times.[1][9]
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] The crude product can then be purified by column chromatography.
Data Presentation: The Impact of Ligand and Base Selection
The choice of ligand and base is paramount for a successful coupling. The following table summarizes typical results from an optimization study.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | NaOtBu (1.4) | Toluene | 100 | <5[6] |
| 2 | Pd₂(dba)₃ (1) | DPPF (4) | NaOtBu (1.4) | Toluene | 100 | 75[6] |
| 3 | Pd₂(dba)₃ (1) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 85[8] |
| 4 | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | >95[1] |
| 5 | XPhos Pd G3 (2) | - | K₂CO₃ (2.0) | Toluene | 100 | 20[1] |
Yields are hypothetical and for illustrative purposes based on general trends reported in the literature.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
dot
Caption: The catalytic cycle of Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Palladium-Catalyzed Amination of Aryl Triflates | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine HCl
Welcome, researchers and process chemists. This guide is designed to serve as a dedicated technical support resource for the scale-up synthesis of 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to navigate the challenges of transitioning this synthesis from the bench to the pilot plant.
We will address common pitfalls in the key synthetic transformations, purification, and isolation steps, ensuring a robust, scalable, and reproducible process.
Troubleshooting Guide: From Reaction to Isolation
This section is structured to address specific issues you may encounter during the manufacturing campaign.
Part 1: The Coupling Reaction - Forming the C-O Bond
The formation of the aryl ether bond is the cornerstone of this synthesis. While several methods exist, the Palladium-catalyzed Buchwald-Hartwig C-O coupling is a modern and highly effective choice for this transformation at scale, offering broad functional group tolerance.[1] However, its success hinges on meticulous control of reaction parameters.
Q1: My Buchwald-Hartwig coupling reaction is stalling or showing low conversion at scale. What are the likely causes and how can I fix it?
A1: Low conversion is the most common scale-up challenge. The root cause is often related to catalyst deactivation or suboptimal reaction conditions that are more pronounced at a larger scale.
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting Action |
| Catalyst Poisoning | The Pd(0) active catalyst is sensitive to air and moisture.[2] Impurities in starting materials or solvents (e.g., water, other electrophiles) can irreversibly deactivate the catalyst. | 1. Rigorous Inert Atmosphere: Ensure the reactor is thoroughly oven-dried or purged with nitrogen/argon. Maintain a positive inert gas pressure throughout the reaction.[2] 2. Solvent & Reagent Purity: Use anhydrous, degassed solvents. Analyze starting materials (N-Boc-4-hydroxypiperidine and 1-halo-2-(trifluoromethyl)benzene) for water content and reactive impurities. |
| Inefficient Catalyst/Ligand System | The ligand choice is critical. A ligand that works at the gram scale may not be optimal for the thermal and concentration profile of a large-scale reaction. Sterically hindered phosphine ligands are often required.[1][3] | 1. Ligand Screening: Consider robust, commercially available ligands like BrettPhos or RuPhos, which are known for their high activity and stability.[4] 2. Catalyst Loading: While low catalyst loading is desired, a slight increase (e.g., from 0.5 mol% to 1-2 mol%) may be necessary at scale to overcome background deactivation pathways.[5] |
| Base Incompatibility or Poor Solubility | Strong, sterically hindered bases like NaOtBu or LHMDS are common, but their solubility and reactivity can be problematic. If the base is not sufficiently soluble or active, the crucial deprotonation of the alcohol will not occur efficiently. | 1. Base Selection: K₃PO₄ is an economically attractive and effective base with good functional group tolerance, though it may require longer reaction times.[5] 2. Physical Form: Ensure the base is finely powdered to maximize surface area and reactivity. For very large scales, consider using a soluble base like LHMDS if the cost is justifiable. |
| Poor Mass Transfer | In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, causing side reactions or preventing the catalyst from accessing the substrates. | 1. Agitation Study: Ensure the stirrer design (e.g., impeller vs. anchor) is appropriate for the reaction volume and viscosity to achieve good mixing. 2. Staggered Addition: Consider adding the catalyst or base as a slurry in the reaction solvent to improve initial dispersion. |
Below is a decision workflow diagram for troubleshooting low reaction yield.
Caption: Troubleshooting workflow for low reaction conversion.
Part 2: Workup and Purification
After the reaction, the challenge shifts to efficiently removing process impurities, particularly residual palladium and reaction byproducts.
Q2: I'm struggling to remove residual palladium from my product stream. What are the best practices for this at scale?
A2: Residual palladium is a major concern for pharmaceutical intermediates as it is often toxic and must be controlled to low ppm levels. A multi-pronged approach is most effective.
-
Optimized Aqueous Wash: The first line of defense is a well-designed aqueous wash. A wash with a solution containing a chelating agent like thiourea or N-acetylcysteine can extract a significant portion of the palladium into the aqueous phase.
-
Activated Carbon Treatment: A slurry of activated carbon (charcoal) in the organic solution can adsorb palladium. However, be aware that this can sometimes lead to product loss on the carbon surface. A screening of different grades of carbon is recommended.
-
Dedicated Palladium Scavengers: For robust removal to very low levels, solid-supported scavengers are the industry standard.
Protocol: Palladium Scavenging
This protocol provides a step-by-step method for using a silica-based scavenger.
-
Initial Workup: Following the reaction, quench and perform standard aqueous washes to remove the bulk of inorganic salts.
-
Solvent Swap (if necessary): Ensure the crude product is dissolved in a suitable solvent like Toluene or Ethyl Acetate at a concentration of 5-10 mL/g.
-
Scavenger Selection: Choose a thiol-based scavenger (e.g., QuadraSil® MP). Use a loading of 5-10 equivalents relative to the initial palladium loading.
-
Scavenging Step: Heat the solution to 40-60°C. Add the scavenger and agitate the slurry for 4-8 hours. The elevated temperature increases the kinetics of the scavenging process.
-
Filtration: Cool the mixture to room temperature and filter through a pad of celite to remove the scavenger and bound palladium. Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Submit a sample of the filtrate for ICP-MS analysis to confirm the palladium level is within specification (typically <10 ppm).
Q3: My product is "oiling out" during crystallization of the HCl salt instead of forming a solid. Why is this happening and how can I prevent it?
A3: "Oiling out" or liquid-liquid phase separation during crystallization is a classic scale-up problem. It occurs when the supersaturation is generated too quickly, and the product separates as a liquid phase before it has time to nucleate and grow into crystals. This is often caused by residual impurities, incorrect solvent choice, or poor control over temperature and addition rates.
Solutions:
-
Increase Solvent Volume: A more dilute solution provides a larger working volume for crystallization, reducing the chance of forming a highly concentrated, oily phase.
-
Slow Down the Process:
-
Anti-solvent addition: If using an anti-solvent, add it very slowly at an elevated temperature where the product is still soluble.
-
Cooling Crystallization: Employ a slow, linear cooling ramp (e.g., 5-10°C per hour) instead of crash cooling.[6]
-
-
Seed the Batch: Introducing a small amount of crystalline product (seed crystals) at the point of supersaturation provides a template for crystal growth and can completely prevent oiling out.
-
Solvent System Optimization: The choice of solvent is critical. A solvent system where the free base is soluble but the HCl salt has limited, temperature-dependent solubility is ideal. Isopropanol (IPA), ethanol, or mixtures with ethyl acetate are common choices for hydrochloride salt formation.[6][7]
Below is a diagram illustrating the purification and salt formation workflow.
Caption: Purification and salt formation workflow diagram.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling the starting material 2-(trifluoromethyl)phenol at scale?
A1: 2-(Trifluoromethyl)phenol, like many phenols, should be handled with significant care.[8] The primary hazards are:
-
Corrosivity: It can cause severe skin burns and eye damage.[9][10]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[9] The trifluoromethyl group can increase its lipophilicity, potentially enhancing skin penetration.
-
Handling Precautions: Always work in a well-ventilated area or fume hood.[11] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or neoprene are often recommended for phenols), safety goggles, and a lab coat.[11] Have an emergency eyewash and shower station readily available.
Q2: Can I use N-deprotected piperidine directly in the coupling reaction to save a step?
A2: While it seems attractive, using 4-hydroxypiperidine directly in a Buchwald-Hartwig or Williamson ether synthesis is highly challenging at scale. The free secondary amine (-NH) is nucleophilic and can compete with the hydroxyl group (-OH), leading to N-arylation as a significant side product. Protecting the piperidine nitrogen, typically as a tert-butoxycarbonyl (Boc) group, is standard practice. The Boc group is robust enough to survive the coupling conditions and can be cleanly removed in a subsequent acidic step, which can often be combined with the final HCl salt formation.
Q3: What are the most likely impurities I should be looking for in my final product?
A3: A thorough impurity profile is essential for any pharmaceutical intermediate. Key potential impurities include:
| Impurity | Potential Source | Analytical Method for Detection |
| Starting Materials | Incomplete reaction. | HPLC, GC |
| N-arylated byproduct | If unprotected or poorly protected piperidine is used. | HPLC, LC-MS |
| Phenol Dimer | Self-coupling of the 2-(trifluoromethyl)phenol starting material. | HPLC, LC-MS |
| De-fluorinated species | Harsh basic conditions or high temperatures potentially degrading the -CF3 group. | LC-MS (mass change), ¹⁹F NMR |
| Residual Palladium | Carryover from the coupling catalyst. | ICP-MS |
| Residual Solvents | Trapped solvents from workup or crystallization. | GC-Headspace |
Q4: How critical is the final crystal form (polymorphism) of the HCl salt?
A4: Very critical. Different crystalline forms, or polymorphs, can have different physical properties, including solubility, stability, and hygroscopicity.[6][12] For a drug development candidate, it is imperative to identify and consistently produce the most stable polymorph to ensure consistent performance of the final drug product. A poorly controlled crystallization can lead to a mixture of forms or an unstable form that could convert over time. It is highly recommended to perform a polymorph screen and define the crystallization process to target the desired solid form robustly.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crystalline form of a 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compound | Patent Publication Number 20200316047 | Patexia [patexia.com]
- 7. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 8. Phenol - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. US20030045722A1 - Processes for preparing anhydrous and hydrate forms of antihistaminic piperidine derivatives, polymorphs and pseudomorphs thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-[2-(Trifluoromethyl)phenoxy]piperidine Hydrochloride
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of crude 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 2-(trifluoromethyl)phenol or precursors used to construct the piperidine ring.
-
Process-Related Byproducts: These can arise from side reactions. For piperidine derivatives, this may include products of over-alkylation or incomplete cyclization.[1]
-
Oxidation Products: The tertiary amine of the piperidine ring can be susceptible to oxidation, which often manifests as a yellow or brown discoloration in the crude product.[1][2]
-
Free Base Form: Incomplete conversion to the hydrochloride salt will leave residual free base, which has different solubility characteristics.
-
Residual Solvents: Solvents used in the reaction or initial workup may be present.
Q2: My final product is off-white or slightly yellow, even after purification. What is the cause and is it a concern?
A2: A persistent off-white or yellowish tint is often due to trace amounts of oxidation products.[2] While analytically minor, these impurities can be problematic for downstream applications requiring high purity. To address this, you can modify the recrystallization protocol by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product and reduce your yield.
Q3: Which purification technique should I attempt first?
A3: The choice of the initial purification technique depends on the physical state and estimated purity of your crude material.
-
For crude solids with >90% purity: Recrystallization is the most efficient and scalable first-choice method.[2][3] It is excellent for removing small amounts of impurities.
-
For crude oils or solids with significant impurities (<90%): An Acid-Base Extraction workup is highly recommended to perform a bulk separation of acidic, basic, and neutral components before attempting crystallization.[4][5] If impurities have similar basicity, Flash Column Chromatography will be necessary.
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical methods should be used to confirm purity:
-
High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method is the gold standard for quantitative purity analysis, capable of detecting impurities with high sensitivity.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Recrystallization Issues
Q: My compound "oils out" of the solution instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. The compound melts before it dissolves, forming an immiscible liquid layer.
-
Causality: The boiling point of your chosen solvent is likely too high.
-
Solution: Switch to a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold. Alternatively, use a solvent-pair system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" anti-solvent (in which it is insoluble) dropwise to the hot solution until turbidity persists.[3] Then, allow it to cool slowly.
Q: I have a very low recovery yield after recrystallization. How can I improve it?
A: Low yield is a common issue and can be traced to several factors.
-
Causality & Solution 1 (Excess Solvent): You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. Use the absolute minimum amount of hot solvent required to fully dissolve the solid. [3]
-
Causality & Solution 2 (Insufficient Cooling): The solution may not have been cooled sufficiently to maximize precipitation. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes before filtration.[3]
-
Causality & Solution 3 (Premature Crystallization): If crystals form in the funnel during hot filtration, this indicates the solution cooled too quickly. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.
Q: My compound will not crystallize from the solution, even after cooling.
A: This indicates the solution is not supersaturated.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.
-
Solution 2 (Seed Crystals): If you have a small amount of pure material, add a single seed crystal to the solution to initiate crystallization.
-
Solution 3 (Concentrate the Solution): Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator, then attempt to cool again.
Acid-Base Extraction Issues
Q: A thick emulsion has formed at the interface of the organic and aqueous layers in my separatory funnel. How can I break it?
A: Emulsions are common when dealing with salts and can be persistent.
-
Solution 1 (Add Brine): Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
-
Solution 2 (Patience & Agitation): Allow the funnel to stand undisturbed for 10-20 minutes. Gentle swirling or rolling of the funnel, rather than vigorous shaking, can sometimes break the emulsion.
-
Solution 3 (Filtration): For stubborn emulsions, filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can often break up the microscopic droplets causing the emulsion.
Chromatography Issues
Q: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. Why is this happening?
A: This is a classic problem when purifying basic compounds like piperidines on standard silica gel.
-
Causality: The basic piperidine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to significant peak tailing and streaking.[8]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[2][8] This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.
Experimental Protocols & Data
Data Presentation
| Technique | Recommended Solvents / Conditions | Rationale & Key Considerations |
| Recrystallization | Isopropanol (IPA), Ethanol, Acetonitrile, Ethyl Acetate/Methanol mixtures | Hydrochloride salts often have good solubility in hot alcohols and poor solubility at room temperature, making them ideal for recrystallization.[9] |
| Acid-Base Extraction | Organic Phase: Dichloromethane (DCM) or Ethyl Acetate. Aqueous Base: 1M NaOH or saturated NaHCO₃. Acid Source: HCl in Dioxane or Diethyl Ether. | Converts the water-soluble HCl salt to the organic-soluble free base, allowing for the removal of water-soluble impurities.[4][10] |
| Flash Chromatography | Mobile Phase: Dichloromethane/Methanol or Ethyl Acetate/Hexanes gradient. Additive: 0.5-1% Triethylamine (TEA) | The gradient allows for the elution of compounds with varying polarities. The addition of TEA is critical to prevent peak tailing of the basic piperidine compound.[2][8] |
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic target compound from acidic and neutral impurities.
-
Dissolution: Dissolve the crude this compound in a separatory funnel containing dichloromethane (DCM) and deionized water.
-
Basification: Slowly add 1M sodium hydroxide (NaOH) solution dropwise while shaking the funnel. Periodically check the pH of the aqueous layer with pH paper, continuing to add base until the pH is 9-10.[4] This converts the piperidine hydrochloride salt to its free base form.
-
Extraction: Stopper the funnel, vent frequently, and shake to extract the free base into the DCM layer. Allow the layers to separate.
-
Separation: Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities. Separate the layers again.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified free base, likely as an oil.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). While stirring, add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitated white solid (purified this compound) by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Recrystallization from a Single-Solvent System
This protocol is ideal for purifying solid material that is already relatively pure (>90%).
-
Solvent Selection: Choose a suitable solvent (e.g., isopropanol) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Create Saturated Solution: Continue to add small portions of the hot solvent just until all the solid has dissolved. Avoid adding excess solvent.[3]
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations & Workflows
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for purifying the target compound using acid-base extraction.
Diagram 2: Recrystallization Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Crystalline form of a 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compound | Patent Publication Number 20200316047 | Patexia [patexia.com]
- 10. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
Validation & Comparative
A Comparative Guide to HPLC-MS Purity Analysis of 4-[2-(Trifluoromethyl)phenoxy]piperidine
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 4-[2-(trifluoromethyl)phenoxy]piperidine, a versatile building block in medicinal chemistry, rigorous analytical methodologies are paramount.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity assessment of this specific piperidine derivative. We will delve into the rationale behind method development choices, compare alternative approaches, and present supporting data to guide researchers and drug development professionals in establishing robust and reliable analytical protocols.
The trifluoromethyl group in 4-[2-(trifluoromethyl)phenoxy]piperidine significantly influences its physicochemical properties, including lipophilicity and stability, which are crucial considerations in designing effective separation and detection strategies.[1] Impurity profiling, a critical aspect of this analysis, involves the detection, identification, and quantification of any substance that is not the API or an excipient.[2][3] These impurities can arise from various stages, including synthesis, degradation, or storage.[2][4]
The Critical Role of HPLC-MS in Purity Analysis
HPLC-MS has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and the wealth of information it provides.[5][6] The coupling of liquid chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent identification and quantification of individual components with high molecular specificity.[6] This is particularly crucial for impurity profiling, where trace-level detection and structural elucidation are often required.[2][5]
Methodological Comparison: A Deep Dive into Analytical Parameters
The development of a robust HPLC-MS method requires careful consideration of several key parameters. Here, we compare different approaches for the analysis of 4-[2-(trifluoromethyl)phenoxy]piperidine, highlighting the advantages and disadvantages of each.
Chromatographic Separation: Choosing the Right Column and Mobile Phase
The heart of any HPLC method is the column, which is responsible for the separation of the analyte from its impurities.[7] Reversed-phase (RP) chromatography is the most common mode used in pharmaceutical analysis due to its versatility in separating a wide range of compounds.[8]
Column Chemistry Comparison:
| Column Type | Stationary Phase | Particle Technology | Key Advantages for 4-[2-(trifluoromethyl)phenoxy]piperidine Analysis |
| Method A: Standard C18 | Octadecylsilane (C18) | Fully Porous Particles (FPP) | Good retention of hydrophobic compounds, widely available.[8] |
| Method B: Phenyl-Hexyl | Phenyl-Hexyl | Fully Porous Particles (FPP) | Enhanced selectivity for aromatic compounds due to π-π interactions. |
| Method C: C18 with Positive Surface Charge | Octadecylsilane with a positive charge | Fused-Core® Particles | Excellent peak shape for basic compounds like piperidines, even at low ionic strength mobile phases.[9] |
Expert Rationale: While a standard C18 column (Method A) can provide adequate separation, the basic nature of the piperidine moiety in the target compound can lead to peak tailing due to interactions with residual silanols on the silica support. A Phenyl-Hexyl column (Method B) can offer alternative selectivity. However, a C18 column with a positive surface charge (Method C) is often the superior choice for basic analytes, as it minimizes secondary interactions and provides sharper, more symmetrical peaks, leading to improved resolution and sensitivity.[9]
Mobile Phase Optimization:
The choice of mobile phase composition, including organic modifier, aqueous phase, and additives, is critical for achieving optimal separation.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for trifluoromethyl-containing compounds as it often provides better peak shape and lower viscosity, leading to higher efficiency.
-
Aqueous Phase and pH: A slightly acidic mobile phase (e.g., 0.1% formic acid in water) is recommended to ensure the protonation of the piperidine nitrogen, leading to consistent retention and good peak shape.
-
Gradient Elution: A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, is typically employed for impurity profiling to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.
Mass Spectrometric Detection: Ionization and Scan Modes
The mass spectrometer provides crucial information on the molecular weight and structure of the analyte and its impurities.
Ionization Technique:
Electrospray ionization (ESI) is the preferred method for polar and thermally labile compounds like 4-[2-(trifluoromethyl)phenoxy]piperidine.[6] Given the basic nature of the piperidine ring, positive ion mode ESI is the logical choice, as it readily forms protonated molecules [M+H]+.
Scan Mode Comparison:
| Scan Mode | Description | Advantages for Purity Analysis | Disadvantages |
| Full Scan MS | Acquires a full mass spectrum over a defined m/z range.[10] | Provides a comprehensive overview of all ionizable species in the sample. | Lower sensitivity compared to targeted modes. |
| Targeted Selected Ion Monitoring (t-SIM) | Monitors only a specific m/z value corresponding to the analyte or a known impurity.[10] | High sensitivity for target compounds.[10] | Does not detect unknown impurities. |
| Parallel Reaction Monitoring (t-MS2) | Fragments a specific precursor ion and acquires a full scan of the product ions.[10] | High selectivity and structural confirmation for known impurities.[10] | Requires prior knowledge of the impurity's mass. |
Expert Rationale: For comprehensive purity analysis, a combination of scan modes is often ideal. A Full Scan MS experiment is essential for detecting unknown impurities.[10] Once potential impurities are identified, t-SIM can be used for sensitive quantification, and t-MS2 can provide structural information to aid in their identification.[10] High-resolution accurate mass (HRAM) mass spectrometers, such as Orbitrap or TOF instruments, are highly advantageous as they provide excellent mass accuracy, aiding in the determination of elemental compositions for unknown impurities.[10][11]
Experimental Protocols and Data
To illustrate the comparison, the following are detailed experimental protocols and hypothetical performance data for the three HPLC methods.
Step-by-Step Experimental Workflow
Caption: General workflow for the HPLC-MS analysis of 4-[2-(trifluoromethyl)phenoxy]piperidine.
Detailed HPLC and MS Conditions
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI and maintains a consistent pH for reproducible retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength and peak shape for the analyte. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | A small injection volume minimizes potential for peak distortion. |
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The basic piperidine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Gas Temperature | 325 °C | Facilitates desolvation of the analyte ions. |
| Full Scan Range | m/z 100-1000 | Covers the expected mass of the parent compound and potential impurities. |
| Collision Energy (for t-MS2) | 10-40 eV (ramped) | A range of collision energies ensures comprehensive fragmentation for structural elucidation.[12] |
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance of the three compared HPLC methods for the analysis of a sample of 4-[2-(trifluoromethyl)phenoxy]piperidine containing two known impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar byproduct).
| Performance Metric | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Method C (C18 with Positive Surface Charge) |
| Resolution (Analyte/Impurity 1) | 1.8 | 2.1 | 2.5 |
| Resolution (Analyte/Impurity 2) | 2.0 | 2.3 | 2.8 |
| Analyte Peak Tailing Factor | 1.4 | 1.3 | 1.1 |
| Limit of Quantification (LOQ) for Impurities | 0.05% | 0.04% | 0.02% |
| Analysis Time | 20 minutes | 20 minutes | 20 minutes |
Data Interpretation: Method C, utilizing the C18 column with a positive surface charge, demonstrates superior performance with higher resolution for both impurities, a significantly improved peak shape (lower tailing factor), and a lower limit of quantification. This enhanced performance directly translates to more accurate and reliable purity assessments, which is critical in a regulated pharmaceutical environment.
Validation and Trustworthiness of the Analytical Method
A crucial aspect of any analytical method used in pharmaceutical development is its validation.[13][14] Method validation provides documented evidence that the procedure is suitable for its intended purpose.[15] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] Forced degradation studies are instrumental in demonstrating specificity.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16]
-
Accuracy: The closeness of test results obtained by the method to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Caption: The systematic process of HPLC method validation according to ICH guidelines.
By rigorously validating the chosen HPLC-MS method, researchers can ensure the trustworthiness and reliability of the purity data generated for 4-[2-(trifluoromethyl)phenoxy]piperidine.
Conclusion and Recommendations
For the comprehensive purity analysis of 4-[2-(trifluoromethyl)phenoxy]piperidine, an HPLC-MS method utilizing a reversed-phase column with a positive surface charge (e.g., a PCS-C18) is highly recommended. This approach provides superior peak shape, resolution, and sensitivity for this basic compound and its potential impurities. The method should be coupled with high-resolution mass spectrometry, employing a combination of Full Scan and tandem MS (t-MS2) experiments to detect, identify, and quantify both known and unknown impurities.
It is imperative that the developed method undergoes a thorough validation according to ICH guidelines to ensure its suitability for use in a regulated environment. This systematic and scientifically sound approach will provide the necessary confidence in the quality and purity of 4-[2-(trifluoromethyl)phenoxy]piperidine, a critical component in the development of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. rroij.com [rroij.com]
- 4. ijnrd.org [ijnrd.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. iris.unife.it [iris.unife.it]
- 7. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 11. zefsci.com [zefsci.com]
- 12. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scispace.com [scispace.com]
A Comparative Guide to the Efficacy of 2-, 3-, and 4-Trifluoromethylphenoxy Piperidine Analogs
For researchers, medicinal chemists, and professionals in drug development, the strategic placement of functional groups on a molecular scaffold is a cornerstone of rational drug design. The trifluoromethyl group, with its unique electronic and lipophilic properties, is a powerful tool for modulating the pharmacological profile of bioactive molecules. This guide provides an in-depth technical comparison of the efficacy of 2-, 3-, and 4-trifluoromethylphenoxy piperidine analogs, a class of compounds with significant therapeutic potential. By examining the structure-activity relationships (SAR), presenting available experimental data, and detailing relevant protocols, this document aims to equip scientists with the insights needed to navigate the complexities of designing and evaluating these promising compounds.
The Significance of Positional Isomerism in Drug Efficacy
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] When coupled with a trifluoromethylphenoxy moiety, the resulting analogs exhibit diverse pharmacological activities, including but not limited to, modulation of central nervous system (CNS) targets and antimicrobial effects. The trifluoromethyl (CF₃) group is strongly electron-withdrawing and highly lipophilic, which can profoundly influence a molecule's pKa, metabolic stability, and binding affinity to target proteins.[2]
Crucially, the position of the CF₃ group on the phenoxy ring—be it at the ortho (2-), meta (3-), or para (4-) position—is a critical determinant of the compound's overall three-dimensional conformation and electronic distribution.[2] This, in turn, dictates its ability to effectively bind to biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] Understanding the impact of this positional isomerism is therefore paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
Synthesis of Trifluoromethylphenoxy Piperidine Analogs
The general synthesis of trifluoromethylphenoxy piperidine analogs typically involves the coupling of a substituted piperidine with a corresponding trifluoromethylphenol. A common synthetic route is the Williamson ether synthesis, where a piperidine alcohol is converted to a leaving group (e.g., a mesylate) and subsequently displaced by the sodium or potassium salt of the desired trifluoromethylphenol. Alternatively, a Mitsunobu reaction can be employed to directly couple the piperidine alcohol with the phenol.
Below is a generalized synthetic workflow for the preparation of these analogs.
References
Comparative Guide to the Cross-Reactivity Profile of 4-[2-(Trifluoromethyl)phenoxy]piperidine
Introduction: The Imperative of Selectivity in Drug Development
4-[2-(Trifluoromethyl)phenoxy]piperidine is a key chemical intermediate utilized in the synthesis of various pharmaceutical agents, most notably serving as a building block for compounds targeting the central nervous system (CNS).[1][2] Its structural motifs are common in molecules designed to interact with neurotransmitter transporters and receptors. As with any drug candidate or key precursor, establishing a comprehensive understanding of its molecular interactions beyond the primary target is a cornerstone of modern drug development.[3][4][5]
Unintended interactions with other receptors, known as off-target effects or cross-reactivity, can lead to undesirable side effects, toxicity, or complex polypharmacology that can either enhance or detract from therapeutic efficacy.[6][7] Therefore, conducting thorough cross-reactivity studies early in the preclinical phase is not merely a regulatory requirement but a critical scientific endeavor to build a robust safety and efficacy profile.[8][9][10][11][12]
This guide provides a framework for evaluating the cross-reactivity of 4-[2-(trifluoromethyl)phenoxy]piperidine. It outlines the scientific rationale for target selection, presents detailed experimental protocols for key assays, and offers a model for the comparative analysis of binding and functional data.
Part 1: Rationale for Target Selection in a CNS-Active Scaffold
Given that piperidine-based structures frequently interact with monoamine systems, a logical cross-reactivity panel for this compound must prioritize key neurotransmitter transporters and G-protein coupled receptors (GPCRs) implicated in CNS function and common off-target liabilities.[1][13]
Primary Rationale:
-
Structural Homology: The compound's core structure is related to selective serotonin reuptake inhibitors (SSRIs) and other CNS-active agents.[2][14][15] This necessitates a primary screen against the key monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[16][17]
-
Regulatory Expectations: Safety pharmacology guidelines from bodies like the International Council for Harmonisation (ICH) mandate the evaluation of effects on major physiological systems, including the CNS and cardiovascular systems, which are heavily modulated by aminergic receptors.[8][9][10][11]
-
Predicting Side Effects: Many common antidepressant and antipsychotic side effects (e.g., sedation, weight gain, sexual dysfunction, cardiovascular effects) are directly linked to cross-reactivity with histaminergic, muscarinic, and adrenergic receptors.
Based on this, a representative screening panel should include, at minimum:
-
Monoamine Transporters: SERT, NET, DAT
-
Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C
-
Adrenergic Receptors: α₁, α₂, β₁
-
Dopamine Receptors: D₂, D₃
-
Muscarinic Receptors: M₁, M₃
-
Histamine Receptors: H₁
This selection provides a robust baseline to assess the compound's selectivity and predict potential clinical liabilities.
Part 2: Experimental Methodologies & Protocols
A comprehensive assessment requires a dual approach:
-
Binding Assays: To determine if the compound physically interacts with (binds to) a receptor.[18][19][20]
-
Functional Assays: To determine the consequence of that binding—i.e., does it activate (agonist), block (antagonist), or have no effect on the receptor's signaling pathway?[21]
Radioligand Binding Assays for Monoamine Transporters
This method quantifies the ability of the test compound to displace a known, radioactively labeled ligand from its target transporter.[16][17][22]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available, prepared cell membranes from HEK293 or CHO cells stably expressing the human SERT, NET, or DAT transporter. Thaw on ice and dilute in the appropriate assay buffer to a final concentration of 5-20 µg protein per well.[22]
-
Compound Preparation: Prepare a 10 mM stock of 4-[2-(trifluoromethyl)phenoxy]piperidine in DMSO. Perform an 11-point serial dilution in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup (96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-Citalopram for SERT at its Kd concentration), and 100 µL of diluted membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known displacing ligand (e.g., 10 µM Fluoxetine for SERT), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[22]
-
Filtration: Rapidly terminate the reaction by vacuum filtration onto a PEI-presoaked glass fiber filter plate (e.g., GF/B), trapping the membranes. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[22]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate percent inhibition for each test compound concentration relative to the total binding and NSB controls. Fit the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for GPCRs
To assess functional activity at GPCRs, assays measuring the accumulation or inhibition of second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺) are employed.[23][24][25]
A. cAMP Assay (for Gs/Gi-coupled receptors like 5-HT₁A, α₂, β₁): This assay measures the compound's ability to either stimulate (Gs-coupled agonism) or inhibit (Gi-coupled agonism) the production of cAMP.[26][27][28][29]
Step-by-Step Protocol (HTRF-based):
-
Cell Culture: Use HEK293 cells stably expressing the GPCR of interest (e.g., 5-HT₁A). Seed cells in a 384-well plate and grow to ~90% confluency.
-
Assay Mode:
-
Agonist Mode: Test the compound directly for its ability to modulate cAMP levels.
-
Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration to measure the compound's ability to block the agonist's effect.[26]
-
-
Compound Addition: Add serial dilutions of the test compound to the cells and incubate for 15-30 minutes. For Gi-coupled receptors, add an adenylate cyclase stimulator like Forskolin to all wells to induce a cAMP signal that can then be inhibited.
-
Cell Lysis & Detection: Add a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[27]
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
B. Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂A, M₁, α₁): This assay measures the release of intracellular calcium, a hallmark of Gq pathway activation.[23][25][30][31]
Signaling Pathway for Gq-Coupled Receptors
Caption: Simplified Gq signaling cascade leading to calcium release.
Step-by-Step Protocol:
-
Cell Preparation: Seed cells expressing the target receptor (e.g., 5-HT₂A) in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[30]
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will add the test compound (in agonist mode) or a known agonist after pre-incubation with the test compound (in antagonist mode).
-
Measurement: The instrument measures the fluorescence intensity in real-time, immediately before and for 1-3 minutes after compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium.[31]
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the compound concentration to determine EC₅₀ or IC₅₀ values.
Part 3: Comparative Data Analysis
The goal is to quantify the compound's selectivity. Data should be compiled into clear, comparative tables. The following tables present representative data for a compound like 4-[2-(trifluoromethyl)phenoxy]piperidine, assuming its primary activity is related to SERT inhibition.
Table 1: Comparative Binding Affinity Profile
| Target | Class | Binding Affinity (Ki, nM) |
| hSERT | Transporter | 15 |
| hNET | Transporter | 350 |
| hDAT | Transporter | >10,000 |
| 5-HT₁A | GPCR (Gi) | 850 |
| 5-HT₂A | GPCR (Gq) | 450 |
| α₁ Adrenergic | GPCR (Gq) | 1,200 |
| H₁ Histamine | GPCR (Gq) | 900 |
| M₁ Muscarinic | GPCR (Gq) | >10,000 |
Ki values are a measure of binding affinity; a lower value indicates a stronger interaction.
Table 2: Comparative Functional Activity Profile
| Target | Assay Type | Functional Activity (IC₅₀/EC₅₀, nM) | Mode of Action |
| hSERT | [³H]-5-HT Uptake | 25 | Inhibitor |
| 5-HT₁A | cAMP | >10,000 | No Agonism |
| 5-HT₂A | Calcium Flux | 600 | Antagonist |
| H₁ Histamine | Calcium Flux | 1,100 | Antagonist |
Functional assays confirm the effect of binding. For example, while the compound binds to 5-HT₂A with a Ki of 450 nM, it acts as an antagonist with an IC₅₀ of 600 nM.
Part 4: Interpretation and Discussion
-
Primary Activity and Potency: The compound demonstrates potent binding to and functional inhibition of the serotonin transporter (SERT), with Ki and IC₅₀ values of 15 nM and 25 nM, respectively. This confirms its primary mechanism is consistent with an SSRI-like profile.
-
Selectivity over other Transporters: The compound is approximately 23-fold selective for SERT over NET (350 nM / 15 nM) and shows negligible affinity for DAT (>10,000 nM). This is a favorable selectivity profile, suggesting a lower potential for side effects associated with norepinephrine or dopamine modulation.
-
Off-Target GPCR Interactions: The most significant off-target interactions are with the 5-HT₂A and H₁ receptors.
-
The binding to the 5-HT₂A receptor (Ki = 450 nM) is confirmed by functional antagonism (IC₅₀ = 600 nM). This interaction is approximately 30-fold weaker than its primary target activity. While not highly potent, 5-HT₂A antagonism can be associated with effects on sleep and sexual function, which would require further investigation.
-
The interaction with the H₁ histamine receptor (Ki = 900 nM) is weaker still (60-fold selectivity). H₁ antagonism is the primary mechanism behind the sedative effects of many medications. At this level, sedation might be a minor but potential side effect at higher therapeutic doses.
-
-
Clean Profile at Muscarinic Receptors: The lack of affinity for M₁ muscarinic receptors is a significant advantage, as it suggests a low risk of anticholinergic side effects like dry mouth, constipation, and cognitive impairment.
Conclusion
This comprehensive guide outlines a robust, scientifically-grounded strategy for assessing the cross-reactivity of 4-[2-(trifluoromethyl)phenoxy]piperidine. The combination of targeted binding assays and subsequent functional characterization provides a clear and quantitative measure of a compound's selectivity profile.
The illustrative data presented for this molecule suggest a potent and selective serotonin reuptake inhibitor with measurable, but significantly weaker, off-target interactions at the 5-HT₂A and H₁ receptors. This level of in-vitro characterization is essential for making informed decisions in a drug discovery program, guiding lead optimization, and designing subsequent in-vivo safety pharmacology studies to build a complete picture of a candidate's therapeutic potential and safety liabilities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. karger.com [karger.com]
- 5. fda.gov [fda.gov]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 12. database.ich.org [database.ich.org]
- 13. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 14. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 16. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Radioligand Binding Assays | Semantic Scholar [semanticscholar.org]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ionbiosciences.com [ionbiosciences.com]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Fluorine Advantage: A Comparative Guide to the In Vivo Efficacy of Fluorinated and Non-Fluorinated Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of therapeutic design, integral to numerous FDA-approved drugs.[1] A key strategy in optimizing these molecules is the introduction of fluorine, a modification that can profoundly influence a compound's in vivo performance. This guide offers an in-depth, objective comparison of the in vivo efficacy of fluorinated versus non-fluorinated piperidine analogs, supported by experimental data and detailed methodologies. We will explore the causal relationships behind the observed effects of fluorination and provide insights into the strategic application of this powerful tool in drug development.
The Rationale for Fluorination: More Than Just a Halogen Swap
The decision to incorporate fluorine into a piperidine-containing drug candidate is a strategic one, aimed at enhancing its pharmacological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3] Fluorination is often employed to block metabolic "soft spots," thereby increasing a drug's half-life and bioavailability.[2]
However, the impact of fluorination extends beyond metabolic stability. It can also modulate the basicity (pKa) of the piperidine nitrogen, a critical factor in target engagement and off-target effects.[2] Furthermore, the introduction of fluorine can alter a molecule's lipophilicity and conformation, influencing its ability to cross biological membranes and interact with its target.[4]
Logical Framework for Fluorination's Impact
Caption: The strategic introduction of fluorine can positively influence key drug properties, ultimately enhancing in vivo efficacy.
Case Study 1: CNS-Acting Agents - The Fentanyl Story
A compelling example of the impact of fluorination on in vivo efficacy can be found in a direct comparison of the potent opioid analgesic fentanyl and its fluorinated analog, para-fluorofentanyl (pFF). While structurally very similar, the addition of a single fluorine atom in pFF leads to notable differences in their pharmacodynamic profiles.
In a comparative study using a rat model, both fentanyl and pFF exhibited similar analgesic effects. However, pFF induced a significantly greater hypothermic effect, a key indicator of opioid toxicity. This suggests that while the on-target efficacy (analgesia) was comparable, the fluorinated analog displayed an altered off-target or toxicity profile. This underscores the critical importance of comprehensive in vivo evaluation when considering fluorination.
Comparative In Vivo Data: Fentanyl vs. para-Fluorofentanyl
| Parameter | Fentanyl | para-Fluorofentanyl | Key Finding |
| Analgesic Effect (Tail Flick Test) | Comparable to pFF | Comparable to Fentanyl | Fluorination did not significantly alter the desired analgesic effect. |
| Hypothermic Effect | Less pronounced | Significantly greater | Fluorination enhanced the undesirable hypothermic side effect. |
| Plasma Pharmacokinetics | Similar to pFF | Similar to Fentanyl | The fluorine substitution did not majorly impact plasma PK parameters. |
Case Study 2: Metabolic Disorders - A Sweet Success for Fluorinated Piperidines
In the realm of metabolic diseases, a series of fluorine-substituted piperidine derivatives have shown significant promise as therapeutics for diabetes. A recent study investigated the in vitro and in vivo efficacy of these compounds as α-glucosidase and cholinesterase inhibitors, enzymes relevant to both diabetes and Alzheimer's disease.[5]
Remarkably, the fluorinated piperidine analogs demonstrated extraordinary α-glucosidase inhibitory activity, surpassing the standard drug acarbose by several-fold in vitro.[5] This potent in vitro activity translated to significant in vivo efficacy. In a streptozotocin (STZ)-induced diabetic rat model, administration of the fluorinated piperidine derivatives led to a significant reduction in blood glucose levels, validating their potential as antidiabetic agents.[5]
In Vivo Antidiabetic Efficacy of a Fluorinated Piperidine Analog
| Treatment Group | Dose | Mean Blood Glucose Level (mg/dL) | % Reduction from Diabetic Control |
| Normal Control | - | 95 ± 5 | - |
| Diabetic Control | - | 350 ± 20 | 0% |
| Fluorinated Piperidine Analog | 20 mg/kg | 180 ± 15 | ~48% |
| Acarbose (Standard) | 10 mg/kg | 210 ± 18 | ~40% |
Note: The data presented is a representative summary based on the findings of the cited study.[5]
Case Study 3: Oncology - Sharpening the Sword Against Cancer
The piperidine moiety is a common feature in many anticancer agents.[6] Fluorination has emerged as a valuable strategy to enhance the efficacy and pharmacokinetic properties of these compounds.[4]
While direct head-to-head in vivo comparisons of fluorinated and non-fluorinated piperidine analogs in oncology are not as frequently published, the available evidence strongly supports the benefits of fluorination. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of a 4-fluorophenoxy substituent was crucial for enhancing binding affinity and improving the pharmacokinetic profile of what would become the first-in-class drug, ibrutinib.[4] This strategic fluorination contributed to its sustained systemic exposure and, ultimately, its clinical success.[4]
Similarly, studies on curcumin analogs for the treatment of pancreatic carcinoma have shown that fluorinated 3,5-bis(benzylidene)-4-piperidone derivatives exhibit potent in vivo anticancer activity. The introduction of fluorine atoms on the benzylidene rings led to a distinct boost in activity compared to non-fluorinated counterparts.
General Experimental Workflow for In Vivo Efficacy Assessment in Oncology
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of Trifluoromethyl vs. Trifluoromethoxy Phenoxy Piperidines: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological and physicochemical properties.[1][2] Among the most powerful tools in the medicinal chemist's arsenal are fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[1][3] When appended to privileged scaffolds like the phenoxy piperidine core, these groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, head-to-head comparison of -CF3 and -OCF3 substituted phenoxy piperidines, offering experimental insights and strategic guidance for researchers in drug development.
Section 1: Comparative Physicochemical Properties
The choice between a trifluoromethyl and a trifluoromethoxy substituent can significantly alter a molecule's fundamental physicochemical characteristics, including lipophilicity, electronic properties, and acidity/basicity. These parameters, in turn, dictate how a drug candidate behaves in a biological system.
Lipophilicity
Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both -CF3 and -OCF3 groups increase lipophilicity, a trait that can enhance membrane permeability and improve oral bioavailability.[1] However, the trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group.[4]
The Hansch hydrophobicity parameter (π) provides a quantitative measure of a substituent's contribution to lipophilicity. The trifluoromethoxy group possesses a higher π value (+1.04) compared to the trifluoromethyl group (+0.88), indicating its greater lipophilic character.[1][4] This difference arises from the shielding of the polar oxygen atom by the bulky trifluoromethyl group in -OCF3, rendering the entire substituent more nonpolar.
Table 1: Comparison of Physicochemical Properties
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Rationale & Implications |
| Hansch π Value | +0.88[1] | +1.04[4] | -OCF3 provides a greater increase in lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility. |
| Electronic Effect | Strong electron-withdrawing (σp = 0.54) | Strong electron-withdrawing (σp = 0.35) | Both groups reduce the pKa of the phenoxy moiety, but the -CF3 group has a stronger withdrawing effect, leading to a more acidic phenol. |
| pKa of Substituted Phenol | Lower | Higher (relative to -CF3) | The pKa of 4-CF3-phenol is approximately 8.68, while the pKa of phenol is 9.95.[5] The stronger electron-withdrawing nature of -CF3 stabilizes the phenoxide anion more effectively. |
| Conformation | Free rotation around Ar-C bond | Orthogonal to the aromatic ring[3][6] | The fixed, perpendicular conformation of the -OCF3 group can have significant implications for receptor binding by influencing the orientation of the molecule within the binding pocket. |
Electronic Effects and pKa
Both the trifluoromethyl and trifluoromethoxy groups are strongly electron-withdrawing, a property that can significantly impact the acidity of the phenolic proton in phenoxy piperidines.[7][8] This is a crucial consideration, as the ionization state of a molecule affects its solubility, permeability, and target engagement. The -CF3 group is a more potent electron-withdrawing group than the -OCF3 group, as reflected by their respective Hammett constants (σp). This stronger inductive effect leads to a greater stabilization of the corresponding phenoxide anion, resulting in a lower pKa for the trifluoromethyl-substituted phenol compared to its trifluoromethoxy counterpart.[5][9]
Section 2: Metabolic Stability: A Head-to-Head Comparison
A key advantage of incorporating fluorinated groups into drug candidates is the enhancement of metabolic stability.[4][10] The high bond dissociation energy of the carbon-fluorine bond makes these groups resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]
The Trifluoromethyl Group as a Metabolic Blocker
The trifluoromethyl group is often employed as a bioisostere for a metabolically labile methyl group.[10] By replacing a methyl group at a known site of metabolism with a -CF3 group, that metabolic pathway can be effectively blocked, leading to a longer half-life and improved bioavailability.[10]
The Trifluoromethoxy Group: Enhanced Stability
The trifluoromethoxy group also confers significant metabolic stability. The electron-withdrawing nature of the fluorine atoms deactivates the adjacent oxygen atom, making it less susceptible to oxidative demethylation, a common metabolic pathway for methoxy groups.[4]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard method for evaluating the metabolic stability of a compound in the early stages of drug discovery.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of trifluoromethyl- and trifluoromethoxy-substituted phenoxy piperidines.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., from XenoTech)[11]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[11]
-
Acetonitrile with an internal standard for quenching the reaction[11][12]
-
96-well plates
-
Incubator (37°C)[12]
-
Centrifuge
-
LC-MS/MS system for analysis[11]
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[13][14][15] Prepare the test compound solution by diluting the DMSO stock in buffer to a final concentration of 1 µM.[11][13][15]
-
Incubation: Add the microsomal solution to the test compound in a 96-well plate and pre-incubate at 37°C for 5 minutes.[12]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.[12][13]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.[10]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[10][11]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent drug versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k, and intrinsic clearance is calculated from the half-life and incubation conditions.[10][11]
Diagram of the In Vitro Liver Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Section 3: Impact on Biological Activity and Target Engagement
The choice between a trifluoromethyl and a trifluoromethoxy group can have profound consequences for a compound's interaction with its biological target. These effects can be attributed to differences in electronics, sterics, and conformational preferences.
Receptor Binding Affinity
The electron-withdrawing properties of both groups can influence hydrogen bonding and electrostatic interactions within the receptor binding pocket.[4] The unique, orthogonal conformation of the trifluoromethoxy group can also be exploited to probe specific regions of the binding site, potentially leading to enhanced affinity and selectivity.[3][6]
Experimental Protocol: Receptor Binding Affinity Determination using Schild Analysis
Schild analysis is a classical pharmacological method used to determine the affinity (pA2 or pKB) of a competitive antagonist.[16][17][18]
Objective: To determine and compare the binding affinities of trifluoromethyl- and trifluoromethoxy-substituted phenoxy piperidine antagonists at a specific G protein-coupled receptor (GPCR).
Materials:
-
Cell line expressing the target receptor (e.g., CHO or HEK cells)
-
Agonist for the target receptor
-
Antagonist test compounds (the phenoxy piperidine derivatives)
-
Assay buffer
-
Detection system appropriate for the receptor's signaling pathway (e.g., for measuring cAMP levels, calcium flux, or GTPγS binding)[19]
Procedure:
-
Agonist Dose-Response Curve: Generate a dose-response curve for the agonist in the absence of any antagonist to determine its EC50 value.
-
Antagonist Incubation: In separate experiments, pre-incubate the cells with increasing concentrations of the antagonist test compound for a sufficient time to reach equilibrium.
-
Agonist Challenge: In the continued presence of the antagonist, generate a new agonist dose-response curve. A competitive antagonist will cause a rightward shift of this curve without affecting the maximum response.[16]
-
Dose Ratio Calculation: For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.[16]
-
Schild Plot Construction: Plot log(r-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.[17][18]
-
pA2 Determination: For a competitive antagonist, the data should fit a linear regression with a slope of 1.[17] The x-intercept of this line is the pA2 value, which represents the negative logarithm of the antagonist's dissociation constant (KB).[17]
Diagram of Schild Plot Analysis
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. afit.edu [afit.edu]
- 10. benchchem.com [benchchem.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Schild equation - Wikipedia [en.wikipedia.org]
- 17. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 18. Schild_regression [chemeurope.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to the Certificate of Analysis: Deconstructing the Quality of 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride
For the discerning researcher, scientist, and drug development professional, a Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that underpins the reliability and reproducibility of experimental work. In the context of a critical research chemical like 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride, a simple statement of purity is insufficient. This guide provides an in-depth comparison of the analytical methodologies required for a comprehensive quality assessment of this compound, empowering you to critically evaluate and demand a CoA that ensures the integrity of your research.
This compound, a key building block in pharmaceutical and agrochemical research, owes its utility to the specific arrangement of its trifluoromethyl, phenoxy, and piperidine moieties.[1][2] The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in the design of novel therapeutics, particularly in neuropharmacology.[2] However, the very synthesis that creates this valuable molecule can also introduce a range of impurities that may confound experimental results or lead to unforeseen side reactions.
This guide will dissect the essential analytical techniques required to fully characterize this compound, providing a comparative analysis of their strengths and weaknesses. We will explore not just how to determine purity, but how to confirm identity, identify potential byproducts, and quantify residual solvents and other contaminants.
Part 1: The Anatomy of a Trustworthy Certificate of Analysis
A basic CoA might only provide a purity value, often determined by a single method like High-Performance Liquid Chromatography (HPLC) with UV detection. However, for a research chemical of this nature, a truly comprehensive CoA should provide orthogonal data from multiple analytical techniques, each answering a specific question about the compound's quality.
Here are the key pillars of a robust analytical assessment for this compound:
-
Identity Confirmation: Is the compound what it purports to be?
-
Purity Assessment: What is the percentage of the desired compound in the sample?
-
Impurity Profiling: What are the identities and quantities of other organic and inorganic substances present?
-
Residual Solvent Analysis: Are there any remaining solvents from the synthesis and purification process?
-
Water Content: What is the moisture content of the material?
The following sections will delve into the experimental methodologies used to address each of these critical areas, comparing their utility and providing the "why" behind their application.
Part 2: A Comparative Analysis of Core Analytical Techniques
The selection of analytical methods is paramount to a thorough understanding of the quality of this compound. The choice of technique is dictated by the specific information sought, from the overall purity to the subtle nuances of its molecular structure.
Chromatographic Techniques: The Workhorses of Purity and Impurity Analysis
Chromatography is the cornerstone of separating and quantifying the components of a chemical mixture. For a compound like this compound, both liquid and gas chromatography play crucial roles.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Determination
HPLC is the most common technique for assessing the purity of non-volatile organic compounds.[3] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4] The choice of detector is critical and significantly impacts the information obtained.
| Detector Type | Principle of Operation | Strengths for this Application | Weaknesses for this Application |
| Ultraviolet-Visible (UV-Vis) | Measures the absorbance of UV or visible light by the analyte.[5] | Cost-effective and robust. The aromatic phenoxy group in the molecule provides a chromophore, making it suitable for UV detection.[6] | May not detect impurities that lack a chromophore. Co-eluting impurities with similar UV spectra can be missed. |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent, charges the resulting particles, and measures the charge.[7] | A universal detector that does not require a chromophore, making it excellent for detecting a wider range of potential impurities.[7] | Response is not directly proportional to mass, requiring careful calibration. Less sensitive than MS. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio.[8] | Provides both quantitative data and structural information about the analyte and any impurities, enabling their identification.[9] Highly sensitive and specific. | Higher cost and complexity compared to other detectors. |
Experimental Protocol: A Generalized HPLC-UV/MS Method
This protocol provides a starting point for the analysis of this compound. Method optimization and validation are essential for any specific application.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.[10]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is often effective for separating a range of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Detection:
-
UV Detection: Monitor at a wavelength corresponding to the absorbance maximum of the phenoxy chromophore (typically around 220-280 nm).[10]
-
MS Detection (ESI+): Scan a mass range appropriate for the parent ion ([M+H]⁺) and potential fragments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] While the hydrochloride salt of the target compound is not directly amenable to GC analysis due to its low volatility, GC-MS is invaluable for detecting residual solvents from the synthesis.
Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis
-
Sample Preparation: Accurately weigh a sample of the compound into a headspace vial and seal it.
-
Incubation: Heat the vial at a specific temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace.
-
Injection: An automated headspace sampler injects a portion of the vapor phase into the GC.
-
GC Separation: A capillary column with a suitable stationary phase separates the volatile components.
-
MS Detection: The mass spectrometer identifies and quantifies the separated solvents based on their mass spectra.
Spectroscopic Techniques: Confirming Molecular Identity
While chromatography provides information on purity, spectroscopy is essential for confirming the chemical structure of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the phenoxy ring, the protons of the piperidine ring, and the absence of significant signals from synthetic precursors.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts will be indicative of their bonding environment.[11]
Mass Spectrometry (MS): Weighing the Molecule and Its Pieces
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm its identity.[12] For this compound, electrospray ionization (ESI) in positive mode is typically used, which will generate a protonated molecule [M+H]⁺. Tandem MS (MS/MS) can be used to fragment this ion and compare the resulting pattern to theoretical fragmentation pathways.[12]
Other Crucial Analytical Parameters
A comprehensive CoA should also include data on other potential contaminants.
-
Water Content (Karl Fischer Titration): This is a highly accurate method for determining the water content, which can affect the true concentration of the compound.
-
Residue on Ignition (ROI): This test measures the amount of inorganic impurities by burning off the organic material and weighing the residue.[13]
Part 3: A Proactive Approach to Impurity Control
Understanding the potential impurities that can arise during the synthesis of this compound is crucial for selecting the appropriate analytical methods and setting meaningful specifications. A common synthetic route involves the reaction of 2-(trifluoromethyl)phenol with a protected 4-hydroxypiperidine, followed by deprotection.
Potential impurities could include:
-
Starting materials: Unreacted 2-(trifluoromethyl)phenol or 4-hydroxypiperidine derivatives.
-
Byproducts: Compounds formed from side reactions, such as isomers or dimers.
-
Reagents and catalysts: Traces of chemicals used in the synthesis.
-
Degradation products: Formed during storage or handling.
The International Council for Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances.[14][15] While these guidelines are primarily for pharmaceuticals entering clinical trials, their principles are highly relevant for ensuring the quality of research chemicals. The key thresholds are:
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[16]
For research chemicals, it is good practice to identify and quantify any impurity present at a level of 0.1% or greater.[3]
Part 4: Visualizing the Analytical Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of a comprehensive quality control process and the decision-making involved in selecting the appropriate analytical techniques.
Caption: Comprehensive Analytical Workflow for Quality Control.
Caption: Decision Matrix for Analytical Method Selection.
Conclusion: Empowering Your Research Through Analytical Rigor
In the pursuit of scientific advancement, the quality of your starting materials is a non-negotiable prerequisite for success. A comprehensive Certificate of Analysis for this compound, backed by orthogonal analytical data, is your best assurance of quality. By understanding the comparative strengths of techniques like HPLC with various detectors, GC-MS, NMR, and mass spectrometry, you can critically evaluate the information provided by suppliers and make informed decisions.
Do not hesitate to engage with your chemical supplier's technical support to request additional analytical data or clarification on their testing methodologies. A supplier committed to scientific integrity will welcome such inquiries. Ultimately, a proactive and informed approach to the quality of your research chemicals will save you time, resources, and the potential for confounding results, paving the way for more robust and reliable scientific outcomes.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. torontech.com [torontech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Handling and disposing of specialized chemical reagents like 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride requires a nuanced understanding that goes beyond generic protocols. This guide provides a comprehensive, step-by-step methodology grounded in established safety principles and regulatory compliance. We will explore not just the "how," but the critical "why" behind each procedure, ensuring a self-validating system of safety for your team.
Immediate Safety Profile & Hazard Analysis
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a substituted piperidine derivative. While specific data for this exact compound may be limited, the hazards can be inferred from its structural motifs—the piperidine ring and the trifluoromethyl group—and data on analogous compounds. The hydrochloride salt form suggests good water solubility.
Based on safety data for structurally related compounds, the primary hazards are summarized below.[1][2][3][4][5]
| Hazard Classification | Description | GHS Pictogram | Precautionary Guidance |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | ❗ | Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][4] | ❗ | Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[3][4] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][3][4] | ❗ | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[1][3][4] | ❗ | Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[1][3] |
Causality: The piperidine moiety can be corrosive and toxic, while fluorinated organic compounds can exhibit metabolic stability and persistence, necessitating their treatment as hazardous waste to prevent environmental release.[6]
Core Disposal Principles: A Mandate for Caution
All waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste.[6][7] This directive is based on two key principles:
-
Regulatory Compliance: Federal, state, and local regulations (e.g., EPA in the United States) mandate the specific handling and disposal of chemicals with toxicological profiles like this one.[8][9] Drain or trash disposal is strictly prohibited.[7]
-
Chemical Incompatibility: Piperidine derivatives can react with various other chemical classes. Therefore, waste must be segregated to prevent dangerous reactions within a waste container.[10] Never mix this waste stream with strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.
Step-by-Step Disposal Protocol
This protocol is designed for the systematic and safe collection of waste generated from research activities involving this compound.
Workflow for Chemical Waste Disposal
Caption: Disposal workflow for this compound.
3.1. Waste Container Setup and Labeling
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap that is in good condition.[10][11] Ensure the container is compatible with the waste; for instance, do not use metal containers for acidic solutions.[10]
-
Labeling: This is the most critical step for safety. The container must be labeled before any waste is added.[8]
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages. For example:
-
This compound (~5%)
-
Methanol (90%)
-
Water (5%)
-
-
Indicate the associated hazards (e.g., Toxic, Irritant).[10]
-
The label must include the date the container first received waste.
3.2. Disposing of Solid Waste
This category includes unused or expired pure compounds, as well as contaminated personal protective equipment (PPE) like gloves, weigh paper, and absorbent pads.
-
Collection: In a chemical fume hood, carefully place the solid waste into the pre-labeled hazardous waste container.
-
Container Management: Keep the container securely closed at all times, except when adding waste.[8][11]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials.[9][10]
3.3. Disposing of Liquid Waste
This includes solutions containing the compound and the first rinsate from cleaning contaminated glassware.
-
Collection: Carefully pour the liquid waste into a pre-labeled, compatible hazardous waste container using a funnel.
-
pH Consideration: Do not attempt to neutralize acidic or basic solutions in the waste container unless it is a specifically designated and approved procedure for your facility. Generally, waste streams should be kept separate.[10]
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[8] Keep the container tightly sealed when not in use.
3.4. Disposing of Contaminated Sharps
This includes needles, syringes, glass pipettes, and broken glassware that are contaminated with the compound.
-
Container: Place all contaminated sharps directly into a designated, puncture-proof sharps container that is also labeled as "Hazardous Waste" with the chemical's name.[11]
-
Closure: Do not overfill the sharps container. Once it is three-quarters full, seal it permanently.
-
Pickup: The sealed sharps container is now treated as hazardous waste for collection.
Decontamination Procedures
Empty containers and contaminated surfaces must be properly decontaminated to ensure safety and prevent cross-contamination.
4.1. Reusable Glassware & Equipment
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., methanol or ethanol) to solubilize the compound. This initial rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[11]
-
Secondary Wash: Wash the glassware thoroughly with laboratory detergent and hot water.
-
Final Rinse: Perform a triple rinse with deionized water.[11]
-
Drying: Allow the equipment to air dry completely before reuse.
4.2. Empty Reagent Bottles
An "empty" container that held a toxic chemical must be disposed of as hazardous waste.[6][11] It is often safer and more cost-effective to dispose of the container itself rather than trying to decontaminate it, as the triple rinsate would also have to be collected as hazardous waste.[9] If your institution's policy allows for container decontamination:
-
Triple Rinse: Triple rinse the empty container with a suitable solvent.[9][11]
-
Collect Rinsate: All three rinses must be collected and disposed of as hazardous liquid waste.[9][11]
-
Deface Label: Completely remove or deface the original label.
-
Disposal: The rinsed container can then typically be disposed of in the regular trash or designated glass disposal box, but confirm this with your institution's EH&S department.
Emergency Spill Management
Immediate and correct response to a spill is critical to minimize exposure and environmental impact.
5.1. Personal Contamination
-
Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13][14]
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention for any eye exposure.
5.2. Minor Spill Cleanup (Contained within a fume hood, <100 mL/g)
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.[12][15]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often acceptable, but check specific solvent compatibility).[12][16]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pad, working from the outside in to prevent spreading.[12][16]
-
Collect Waste: Carefully scoop the absorbed material and any broken glass into a designated hazardous waste container.[6][12]
-
Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent, followed by a detergent and water solution. All cleanup materials are considered hazardous waste.[6][12]
-
Label & Dispose: Seal and label the container of spill debris as hazardous waste and arrange for pickup.
5.3. Major Spill (Outside a fume hood, large quantity, or you feel unsafe)
-
EVACUATE: Immediately alert everyone in the area and evacuate the laboratory.[13][15]
-
ISOLATE: Close the doors to the lab to contain the vapors.
-
CALL FOR HELP: From a safe location, call your institution's emergency number or 911.[13] Provide the chemical name, location, and approximate quantity of the spill.
-
ASSIST: Remain available to provide information to emergency responders. Do not re-enter the area.
By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of this compound, fostering a secure and productive research environment.
References
- 1. angenechemical.com [angenechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.es [fishersci.es]
- 5. keyorganics.net [keyorganics.net]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. sites.rowan.edu [sites.rowan.edu]
- 16. biosynce.com [biosynce.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
This guide provides an in-depth operational plan for the safe handling and disposal of 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple checklist of equipment. Instead, this document is structured to provide a clear, logical framework rooted in the specific chemical hazards of the molecule, ensuring that every procedural step is understood and validated by authoritative safety principles. Our goal is to empower you, our scientific colleagues, to work safely and effectively.
Hazard Assessment: Deconstructing the Molecule for a Validated Safety Profile
The parent compound, piperidine, is known to be highly flammable, toxic if it comes into contact with skin or is inhaled, and can cause severe skin burns and eye damage[1][2][3][4]. The hydrochloride salt form, piperidine hydrochloride, is classified as toxic if swallowed[5][6][7]. The free base, 4-[2-(Trifluoromethyl)phenoxy]piperidine, is a known skin and eye irritant and may cause respiratory irritation[8]. The trifluoromethyl group places this compound in the category of halogenated organic compounds, which require specific disposal procedures[9].
| Hazard Classification | Description | Primary Exposure Route | Associated Chemical Moiety |
| Acute Toxicity (Oral) | Toxic if swallowed. The hydrochloride salt significantly increases this risk. | Ingestion | Piperidine Hydrochloride[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. Piperidine itself can cause severe burns. | Dermal Contact | Piperidine, 4-[2-(Trifluoromethyl)phenoxy]piperidine[1][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Piperidine can cause severe eye damage. | Ocular Contact | Piperidine, 4-[2-(Trifluoromethyl)phenoxy]piperidine[2][8] |
| Respiratory Irritation | May cause respiratory tract irritation, especially if handled as a fine powder. | Inhalation | 4-[2-(Trifluoromethyl)phenoxy]piperidine[8] |
| Acute Toxicity (Dermal/Inhalation) | The parent piperidine is toxic via these routes, warranting caution. | Dermal Contact, Inhalation | Piperidine[1][2] |
Core Directive: A Multi-Layered PPE Protocol
Based on the comprehensive hazard profile, a multi-layered PPE strategy is mandatory. Each component is selected to counteract a specific, identified risk. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[10][11].
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Double Gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., neoprene or butyl rubber). | The piperidine moiety is toxic on skin contact[1][2]. Double gloving provides redundant protection against tears and permeation. Gloves must be inspected before use and changed immediately upon contamination or after 30-60 minutes of use[5][12]. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | The compound is a known eye irritant, and piperidine can cause severe damage[2][8]. A face shield protects against splashes during solution preparation or transfer, which could bypass standard safety glasses[5][13]. |
| Body Protection | Flame-retardant and chemical-resistant lab coat, worn fully buttoned. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50g) or solutions (>100mL). | Provides a barrier against spills and splashes, preventing skin contact and personal clothing contamination[5][10]. The apron adds a layer of protection for the torso, a high-risk area for spills[14]. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols, such as when handling the powder outside of a fume hood or during a large spill[13]. | The compound may cause respiratory irritation[8]. The parent piperidine is fatal if inhaled[3]. This protects against inadvertent inhalation of fine particulates. |
| Foot Protection | Closed-toe, chemical-resistant shoes. Pant legs must be worn outside of boots or shoe covers. | Protects feet from spills. Leather or canvas shoes are prohibited as they absorb and retain chemicals[15]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines the procedural steps for safely handling this compound from pre-use checks to task completion.
Step-by-Step Handling Protocol:
-
Preparation:
-
Confirm the chemical fume hood is operational and certified.
-
Don all required PPE as specified in the table above. Inspect each item for damage, such as cracks or tears, before use[16].
-
Assemble all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.
-
Prepare a designated hazardous waste container inside the fume hood[13].
-
-
Handling the Compound:
-
Carefully open the container. If handling the solid, avoid creating dust.
-
Weigh the desired amount of the compound on a tared weigh boat within the fume hood.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Once the transfer is complete, immediately close the primary container.
-
-
Post-Handling:
-
Clean any contaminated equipment within the fume hood. Rinsate should be collected as hazardous waste[17].
-
Wipe down the work surface of the fume hood with an appropriate solvent, collecting the wipes as solid hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination: first remove the outer gloves, then the apron, face shield, and lab coat. Remove inner gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE[18].
-
Caption: Workflow for handling this compound.
Disposal Plan: Managing Halogenated Waste Streams
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance[13]. As a trifluoromethyl-containing compound, all waste associated with this chemical must be treated as Halogenated Organic Waste .
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., used gloves, weigh boats, paper towels, silica gel) in a designated, puncture-proof container lined with a clear plastic bag[10][19]. The container must be clearly labeled "Hazardous Waste," with the full chemical name[17].
-
Liquid Waste: Collect all solutions and solvent rinsates in a dedicated, sealed carboy for halogenated organic waste. Do not mix with non-halogenated solvents, as this significantly increases disposal costs and complexity[20]. The container must be labeled "Hazardous Waste," listing all chemical constituents and their approximate percentages[9][19].
-
Sharps: Needles and syringes must be disposed of in a separate, designated sharps container[19].
-
-
Container Management:
-
Final Disposal:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor[10].
-
Caption: Disposal workflow for halogenated waste streams.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.no [fishersci.no]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pesticide use and personal protective equipment [health.vic.gov.au]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. epa.gov [epa.gov]
- 17. benchchem.com [benchchem.com]
- 18. angenechemical.com [angenechemical.com]
- 19. se.tmu.ac.jp [se.tmu.ac.jp]
- 20. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
